Ethyl 1-Ethylpyrazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-ethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-6-7(5-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGRKQJBBYAGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 1-Ethylpyrazole-4-carboxylate
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Ethyl 1-Ethylpyrazole-4-carboxylate, as a specifically substituted derivative, serves as a crucial building block for the synthesis of more complex molecules, including potential kinase inhibitors and other pharmacologically active compounds. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, delving into the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and professionals in the field.
Primary Synthesis Strategy: A Two-Step Approach
The most prevalent and reliable method for the synthesis of this compound involves a two-step sequence:
-
Formation of the Pyrazole Core: Synthesis of the precursor, Ethyl 1H-pyrazole-4-carboxylate.
-
N-Alkylation: Subsequent ethylation of the pyrazole nitrogen to yield the final product.
This approach allows for a high degree of control over the introduction of substituents on the pyrazole ring and is amenable to scale-up.
Part 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
The initial and foundational step is the construction of the pyrazole ring. A common and effective method involves the condensation of a β-dicarbonyl equivalent with hydrazine.
Causality Behind Experimental Choices
The selection of ethyl 2-formyl-3-oxopropanoate (or its synthetic equivalent) as the starting material provides the necessary three-carbon backbone for the pyrazole ring. Hydrazine hydrate is the source of the two adjacent nitrogen atoms. The reaction proceeds via a cyclocondensation mechanism, where the nucleophilic nitrogens of hydrazine attack the electrophilic carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the aromatic pyrazole ring. Ethanol is a suitable solvent as it readily dissolves the reactants and facilitates the reaction without participating in side reactions.
Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
The following protocol is a well-established method for the gram-scale synthesis of Ethyl 1H-pyrazole-4-carboxylate.[1]
Materials:
-
Ethyl 2-formyl-3-oxopropanoate (or (ethoxycarbonyl)malondialdehyde)
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Under ice bath cooling, slowly add hydrazine hydrate (6.2 g, 193 mmol) to a solution of ethyl 2-formyl-3-oxopropanoate (27.6 g, 192 mmol) dissolved in 150 mL of ethanol.
-
Remove the ice bath and stir the reaction mixture at room temperature for 17 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol from the reaction mixture by vacuum distillation.
-
Purify the residue by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate as the eluent.
-
Combine the fractions containing the product and concentrate under reduced pressure to yield Ethyl 1H-pyrazole-4-carboxylate as a yellow crystalline solid.
Visualization of the Synthesis Pathway
Caption: Synthesis of Ethyl 1H-pyrazole-4-carboxylate.
Part 2: N-Ethylation of Ethyl 1H-pyrazole-4-carboxylate
The second and final step is the selective alkylation of the N1 position of the pyrazole ring. This is a critical transformation that introduces the desired ethyl group.
Expertise & Experience: The Rationale for N-Alkylation Conditions
The N-alkylation of pyrazoles is a well-established transformation. The choice of a strong base, such as sodium hydride (NaH), is crucial for the deprotonation of the relatively acidic pyrazole N-H proton, forming a nucleophilic pyrazolide anion.[2] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the sodium cation and does not interfere with the nucleophilic attack. Ethyl iodide or bromoethane serves as the electrophilic source of the ethyl group. The reaction proceeds via an SN2 mechanism. An alternative, milder condition involves using a weaker base like potassium carbonate in DMF.[3]
Trustworthiness: A Self-Validating Protocol
The following protocol is based on a closely related transformation and is expected to provide the desired product in good yield.[2] The progress of the reaction can be easily monitored by TLC, and the product can be purified using standard chromatographic techniques. The formation of the product can be confirmed by spectroscopic methods such as 1H NMR and mass spectrometry.
Experimental Protocol: N-Ethylation of Ethyl 1H-pyrazole-4-carboxylate
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodoethane (or Bromoethane)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Isohexanes
Procedure:
-
To a solution of Ethyl 1H-pyrazole-4-carboxylate in anhydrous DMF at 0 °C, add sodium hydride (60% in mineral oil) portionwise.
-
Stir the reaction mixture at 0 °C for 5 minutes.
-
Add iodoethane and allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction with water and dilute with MTBE.
-
Separate the layers and extract the aqueous phase with MTBE.
-
Combine the organic layers, wash with a 1:1 mixture of water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography using a gradient of ethyl acetate in isohexanes to afford this compound.
Visualization of the N-Ethylation Step
Caption: N-Ethylation of the pyrazole precursor.
Alternative Synthesis Pathway: One-Pot, Three-Component Reaction
While the two-step approach is robust, one-pot multicomponent reactions offer an atom-economical and time-saving alternative. A plausible one-pot synthesis of this compound could involve the reaction of ethyl acetoacetate, an aldehyde, and ethylhydrazine . This approach, however, may present challenges in controlling regioselectivity, potentially leading to a mixture of isomers.
Quantitative Data Summary
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1 | Ethyl 2-formyl-3-oxopropanoate, Hydrazine hydrate | Ethanol, RT, 17h | Ethyl 1H-pyrazole-4-carboxylate | 72.4% | [1] |
| 2 | Ethyl 3-methyl-1H-pyrazole-4-carboxylate, Iodoethane | NaH, DMF, 0 °C to RT | Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate | 47% (mixture of regioisomers) | [2] |
| Alternative N-Alkylation | 1H-pyrazole-4-carboxamide, Bromoethane | K2CO3, DMF, RT, 12h | 1-ethyl-1H-pyrazole-4-carboxamide | Not specified | [3] |
Conclusion and Future Perspectives
The synthesis of this compound is most reliably achieved through a two-step process involving the initial formation of the pyrazole core followed by N-ethylation. This method offers high yields and good control over the final product. While one-pot syntheses are attractive for their efficiency, further optimization would be required to address potential regioselectivity issues. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to synthesize this valuable building block and its derivatives for the advancement of chemical and pharmaceutical research.
References
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
Sources
A Technical Guide to Pyrazole-4-Carboxylate Derivatives: Focus on Ethyl 1H-pyrazole-4-carboxylate
A Note to the Researcher: The topic specified is "Ethyl 1-Ethylpyrazole-4-carboxylate" with CAS number 37622-90-5. It is crucial to clarify a point of chemical identity at the outset for scientific accuracy. The CAS number 37622-90-5 corresponds to Ethyl 1H-pyrazole-4-carboxylate , a compound where the nitrogen at the 1-position of the pyrazole ring is bonded to a hydrogen atom. The specified name, "this compound," denotes a different molecule where an ethyl group is attached to this nitrogen.
The vast majority of published technical data under CAS 37622-90-5 refers to Ethyl 1H-pyrazole-4-carboxylate. The N-ethylated version is not widely documented under this identifier. To provide a comprehensive and verifiable guide, this document will focus on the properties and applications of Ethyl 1H-pyrazole-4-carboxylate (CAS 37622-90-5) . Information on the related N-ethylated acid, 1-ethyl-1H-pyrazole-4-carboxylic acid (CAS 400858-54-0), is provided for context.[1]
Introduction and Core Concepts
Ethyl 1H-pyrazole-4-carboxylate is a heterocyclic organic compound that has emerged as a highly versatile building block in synthetic chemistry.[2][3] Its rigid pyrazole core, coupled with a reactive ester functional group and an unsubstituted ring nitrogen, makes it an ideal precursor for the synthesis of a wide array of more complex molecules. This guide provides an in-depth look at its physicochemical properties, synthesis, reactivity, and applications, particularly within the realms of pharmaceutical and agrochemical development.[2]
The pyrazole moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in various biological interactions. The strategic placement of the carboxylate at the 4-position and the reactive N-H bond allows for extensive functionalization, enabling chemists to systematically explore chemical space and optimize molecular properties for specific biological targets.[4]
Physicochemical and Structural Data
The fundamental properties of Ethyl 1H-pyrazole-4-carboxylate are summarized below, providing a baseline for its handling, reactivity, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 37622-90-5 | [5][6][7][8][9][10] |
| Molecular Formula | C₆H₈N₂O₂ | [2][5][6][10] |
| Molecular Weight | 140.14 g/mol | [2][5][7][10] |
| IUPAC Name | ethyl 1H-pyrazole-4-carboxylate | [5] |
| Synonyms | Ethyl 4-pyrazolecarboxylate, 4-Ethoxycarbonylpyrazole | [3][5][8] |
| Appearance | White to off-white or pale yellow crystalline powder | [2][8][10] |
| Melting Point | 78-80 °C | [2][7][8][10] |
| Boiling Point | 138-140 °C at 3 mmHg | [7][8][10] |
| Solubility | Miscible with acetone. | [8][10] |
Synthesis and Production
The synthesis of Ethyl 1H-pyrazole-4-carboxylate can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A prevalent and efficient method involves the cyclocondensation of a β-dicarbonyl equivalent with hydrazine.
Protocol 1: Cyclocondensation Route
This approach builds the pyrazole ring from acyclic precursors.
Methodology:
-
A solution of (ethoxycarbonyl)malondialdehyde (ethyl 2-formyl-3-oxopropanoate) is prepared in ethanol.
-
The solution is cooled using an ice bath.
-
Hydrazine is added slowly to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for approximately 17 hours to ensure the reaction goes to completion.[11]
-
Following the reaction, the ethanol solvent is removed under reduced pressure (vacuum distillation).
-
The resulting residue is purified using silica gel column chromatography to yield Ethyl 1H-pyrazole-4-carboxylate.[11]
Causality: This reaction is a classic example of heterocycle formation. The hydrazine, with its two nucleophilic nitrogen atoms, reacts with the two electrophilic carbonyl carbons of the dialdehyde derivative. The subsequent intramolecular cyclization and dehydration steps result in the formation of the stable aromatic pyrazole ring.
Protocol 2: Esterification of Pyrazole-4-carboxylic Acid
This method is suitable when the corresponding carboxylic acid is readily available.
Methodology:
-
1H-Pyrazole-4-carboxylic acid is dissolved in ethanol (EtOH).
-
The solution is cooled to 0°C.
-
Thionyl chloride (SOCl₂) is added dropwise to the cooled solution.
-
The mixture is stirred at room temperature for approximately 3 hours.[11]
-
Volatiles are evaporated, and the residue is worked up with water and extracted with a suitable organic solvent (e.g., DCM/EtOH).
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[11]
Causality: This is a standard Fischer esterification, facilitated by thionyl chloride. The thionyl chloride reacts with ethanol to form an intermediate that activates the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol, thereby forming the ethyl ester.
Reactivity, Applications, and Strategic Value
Ethyl 1H-pyrazole-4-carboxylate serves as a foundational intermediate, primarily due to its two reactive sites: the N-H group and the ester moiety.
N-H Functionalization:
The proton on the ring nitrogen is acidic and can be removed by a base, allowing for alkylation or arylation at this position. This is the key step to convert Ethyl 1H-pyrazole-4-carboxylate into derivatives like the user-specified "this compound" or other N-substituted analogues. Copper-diamine catalyzed N-arylation reactions are one documented application of this reactivity.[7] This versatility is paramount in drug discovery for creating libraries of related compounds to establish structure-activity relationships (SAR).
Ester Group Modification:
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions. It can also be reduced to an alcohol, providing another point for diversification.
Core Applications:
-
Pharmaceuticals: It is a key intermediate for synthesizing bioactive molecules with potential anti-inflammatory and analgesic properties.[2] It has also been identified as an impurity of Regadenoson, a pharmacological stress agent.[8]
-
Agrochemicals: The pyrazole scaffold is integral to many modern herbicides and fungicides. This compound serves as a precursor for developing new crop protection agents.[2][8]
-
Biochemical Research: It is used as a reagent in biochemical assays and enzyme inhibition studies to probe metabolic pathways.[2]
Spectroscopic and Analytical Profile
Characterization of Ethyl 1H-pyrazole-4-carboxylate is well-documented. Spectroscopic data is publicly available through databases such as PubChem and the NIST Chemistry WebBook.[5][6] This includes:
-
¹H and ¹³C NMR Spectroscopy: Provides confirmation of the molecular structure.
-
Mass Spectrometry (GC-MS): Confirms the molecular weight and fragmentation pattern.[5]
-
Infrared (IR) and Raman Spectroscopy: Helps identify functional groups present in the molecule.[5]
This wealth of reference data is invaluable for researchers to confirm the identity and purity of their synthesized material.
Safety and Handling
As a laboratory chemical, proper handling procedures must be followed. The compound is classified with the following hazards:
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [7][8] |
| Eye Irritation | H319 | Causes serious eye irritation | [7][8] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [7][8] |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
Storage: Keep container tightly closed and store in a dry, cool, and well-ventilated place. Room temperature storage is generally acceptable.[8][10]
References
- ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179.
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
- Ethyl 4-pyrazolecarboxylate. NIST Chemistry WebBook, SRD 69. [Link]
- 1-ethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | CID 832221.
Sources
- 1. 1-ethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | CID 832221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 4-pyrazolecarboxylate [webbook.nist.gov]
- 7. Ethyl 4-pyrazolecarboxylate 99 37622-90-5 [sigmaaldrich.com]
- 8. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 11. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 1-Ethylpyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of N-Alkylation in Pyrazole Chemistry
The functionalization of the pyrazole ring is a cornerstone of modern synthetic chemistry, with N-alkylation being a primary strategy to modulate the physicochemical and pharmacological properties of these heterocycles. The transition from a protonated nitrogen (N-H) in Ethyl 1H-pyrazole-4-carboxylate to an N-ethyl group in Ethyl 1-Ethylpyrazole-4-carboxylate introduces significant, predictable changes in the molecule's electronic environment and steric profile. These alterations are directly observable through spectroscopic techniques, providing a fingerprint for successful synthesis and a deeper understanding of the molecule's structure-activity relationship.
The synthesis of this compound is typically achieved through the N-alkylation of Ethyl 1H-pyrazole-4-carboxylate. This reaction involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an ethylating agent, such as iodoethane or diethyl sulfate[1]. The choice of base and solvent is critical to ensure regioselectivity and high yield.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. The following sections detail the predicted ¹H and ¹³C NMR spectra, drawing comparisons with the known data for Ethyl 1H-pyrazole-4-carboxylate.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial and should be reported with the data.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Employ a larger number of scans due to the lower natural abundance of ¹³C.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹H NMR Spectroscopy: The Impact of N-Ethylation
The introduction of the N-ethyl group will induce notable shifts in the proton resonances compared to the parent compound.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 (pyrazole ring) | 8.0 - 8.2 | s | - | Deshielded due to the electron-withdrawing nature of the adjacent nitrogen and the ester group. Similar to the parent compound. |
| H-5 (pyrazole ring) | 7.8 - 8.0 | s | - | Slightly upfield compared to H-3, influenced by the N-ethyl group. |
| N-CH₂ (N-ethyl) | 4.2 - 4.4 | q | ~7.2 | Characteristic quartet for a methylene group adjacent to a methyl group. Deshielded due to attachment to the electronegative nitrogen. |
| O-CH₂ (ester ethyl) | 4.3 - 4.5 | q | ~7.1 | Deshielded due to attachment to the ester oxygen. |
| N-CH₂-CH₃ (N-ethyl) | 1.4 - 1.6 | t | ~7.2 | Characteristic triplet for a methyl group adjacent to a methylene group. |
| O-CH₂-CH₃ (ester ethyl) | 1.3 - 1.5 | t | ~7.1 | Typical chemical shift for an ester ethyl group. |
Causality of Spectral Features: The most significant change from Ethyl 1H-pyrazole-4-carboxylate is the appearance of a new quartet and triplet corresponding to the N-ethyl group. The chemical shift of the N-CH₂ protons is a key indicator of successful alkylation. The absence of the broad N-H proton signal, typically observed downfield in the parent compound, is another definitive marker.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (ester) | 162 - 165 | Typical chemical shift for an ester carbonyl carbon. |
| C-3 (pyrazole ring) | 140 - 143 | Deshielded due to attachment to two nitrogen atoms. |
| C-5 (pyrazole ring) | 130 - 133 | Influenced by the N-ethyl group. |
| C-4 (pyrazole ring) | 110 - 113 | Shielded carbon of the pyrazole ring, attached to the ester group. |
| O-CH₂ (ester ethyl) | 60 - 62 | Characteristic shift for the methylene carbon of an ethoxy group. |
| N-CH₂ (N-ethyl) | 45 - 48 | Key signal confirming N-alkylation. |
| O-CH₂-CH₃ (ester ethyl) | 14 - 15 | Typical upfield shift for a methyl carbon. |
| N-CH₂-CH₃ (N-ethyl) | 14 - 16 | Upfield methyl carbon signal. |
Expert Insight: The chemical shift of the N-CH₂ carbon is a crucial diagnostic peak. Its presence, along with the absence of the N-H signal in the ¹H NMR, provides conclusive evidence for the formation of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |
| 2980 - 2850 | C-H stretch (aliphatic) | Medium | Confirms the presence of the ethyl groups. |
| 1720 - 1700 | C=O stretch (ester) | Strong | A strong, sharp peak characteristic of the ester carbonyl group. |
| 1550 - 1450 | C=N and C=C stretch (pyrazole ring) | Medium | Indicates the presence of the aromatic pyrazole ring. |
| 1250 - 1150 | C-O stretch (ester) | Strong | Confirms the ester functionality. |
Key Differentiator: The most significant difference in the IR spectrum compared to Ethyl 1H-pyrazole-4-carboxylate will be the absence of the broad N-H stretching band, which typically appears in the region of 3300-3100 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, which would show the protonated molecule [M+H]⁺.
-
Instrumentation: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₂N₂O₂) is 168.19 g/mol . In an EI spectrum, a peak at m/z = 168 would be expected for the molecular ion.
-
Key Fragment Ions:
-
m/z = 140: Loss of an ethyl radical (•C₂H₅) from the N-ethyl group.
-
m/z = 123: Loss of an ethoxy radical (•OC₂H₅) from the ester group.
-
m/z = 95: A common fragment for pyrazole rings.
-
Visualizing Fragmentation:
Caption: Predicted EI-MS fragmentation pathway.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and self-validating framework for the characterization of this compound. The predictive nature of this guide, grounded in the established spectroscopic principles and data from the parent compound, offers researchers a reliable benchmark for their synthetic and analytical endeavors. The key to unambiguous identification lies in the synergistic interpretation of all four techniques, with particular attention to the spectral features indicative of successful N-alkylation.
References
- Taylor & Francis Online. (2023). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)
Sources
Ethyl 1-Ethylpyrazole-4-carboxylate: An Analysis of Available Data and Future Research Directions
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
As a Senior Application Scientist, my commitment is to provide you with technical guides grounded in verifiable, field-tested data. The core of our work relies on scientific integrity, ensuring that every piece of information, from physicochemical properties to experimental protocols, is robust and reproducible.
After a comprehensive and exhaustive search of scientific databases, chemical supplier catalogs, and peer-reviewed literature, we have determined that there is a significant lack of publicly available experimental data for the specific compound of interest: Ethyl 1-Ethylpyrazole-4-carboxylate (CAS No. 149931-29-9) .
While general methods for the synthesis of N-substituted pyrazoles are well-documented, a specific, validated, and detailed protocol for the preparation and purification of this compound could not be located. Furthermore, crucial physicochemical and spectroscopic data, including but not limited to:
-
Experimentally determined melting and boiling points
-
Detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra
-
Infrared (IR) spectroscopy data
-
Mass Spectrometry (MS) fragmentation patterns
are not available in the public domain at the time of this report.
The creation of a comprehensive technical guide, as originally intended, is therefore not feasible without this foundational data. The principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) demand that we do not extrapolate or infer such precise experimental details, as this would compromise the scientific validity of the guide.
Implications and Future Directions
The absence of detailed information for this compound suggests that this specific molecule, despite its potential as a building block in medicinal chemistry, is not as widely characterized as its N-unsubstituted analogue, ethyl pyrazole-4-carboxylate.
This presents a unique opportunity for researchers in the field. The synthesis and thorough characterization of this compound would constitute a valuable contribution to the chemical sciences. Such a study would involve:
-
Developing and optimizing a synthetic protocol: This could involve the N-alkylation of ethyl pyrazole-4-carboxylate or a cyclocondensation reaction involving ethylhydrazine.
-
Purification and characterization: Detailed documentation of purification techniques (e.g., column chromatography, distillation) and complete spectroscopic and physical characterization of the final product.
-
Exploration of its reactivity and potential applications: Investigating the chemical reactivity of the N-ethylated pyrazole scaffold and its potential as a precursor for novel bioactive molecules.
We believe that a foundational study on this compound would be of significant interest to the drug discovery and development community.
A Commitment to Scientific Advancement
We remain committed to providing our audience with the highest quality scientific and technical information. Should data on this compound become publicly available, we will revisit this topic and develop the comprehensive guide that was initially envisioned.
We encourage the scientific community to consider the opportunities presented by such uncharacterized chemical space. The exploration of these novel building blocks is essential for the continued advancement of medicinal chemistry and the development of new therapeutic agents.
We appreciate your understanding and share your commitment to rigorous, data-driven scientific exploration.
A Technical Guide to the Biological Activity of Pyrazole-4-Carboxylate Esters: From Synthesis to Therapeutic Potential
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide array of biological targets.[1][2] Among its many derivatives, pyrazole-4-carboxylate esters and their congeners represent a particularly versatile and fruitful class of compounds. Their synthetic tractability and the rich chemical space accessible through substitution have led to the discovery of molecules with a broad spectrum of pharmacological activities. This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic applications of pyrazole-4-carboxylate esters, tailored for researchers, scientists, and professionals in drug development. We will explore their roles as anticancer, anti-inflammatory, and antimicrobial agents, delve into their mechanisms of action, and provide validated experimental protocols to facilitate further research and discovery.[3][4]
Core Synthesis Strategies: Building the Pyrazole-4-Carboxylate Scaffold
The synthetic accessibility of the pyrazole-4-carboxylate core is a primary driver of its prevalence in drug discovery programs. Several robust methods exist, allowing for efficient construction and diversification of the scaffold.
Vilsmeier-Haack Cyclization
A widely employed and efficient method involves the Vilsmeier-Haack reaction. This approach utilizes hydrazones derived from β-keto esters, which undergo diformylation and subsequent cyclization when treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[5] This reaction is highly effective and can be accelerated using microwave irradiation, which often leads to significantly reduced reaction times and increased product yields.[5]
Multi-Component Reactions (MCRs)
For rapid library synthesis and improved atom economy, one-pot multi-component reactions are invaluable. An exemplary protocol involves the three-component reaction of a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate. These reactions are often catalyzed, for instance by magnetic ionic liquids like [bmim][FeCl4], which offers the advantages of being environmentally friendly, recyclable, and conducive to mild reaction conditions.
Classical 1,3-Dicarbonyl Condensation
The foundational method for pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1] This versatile reaction allows for the introduction of various substituents on the pyrazole ring, depending on the choice of starting materials.
Diagram 1: General Synthetic Workflow for Pyrazole-4-Carboxylate Esters This diagram illustrates a generalized workflow for the synthesis of the target scaffold, highlighting key reaction types.
The Broad Spectrum of Biological Activity
The true value of the pyrazole-4-carboxylate ester scaffold lies in its diverse biological activities. By modifying the substituents at the N1, C3, and C5 positions, and by converting the ester to amides or acids, medicinal chemists have unlocked potent inhibitors for a range of therapeutic targets.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrazole derivatives are prominent in oncology research, primarily as inhibitors of protein kinases that regulate the cell cycle.[6]
-
Mechanism of Action: A key mechanism is the inhibition of Aurora kinases A and B, which are critical for mitotic progression.[7] Abnormal expression of these kinases leads to chromosomal instability, a hallmark of many cancers.[7] Other targeted kinases include Rho-associated protein kinase (ROCK-II) and cyclin-dependent kinase 2 (CDK2), both essential for cell division and proliferation.[8][9] The pyrazole core often acts as a hinge-binding moiety within the ATP-binding pocket of the kinase.[8]
-
In Vitro Efficacy: Pyrazole-4-carboxamide analogues have demonstrated significant cytotoxicity against various cancer cell lines. For example, compound 6k showed potent activity against HeLa (cervical cancer) and HepG2 (liver cancer) cells with IC₅₀ values of 0.43 μM and 0.67 μM, respectively.[7] Another methyl ester derivative, 5b , was highly active against K562 (leukemia) and A549 (lung cancer) cells, with GI₅₀ values of 0.021 μM and 0.69 μM.[10]
Table 1: Anticancer Activity of Representative Pyrazole Derivatives
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC₅₀ / GI₅₀ (μM) | Reference |
|---|---|---|---|---|
| 6k | Aurora A / Aurora B | HeLa / HepG2 | 0.43 / 0.67 | [7] |
| 5b | Tubulin Polymerization | K562 / A549 | 0.021 / 0.69 | [10] |
| Compound 5 | ROCK-II | (Enzyme Assay) | 0.005 | [8] |
| Compound 36 | CDK2 | (Enzyme Assay) | 0.199 |[9] |
Diagram 2: Simplified Kinase Inhibition Pathway This diagram shows how pyrazole inhibitors block kinase activity, preventing substrate phosphorylation and halting downstream signaling.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation underlies numerous diseases, and pyrazole derivatives have emerged as potent anti-inflammatory agents, most famously exemplified by the COX-2 inhibitor Celecoxib.[11][12]
-
Mechanism of Action: The anti-inflammatory effects are often mediated through the inhibition of key pro-inflammatory targets. Hydrazone derivatives of pyrazole-4-carboxaldehydes have been shown to markedly inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine in the inflammatory cascade.[13] Other derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[11][14]
-
In Vitro and In Vivo Efficacy: In cellular assays, compounds like 7b and 11c exhibited potent, dose-dependent inhibition of TNF-α with IC₅₀ values of 5.56 μM and 3.69 μM, respectively.[13] The anti-inflammatory potential is confirmed in animal models; for instance, compound 11c , at a dose of 20 mg/kg, inhibited xylene-induced ear edema by 49.59%, an effect comparable to the reference drug dexamethasone.[13] Similarly, the piperazine derivative LQFM-008 reduced paw edema in the carrageenan-induced model, demonstrating significant in vivo activity.[15]
Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound ID | Target / Model | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 11c | TNF-α Inhibition | IC₅₀ | 3.69 μM | [13] |
| 11c | Xylene-induced ear edema | % Inhibition @ 20 mg/kg | 49.59% | [13] |
| 5b | Carrageenan-induced paw edema | % Inhibition | >84% | [14] |
| LQFM-008 | Carrageenan-induced paw edema | Edema Reduction | Significant @ 15 & 30 mg/kg |[15] |
Antimicrobial Activity: Combating Pathogenic Microbes
With the rise of antimicrobial resistance, the need for new chemical scaffolds is urgent. Pyrazole-4-carboxylate esters and their amide derivatives have shown significant potential against a range of bacterial and fungal pathogens.[16]
-
Spectrum of Activity: These compounds have demonstrated broad-spectrum activity. Synthesized pyrazole-4-carboxamides exhibited significant potential against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal strains (Aspergillus niger, Candida albicans).[3][16]
-
Quantitative Assessment: The efficacy is typically measured by the Minimum Inhibitory Concentration (MIC). In one study, novel pyrazole carboxamide derivatives were tested, with compound 5e showing an MIC of 3.12 µg/ml and 5g an MIC of 6.25 µg/ml against the MTB H37Rv strain of tuberculosis.[3] Another series of pyrazole derivatives showed promising MIC values against various bacteria, with some compounds exhibiting high activity.[17]
Table 3: Antimicrobial Activity (MIC) of Representative Pyrazole Derivatives
| Compound ID | Organism | Type | MIC (µg/ml) | Reference |
|---|---|---|---|---|
| 5e | Mycobacterium tuberculosis H37Rv | Bacteria | 3.12 | [3] |
| 5g | Mycobacterium tuberculosis H37Rv | Bacteria | 6.25 | [3] |
| 5m | Mycobacterium tuberculosis H37Rv | Bacteria | 6.25 | [3] |
| 6a, 6f, 6g | Various Bacteria & Fungi | Mixed | "Better antimicrobial activities" |[16] |
Structure-Activity Relationships (SAR)
Systematic modification of the pyrazole-4-carboxylate scaffold has yielded critical insights into the structural requirements for biological activity.
-
N1-Position: Substitution at the N1 position with aryl groups, such as a 2,4-dichlorophenyl group, is often crucial for high-affinity binding, particularly in kinase and receptor targets.[18]
-
C3-Position: The C3 position is a key vector for diversification. For instance, in cannabinoid receptor antagonists, a carboxamide group at this position is a strict requirement for activity.[18]
-
C4-Position: While this guide focuses on the carboxylate at C4, modifications here are also important. For instance, converting the ester to various amides is a common strategy to modulate solubility, cell permeability, and target engagement.[7][19]
-
C5-Position: A substituted phenyl ring at the C5 position is another critical feature for potent activity in many compound series, contributing to hydrophobic and π-stacking interactions within the binding site.[18]
Diagram 3: Key Sites for SAR Modification This diagram highlights the principal positions on the pyrazole-4-carboxylate scaffold where chemical modifications influence biological activity.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The following are representative methodologies for evaluating the biological activities discussed.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard). Dilute the inoculum and add to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microbe + media, no compound), a negative control (media only), and a drug control (reference antibiotic like Neomycin sulfate).[3]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Causality: This model is a benchmark for evaluating acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.
-
Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley), acclimatized for at least one week.
-
Grouping: Divide animals into groups: Vehicle control, reference drug (e.g., Diclofenac, Indomethacin), and test compound groups at various doses (e.g., 7.5, 15, 30 mg/kg).[15]
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Inflammation Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the paw.
-
Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation: Calculate the percentage of edema inhibition for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.
Conclusion and Future Perspectives
Pyrazole-4-carboxylate esters and their derivatives are a powerhouse scaffold in modern drug discovery. Their synthetic versatility allows for fine-tuning of physicochemical properties and precise targeting of a wide range of biological molecules. The extensive research into their anticancer, anti-inflammatory, and antimicrobial activities has established a solid foundation for their therapeutic potential.
Future efforts should focus on optimizing lead compounds to improve their selectivity and pharmacokinetic profiles, thereby minimizing off-target effects and enhancing in vivo efficacy. The development of dual-target inhibitors, such as compounds with combined anti-inflammatory and anticancer properties, represents an exciting frontier. As our understanding of disease biology deepens, the rational design of novel pyrazole-4-carboxylates will undoubtedly continue to yield promising new drug candidates to address unmet medical needs.
References
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cycliz
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (URL: )
- Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Deriv
- New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties - Bentham Science Publisher. (URL: )
- Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. (URL: [Link])
- Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed. (URL: [Link])
- Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization - Journal of Applied Pharmaceutical Science. (URL: [Link])
- The MICs of antibacterial activity of the newly synthesized pyrazole deriv
- Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC - PubMed Central. (URL: [Link])
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC - PubMed Central. (URL: [Link])
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. (URL: [Link])
- Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. (URL: [Link])
- Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed. (URL: [Link])
- Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester - PubMed. (URL: [Link])
- Synthesis, cytotoxicity and antitumor activity of some new simplified pyrazole analogs of the antitumor agent CC-1065. Effect of an hydrophobic group on antitumor activity - PubMed. (URL: [Link])
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: [Link])
- Design, Synthesis and anti-Microbial Activity of 1H-Pyrazole Carboxylates - ResearchG
- Overview on Biological Activities of Pyrazole Deriv
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (URL: [Link])
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (URL: [Link])
- Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives - ResearchG
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: [Link])
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. (URL: [Link])
- (PDF)
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (URL: [Link])
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. sciencescholar.us [sciencescholar.us]
- 13. New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties | Bentham Science [eurekaselect.com]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives | Scilit [scilit.com]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Commercial suppliers of Ethyl 1-Ethylpyrazole-4-carboxylate
An In-depth Technical Guide to the Commercial Sourcing of Ethyl 1-Ethylpyrazole-4-carboxylate for Scientific Research
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing this compound (CAS No. 37622-90-5). Moving beyond a simple list of vendors, this document establishes a rigorous methodology for supplier evaluation, quality verification, and strategic procurement to ensure the integrity and reproducibility of your research.
Introduction: The Strategic Importance of this compound
This compound is a versatile heterocyclic building block of significant interest in modern chemistry. Its pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] The compound serves as a critical intermediate in the synthesis of pharmaceuticals, particularly for anti-inflammatory, analgesic, and neurological disorder applications.[2] Furthermore, its utility extends to agrochemical development, where it is a precursor for novel herbicides and fungicides, and to material science for the creation of advanced polymers.[2][3]
Given its foundational role, the quality and purity of the starting material are paramount. The presence of seemingly minor impurities can have profound downstream effects, leading to failed reactions, difficult purification, and, most critically, erroneous biological data. This guide is designed to equip you with the expertise to navigate the commercial landscape and secure a reliable supply of this essential reagent.
Critical Quality Attributes for Sourcing
When procuring this compound, a discerning scientist must look beyond the label. The following attributes are critical for ensuring the compound is fit for purpose in a research and development setting.
-
Purity and Assay: The purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), should be a primary consideration. For most drug discovery applications, a purity of ≥98% is recommended.[4] However, the assay method is as important as the percentage. Understand how the supplier quantifies this value.
-
Impurity Profile: The identity and quantity of impurities are often more critical than the absolute purity. Common impurities may include residual starting materials from synthesis (e.g., ethyl 2-formyl-3-oxopropanoate or hydrazine), solvents, or side-reaction products.[5][6] These can interfere with subsequent reactions or act as confounding variables in biological assays. A supplier's willingness and ability to provide information on the impurity profile is a mark of trustworthiness.
-
Physical Properties: Consistency in physical properties such as melting point and appearance provides a quick preliminary check on quality. This compound is typically a white to pale yellow crystalline powder with a melting point in the range of 74-80 °C.[2][3][4][6] Significant deviation from this can indicate impurities or the presence of a different polymorph.
-
Documentation: Comprehensive and transparent documentation is non-negotiable. This includes:
Supplier Evaluation and Selection Workflow
A systematic approach to supplier selection minimizes risk and ensures a consistent, high-quality supply. The process involves more than just comparing prices; it is an assessment of reliability and quality assurance.
Caption: Workflow for qualifying a commercial chemical supplier.
Comparative Analysis of Commercial Suppliers
The following table provides a snapshot of several commercial suppliers offering this compound. This is not an exhaustive list but represents a range of common vendors for research-grade chemicals.
| Supplier | Product Name | CAS No. | Typical Purity/Grade | Available Documentation |
| Thermo Fisher Scientific | Ethyl 1H-pyrazole-4-carboxylate, 98% | 37622-90-5 | ≥97.5% (GC) | SDS, Specification Sheet[4] |
| MedChemExpress (MCE) | Ethyl 1H-pyrazole-4-carboxylate | 37622-90-5 | 99.77% (HPLC) | SDS, CoA, HNMR, HPLC[10] |
| SGT Life Sciences | Ethyl Pyrazole-4-Carboxylate | 37622-90-5 | Not specified, "high-quality" | General Product Info[3] |
| US Biological | Ethyl 1H-pyrazole-4-carboxylate 99+% | 37622-90-5 | 99+% (Reagent Grade) | General Product Info[11] |
Note: Availability, specifications, and documentation are subject to change. Always verify with the supplier before ordering.
In-House Quality Control and Verification
Relying solely on a supplier's CoA is insufficient for rigorous scientific work. Independent verification is a self-validating system that ensures the material's identity and purity meet the demands of your experimental protocols.
Caption: Internal quality control workflow upon chemical receipt.
Experimental Protocol 1: ¹H NMR for Structural Verification
This protocol confirms the chemical structure of this compound.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solid is fully dissolved.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integration to known literature values. Expected ¹H NMR (CDCl₃) signals are approximately δ 8.08 (s, 2H), δ 4.31 (q, 2H), and δ 1.36 (t, 3H).[5][6]
Experimental Protocol 2: HPLC for Purity Assessment
This protocol quantifies the purity of the compound.
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks if required.
-
Mobile Phase: Prepare an appropriate mobile phase. A common starting point for reversed-phase HPLC would be a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Column: Use a standard C18 reversed-phase column.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 220-254 nm).
-
Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Compare this value to the supplier's CoA.[2]
Safe Handling and Storage
Proper handling and storage are crucial for both user safety and maintaining the chemical's integrity.
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][13] The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[7][9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[9] Some suppliers recommend refrigerated storage (0-8 °C).[2] Proper storage prevents degradation from moisture or light, ensuring its stability for long-term use.
Conclusion
The procurement of this compound is a critical step that underpins the success of research projects in drug discovery and beyond. A methodical approach, grounded in an understanding of the compound's key quality attributes, is essential. By moving beyond simple price comparisons to a comprehensive evaluation of supplier transparency, documentation, and batch-to-batch consistency, researchers can mitigate significant risks. Implementing a robust in-house verification system, as detailed in this guide, provides the ultimate assurance of quality, fostering reproducible and reliable scientific outcomes.
References
- ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]
- PubChem.
- Scientific Information Database (SID). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]
- American Suppliers.
- Thermo Fisher Scientific.
- Chemical Synthesis Database.
- ResearchGate.
- PubMed Central.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 4. B25351.06 [thermofisher.com]
- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]
- 7. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ethyl 1h-pyrazole-4-carboxylate suppliers USA [americanchemicalsuppliers.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
A Technical Guide to Pyrazole Carboxylate Intermediates: Focus on Ethyl 1H-pyrazole-4-carboxylate
Abstract: The pyrazole nucleus is a privileged scaffold in modern medicinal and agricultural chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The functionalization of this heterocyclic system allows for the fine-tuning of biological activity. Ethyl 1H-pyrazole-4-carboxylate has emerged as a particularly valuable and versatile building block for the synthesis of complex pyrazole derivatives. This technical guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role in drug discovery and development.
Nomenclature and Structural Elucidation
A precise understanding of a compound's structure and nomenclature is fundamental for reproducible research. This section clarifies the identity of the primary subject of this guide and distinguishes it from a closely related derivative.
IUPAC Naming and Synonyms
The correct and universally accepted IUPAC name for the compound with CAS number 37622-90-5 is Ethyl 1H-pyrazole-4-carboxylate .[1] This name specifies an ethyl ester at the 4-position of a pyrazole ring that is unsubstituted on its nitrogen atoms (indicated by the "1H" locant).
It is widely known by several synonyms in commercial and academic literature, including:
Distinguishing from Ethyl 1-Ethylpyrazole-4-carboxylate
The topic name "this compound" refers to a different, though related, molecule. In this derivative, the nitrogen atom at position 1 of the pyrazole ring is substituted with an ethyl group. This contrasts with Ethyl 1H-pyrazole-4-carboxylate, where this position is occupied by a hydrogen atom. The corresponding carboxylic acid, 1-ethyl-1H-pyrazole-4-carboxylic acid, has the CAS number 400858-54-0.[3] This distinction is critical, as the presence of the N-H group in Ethyl 1H-pyrazole-4-carboxylate is a key reactive site for further functionalization, a feature absent in its N-ethylated counterpart.
Caption: Structural distinction between the N-H and N-Ethyl pyrazole compounds.
Physicochemical Properties
Understanding the physical and chemical properties of a synthetic intermediate is crucial for designing reaction conditions, purification strategies, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 37622-90-5 | [1][4][5] |
| Molecular Formula | C₆H₈N₂O₂ | [1][4][6] |
| Molecular Weight | 140.14 g/mol | [1][4][6] |
| Appearance | White to off-white or pale yellow solid/crystalline powder | [4] |
| Melting Point | 77 - 80 °C | [4] |
| Boiling Point | 138-140 °C at 3 mmHg | [2] |
| Solubility | Miscible with acetone | [2] |
| Purity | ≥ 99% (HPLC) is commercially available | [4] |
Synthesis Methodologies
The accessibility of Ethyl 1H-pyrazole-4-carboxylate is due to robust and high-yielding synthetic routes. The most common approach is a variation of the Knorr pyrazole synthesis.
Knorr Pyrazole Synthesis via Cyclocondensation
The industrially preferred and most direct synthesis involves the reaction of a 1,3-dicarbonyl equivalent with hydrazine.[7][8] Specifically, (ethoxycarbonyl)malondialdehyde is treated with hydrazine hydrate in an alcoholic solvent like ethanol.
Causality: This reaction is a classic cyclocondensation.[8][9] The hydrazine, acting as a dinucleophile, first condenses with one of the aldehyde groups of the dicarbonyl compound. The resulting intermediate then undergoes an intramolecular cyclization by the second nitrogen atom attacking the remaining carbonyl group, followed by dehydration to yield the stable, aromatic pyrazole ring.[10] The use of a simple hydrazine hydrate leads directly to the N-unsubstituted (1H) pyrazole.
Caption: Role as an intermediate in creating advanced building blocks.
Detailed Experimental Protocol: Synthesis via Cyclocondensation
This protocol is adapted from established literature procedures and represents a standard laboratory-scale synthesis. [6] Objective: To synthesize Ethyl 1H-pyrazole-4-carboxylate from (ethoxycarbonyl)malondialdehyde and hydrazine.
Materials:
-
(Ethoxycarbonyl)malondialdehyde (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (ethoxycarbonyl)malondialdehyde (192 mmol) in ethanol (150 mL).
-
Reactant Addition: Cool the solution in an ice bath. Slowly add hydrazine hydrate (193 mmol) dropwise to the stirred solution. Causality Note: The slow, cooled addition is to control the initial exothermic condensation reaction.
-
Reaction Execution: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 17 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, remove the ethanol from the reaction mixture by vacuum distillation using a rotary evaporator.
-
Purification: The resulting residue is purified by silica gel column chromatography. A solvent system of dichloromethane and ethyl acetate is typically used as the eluent.
-
Product Isolation: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield Ethyl 1H-pyrazole-4-carboxylate as yellow crystals. A typical yield is around 72%. [6]
Conclusion
Ethyl 1H-pyrazole-4-carboxylate is a foundational chemical intermediate whose value is derived from its straightforward synthesis and versatile reactivity. The presence of the N-H proton and the ethyl ester group on the stable pyrazole core provides chemists in pharmaceutical and agrochemical research with a reliable and adaptable platform for constructing complex molecular architectures. Its continued application in the synthesis of novel bioactive compounds underscores its importance in the field of heterocyclic chemistry.
References
- Knorr Pyrazole Synthesis (M. Pharm).
- Knorr Pyrazole Synthesis.
- Knorr pyrazole synthesis. [Name-Reaction.
- Knorr Pyrazole Synthesis.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
- ethyl 1H-pyrazole-4-carboxylate.
- 1-ethyl-1H-pyrazole-4-carboxylic acid.
- ethyl 1-phenyl-1H-pyrazole-4-carboxylate.
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
- Current status of pyrazole and its biological activities.
- Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
- N-alkylation method of pyrazole.
Sources
- 1. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]
- 3. 1-ethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | CID 832221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 6. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. chemhelpasap.com [chemhelpasap.com]
An In-depth Technical Guide to the Safe Handling of Ethyl 1-Ethylpyrazole-4-carboxylate and Structurally Related Compounds
Introduction: Understanding the Compound
Ethyl 1-Ethylpyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are integral building blocks in pharmaceutical and agrochemical research. These compounds are valued for their versatile applications, including the synthesis of anti-inflammatory agents, analgesics, herbicides, and fungicides.[1] The reactivity and biological activity of pyrazole derivatives necessitate a thorough understanding of their potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed overview of the safety and handling protocols for this compound, drawing upon the established data for Ethyl pyrazole-4-carboxylate.
Chemical Identification and Physicochemical Properties
A clear identification of the chemical and its properties is fundamental to any safety protocol. The data presented below is for Ethyl pyrazole-4-carboxylate, the un-substituted analogue of the target compound.
| Property | Value | Reference |
| Chemical Name | Ethyl pyrazole-4-carboxylate | [1] |
| Synonyms | 1H-Pyrazole-4-carboxylic acid ethyl ester, 4-Ethoxycarbonylpyrazole | [1] |
| CAS Number | 37622-90-5 | [1] |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Appearance | White to off-white or pale yellow crystalline powder/solid | [1][2] |
| Melting Point | 78-80 °C | [2] |
| Boiling Point | 138-140 °C at 3 mmHg | [2] |
| Solubility | Miscible with acetone | [2] |
Hazard Identification and GHS Classification
Based on available data for Ethyl pyrazole-4-carboxylate, the compound is classified as an irritant.[3] Understanding these hazards is the first step in implementing appropriate safety measures.
The primary hazards associated with this class of compounds are irritant effects upon direct contact with the skin and eyes, and upon inhalation of dust or powder.
Comprehensive Safety and Handling Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure risk.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the hazard at its source.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] A certified chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for dust generation.
-
Containment: For procedures with a high risk of aerosolization, such as weighing or transferring powders, the use of a glove box or other containment enclosure should be considered.
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE): Individual Protection
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[4] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.
-
Lab Coat: A flame-resistant lab coat or long-sleeved clothing should be worn to protect the arms and body.[4]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is fundamental to a safe laboratory environment.
-
Handling:
-
Storage:
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is crucial.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill and Leak Containment
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 4.2. Avoid breathing dust.[4]
-
Containment and Cleanup:
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of the compound and any contaminated materials in a designated hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.
Toxicological Information
As previously stated, specific toxicological data for this compound is limited. The information below is based on the GHS classifications for Ethyl pyrazole-4-carboxylate.
-
Acute Toxicity: No specific data on acute oral, dermal, or inhalation toxicity is available. The primary concern is irritation.
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a research environment.
Sources
- 1. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]
- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
Initial Purity Analysis of Ethyl 1-Ethylpyrazole-4-carboxylate: A Multi-Modal Approach to Quality Assessment
An In-depth Technical Guide:
This guide provides a comprehensive framework for the initial purity assessment of Ethyl 1-Ethylpyrazole-4-carboxylate, a key heterocyclic building block in modern drug discovery and agrochemical development.[1][2] For professionals in these fields, ensuring the purity of such intermediates is not a perfunctory quality check; it is a critical step that dictates the success of subsequent synthetic transformations, the validity of biological screening data, and the ultimate safety and efficacy of the final product. This document eschews a rigid, one-size-fits-all template in favor of a logical, science-driven narrative. We will explore the "why" behind each analytical choice, presenting a self-validating, orthogonal strategy designed to provide a high-confidence purity profile.
Foundational Understanding: The Analyte and Its Potential Impurities
A robust analytical strategy begins with a thorough understanding of the target molecule and the process that created it.
Chemical Properties of this compound
-
Structure: (Note: A static image would be placed here in a real document; the structure is described in text for this format.)
-
Molecular Formula: C₈H₁₂N₂O₂
-
Molecular Weight: 168.19 g/mol
-
Appearance: White to off-white solid.[1]
-
Significance: Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, including anti-inflammatory agents like celecoxib and various developmental compounds for oncology and neurology.[2][3] this compound serves as a versatile intermediate for elaborating more complex molecular architectures.[1]
Synthetic Landscape and the Genesis of Impurities
The purity of a compound is intrinsically linked to its synthesis. A common route to N-alkylated pyrazole-4-carboxylates involves the cyclocondensation of a β-dicarbonyl equivalent with a substituted hydrazine, followed by N-alkylation.[4][5][6]
This process can introduce several classes of impurities:
-
Starting Materials: Unreacted precursors such as ethyl 2-formyl-3-oxopropanoate or ethyl hydrazine.
-
Regioisomers: The use of unsymmetrical reagents can lead to the formation of isomeric products, such as Ethyl 1-Ethylpyrazole-3-carboxylate or Ethyl 1-Ethylpyrazole-5-carboxylate. These are often the most challenging impurities to separate due to their similar physicochemical properties.[7]
-
By-products: Side reactions, such as dimerization or incomplete cyclization, can generate structurally related impurities.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., ethanol, ethyl acetate, hexane) may be retained in the final product.
The Orthogonal Analytical Strategy
To build a comprehensive and trustworthy purity profile, we must employ an orthogonal analytical strategy. This principle dictates the use of multiple analytical techniques that measure different chemical properties, ensuring that impurities missed by one method are detected by another. Our core strategy combines liquid chromatography, gas chromatography, and nuclear magnetic resonance spectroscopy.
Caption: Orthogonal strategy for comprehensive purity assessment.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is the primary technique for quantifying the purity of non-volatile organic compounds. It excels at separating the main component from closely related structural isomers and by-products. We employ a reversed-phase (RP) C18 column, which is highly effective for retaining and separating moderately polar compounds like our target analyte. UV detection is selected because the pyrazole ring contains a strong chromophore, allowing for sensitive detection.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
-
Reagents and Mobile Phase:
-
Mobile Phase A (A): 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B (B): 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Justification: A buffered acidic mobile phase ensures consistent peak shapes for the basic nitrogen atoms in the pyrazole ring.
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a stock solution of ~0.5 mg/mL.
-
Further dilute 1 mL of the stock solution into a 10 mL volumetric flask with the diluent to obtain a working solution of ~50 µg/mL for analysis.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm (or optimal wavelength determined by DAD scan).
-
Gradient Program:
Time (min) %A (Water/FA) %B (ACN/FA) 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis and Acceptance Criteria:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
A typical acceptance criterion for an early-stage intermediate is ≥98.0% area purity.
-
Data Presentation: Example HPLC Purity Results
| Peak Identity | Retention Time (min) | Area % |
| Unknown Impurity 1 | 8.5 | 0.15 |
| This compound | 12.2 | 99.55 |
| Potential Regioisomer | 12.8 | 0.20 |
| Unknown Impurity 2 | 15.1 | 0.10 |
| Total | 100.0 |
This protocol is a self-validating system. The use of a gradient ensures that both more polar and less polar impurities are eluted and detected. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, this method should be validated for specificity, linearity, limit of detection (LOD), and limit of quantitation (LOQ) for a full release method.[8][9][10]
Volatiles and Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile substances, such as residual solvents from the synthesis or volatile starting materials.[7] Its high sensitivity and the structural information provided by the mass spectrometer make it an indispensable orthogonal technique to HPLC.
Caption: Standard workflow for GC-MS analysis of impurities.
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the sample into a GC vial.
-
Add 1.0 mL of a high-boiling point, inert solvent like Dimethyl Sulfoxide (DMSO). Vortex to dissolve.
-
Justification: DMSO is used as the solvent because it elutes very late, preventing interference with the analysis of more volatile solvents like ethanol or hexanes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 40-400.
-
-
Data Analysis:
-
Integrate all detected peaks.
-
Identify solvent peaks by comparing their retention times and mass spectra to a reference library (e.g., NIST). The fragmentation patterns for pyrazoles can also be analyzed to identify related impurities.[11]
-
Definitive Structural & Isomeric Purity by NMR Spectroscopy
Causality: While chromatography separates impurities, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. It is exceptionally powerful for identifying and quantifying isomers, which may have identical mass and very similar retention times, making them difficult to resolve by other means.[12][13] Both ¹H and ¹³C NMR are required for a complete picture.
Protocol and Data Interpretation
-
Sample Preparation:
-
Dissolve ~10-15 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆ containing Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
-
Expected Spectral Data for this compound:
-
The ¹H NMR spectrum is expected to show distinct signals for the two ethyl groups and the two pyrazole ring protons.[4] The presence of a regioisomer would result in a different set of signals with slightly different chemical shifts, particularly for the pyrazole ring protons.
-
The ¹³C NMR spectrum provides a count of unique carbon atoms, confirming the overall structure.[3][12]
-
Data Presentation: Expected NMR Assignments
| ¹H NMR (400 MHz, CDCl₃) |
| Chemical Shift (δ) ppm |
| ~8.0 |
| ~7.9 |
| ~4.3 |
| ~4.2 |
| ~1.4 |
| ~1.3 |
| ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm |
| ~163 |
| ~139 |
| ~132 |
| ~112 |
| ~60 |
| ~45 |
| ~15 |
| ~14 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Summary and Conclusion
The initial purity analysis of a critical intermediate like this compound demands a rigorous, multi-faceted approach. By combining HPLC-UV for quantitative purity, GC-MS for volatile impurities, and NMR for definitive structural and isomeric confirmation, we establish a high-confidence purity profile.
Final Purity Statement Summary
| Analytical Technique | Result | Interpretation |
| HPLC-UV | 99.55% (Area) | High purity with respect to non-volatile impurities. |
| GC-MS | Ethanol: 250 ppm; Hexane: <50 ppm | Residual solvent levels are within acceptable limits. |
| ¹H & ¹³C NMR | Spectra consistent with proposed structure. No isomeric signals >0.1% | Confirms structural identity and high isomeric purity. |
| Overall Purity | >99.5% | Suitable for use in subsequent R&D activities. |
This orthogonal strategy ensures that decisions made in drug development and research are based on materials of known and high quality, mitigating risks and enabling reproducible science. The principles and protocols outlined herein are grounded in established regulatory expectations and serve as a robust starting point for any scientist tasked with this critical analysis.[14][15]
References
- Facile synthesis of novel amino acid-like building blocks...
- ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179. PubChem. [Link]
- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate...
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
- Quality Guidelines. ICH. [Link]
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative...
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- Mass Spectrometry of Heterocyclic Compounds.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. National Institutes of Health (NIH). [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR. [Link]
- Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
- GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.
- Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
- FDA Releases Guidance on Analytical Procedures.
- ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate | C8H13N3O2 | CID 4715110. PubChem. [Link]
- H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties... MDPI. [Link]
- Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra. [Link]
- Heterocyclic compound - Aromaticity, Structure, Reactivity. Britannica. [Link]
- Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. fda.gov [fda.gov]
- 15. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
Solubility Profile of Ethyl 1-Ethylpyrazole-4-carboxylate (CAS: 50920-58-6): A Technical Guide for Researchers
An In-Depth Technical Guide
Abstract
Ethyl 1-Ethylpyrazole-4-carboxylate is a substituted pyrazole derivative of increasing interest in medicinal chemistry and materials science. As with any lead compound or synthetic intermediate, a thorough understanding of its solubility in various organic solvents is paramount for successful reaction setup, purification, formulation, and screening. This guide provides a detailed analysis of the physicochemical properties governing the solubility of this compound, synthesizes available qualitative data, and presents an authoritative, step-by-step protocol for the precise quantitative determination of its solubility profile.
Introduction and Significance
Substituted pyrazoles are a cornerstone of modern synthetic chemistry, serving as key intermediates in the development of bioactive molecules for pharmaceuticals and agrochemicals.[1] this compound, with its characteristic N-ethylated pyrazole ring and ethyl ester functional group, presents a unique combination of polarity and lipophilicity.
Understanding the solubility of this compound is not a trivial pursuit; it is a critical factor that dictates:
-
Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction solvent allows for homogeneous reaction conditions, leading to predictable and reproducible outcomes.
-
Purification Efficiency: The choice of solvents for crystallization or chromatographic separation is entirely dependent on differential solubility.
-
Formulation & Drug Delivery: For drug development professionals, solubility in various excipients and solvent systems is a primary determinant of bioavailability and final product formulation.
-
High-Throughput Screening (HTS): Inconsistent solubility in assay buffers (often containing co-solvents like DMSO) can lead to false positives or negatives, compromising screening campaigns.
This document serves as a practical guide for scientists, explaining the theoretical underpinnings of this compound's solubility and providing a robust framework for its experimental determination.
Physicochemical Profile of this compound
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the intermolecular forces between solute and solvent molecules.[2] The structure of this compound provides several clues to its expected behavior.
-
Molecular Structure:
-
Key Properties:
-
Molecular Formula: C₈H₁₂N₂O₂
-
Molecular Weight: 168.19 g/mol
-
Polarity: The molecule possesses significant polarity arising from the ethyl ester group (C=O and C-O bonds) and the pyrazole ring's nitrogen atoms. This creates a notable dipole moment.
-
Hydrogen Bonding: Unlike its unsubstituted counterpart, Ethyl 1H-pyrazole-4-carboxylate, the nitrogen at the 1-position is alkylated with an ethyl group. This means it cannot act as a hydrogen bond donor. The ester's carbonyl oxygen and the pyrazole nitrogens can, however, act as hydrogen bond acceptors.
-
Physical Form: Typically a solid (white to off-white powder) at room temperature, indicating that crystal lattice energy must be overcome for dissolution to occur.
-
Qualitative and Predictive Solubility Analysis
Comprehensive quantitative solubility data for this compound is not widely available in published literature. However, based on its physicochemical properties and available qualitative information, we can predict its behavior in different classes of organic solvents.
Table 1: Predicted and Observed Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Available Data |
| Polar Aprotic | Acetone, DMSO, DMF | High | These solvents have strong dipole moments that can interact effectively with the polar ester and pyrazole functionalities. They cannot donate hydrogen bonds, which is compatible with the solute. One supplier notes the related compound Ethyl pyrazole-4-carboxylate is miscible with acetone.[3] |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in dipole-dipole interactions and can act as hydrogen bond donors to the solute's acceptor sites (carbonyl oxygen, ring nitrogens). The alkyl chains on both the solvent and solute will also contribute to van der Waals interactions. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a mildly polar solvent that is effective at dissolving a wide range of organic compounds. It should readily solvate the ethyl ester portion of the molecule. |
| Ethers | Diethyl Ether, THF | Low to Moderate | These solvents are less polar than ketones or alcohols. While THF's polarity is higher than diethyl ether's, solubility is likely limited compared to more polar options. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The significant polarity of the pyrazole and ester groups is mismatched with the nonpolar nature of aliphatic hydrocarbons, which interact only through weak London dispersion forces.[2] |
| Nonpolar Aromatic | Toluene, Benzene | Low | The π-stacking potential of aromatic solvents may offer some interaction with the pyrazole ring, but overall solubility is expected to be poor due to the polarity mismatch. |
Experimental Protocol: Quantitative Solubility Determination
To move beyond prediction, a robust experimental protocol is required. The Isothermal Shake-Flask Method is a gold-standard technique for determining thermodynamic solubility and is adapted here for use with organic solvents.[4][5][6] This protocol is based on the principles outlined in established guidelines like those from the OECD.[7]
Core Principle
An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient duration to reach equilibrium. After separating the undissolved solid, the concentration of the solute in the saturated solution is measured analytically.
Materials & Equipment
-
This compound (as pure as possible)
-
High-purity organic solvents of interest
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials with PTFE-lined screw caps
-
Temperature-controlled orbital shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Step-by-Step Methodology
-
Preparation of Stock Standard: Accurately weigh a small amount of this compound and dissolve it in a suitable, highly-solubilizing solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Curve Generation: Prepare a series of dilutions from the stock standard in the mobile phase to be used for HPLC analysis (or the solvent of interest for UV-Vis). Analyze these standards to generate a calibration curve of instrument response (e.g., peak area) versus concentration.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is confirmed if solid material remains visible throughout the experiment. A starting point is ~10-20 mg.
-
Pipette a precise volume of the desired organic solvent into the vial (e.g., 2.0 mL).
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures at a moderate speed (e.g., 150-200 rpm) for a minimum of 24 hours to ensure equilibrium is reached. For some compounds, 48-72 hours may be necessary. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the measured concentration is no longer changing.[4]
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 1-2 hours to allow undissolved solids to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any microscopic solid particles.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with mobile phase to bring its concentration within the range of the previously generated calibration curve. Record the dilution factor precisely.
-
Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration standards.
-
-
Calculation:
-
Determine the concentration of the diluted sample using the calibration curve equation.
-
Multiply this concentration by the dilution factor to calculate the concentration of the original, undiluted saturated solution.
-
The resulting value is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.
-
Experimental Workflow Diagram
Sources
Theoretical calculations on Ethyl 1-Ethylpyrazole-4-carboxylate
An In-depth Technical Guide to the Theoretical Investigation of Ethyl 1-Ethylpyrazole-4-carboxylate
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a representative molecule of the pharmacologically significant pyrazole class. We delve into the core quantum mechanical calculations used to elucidate its structural, spectroscopic, and electronic properties. This document serves as a practical manual for researchers, computational chemists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the selection of computational methods. Methodologies covered include Density Functional Theory (DFT) for geometry optimization, vibrational analysis, NMR chemical shift prediction via the GIAO method, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. Furthermore, we outline a validated workflow for applying these theoretical insights in a drug discovery context through molecular docking simulations.
Introduction: The Rationale for Computational Scrutiny
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous commercial drugs known for their anti-inflammatory, analgesic, anticancer, and antibacterial properties.[1][2] this compound, as a member of this family, presents a valuable scaffold for further functionalization in drug design. Understanding its intrinsic molecular properties is paramount for predicting its behavior, reactivity, and potential as a therapeutic agent.
Computational chemistry provides a powerful, cost-effective lens through which to examine molecules at an atomic level before committing to expensive and time-consuming laboratory synthesis.[3] By employing theoretical calculations, we can predict a molecule's three-dimensional structure, spectroscopic signatures, and electronic behavior with remarkable accuracy. This in-silico approach allows for the rational design of novel therapeutics and accelerates the drug discovery pipeline.[3] This guide establishes a robust computational protocol for characterizing this compound, providing a blueprint for its study and the investigation of related derivatives.
Foundational Theory: Selecting the Right Computational Tools
The accuracy of any theoretical study is contingent upon the chosen level of theory, which encompasses the method and the basis set. For organic molecules containing heteroatoms, Density Functional Theory (DFT) has emerged as the gold standard, offering an exceptional balance of computational efficiency and accuracy.[1]
-
Method: The B3LYP Functional We recommend the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which mitigates some of the self-interaction error inherent in pure DFT functionals. It has a long and successful track record for calculating the geometries and properties of a wide range of organic and heterocyclic systems.[4][5]
-
Basis Set: The Pople-Style 6-311++G(d,p) A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a highly reliable choice for this type of molecule for the following reasons:[6]
-
6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.
-
++ : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing regions of space far from the nucleus, which is important for modeling lone pairs (like on the nitrogen atoms) and potential non-covalent interactions.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for accurately describing chemical bonds and bond angles.[7] Using a basis set without polarization functions is not recommended for systems with heteroatoms.[7]
-
The combination of B3LYP/6-311++G(d,p) represents a robust, well-validated, and widely-used level of theory for obtaining high-quality results for pyrazole derivatives.
Workflow for a Comprehensive Computational Analysis
The following diagram outlines the logical flow of a complete theoretical investigation, from initial structure input to advanced application-oriented simulations like molecular docking.
Caption: Overall workflow for the theoretical analysis.
Molecular Geometry and Vibrational Frequencies
Experimental Protocol: Geometry Optimization
-
Construct the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This is an iterative process where the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found.
-
Conduct a frequency calculation at the same level of theory on the optimized geometry.
-
Verify the result: A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.[1]
Data Presentation: Optimized Structural Parameters
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the molecule's shape and steric properties.
| Parameter Type | Atoms Involved | Calculated Value (Å/°) |
| Bond Length | N1-N2 | Value |
| N2-C3 | Value | |
| C4-C5 | Value | |
| C4-C(O) | Value | |
| O-C(Et) | Value | |
| Bond Angle | C5-N1-N2 | Value |
| N1-N2-C3 | Value | |
| C3-C4-C5 | Value | |
| Dihedral Angle | C5-N1-C(Et)-C(Me) | Value |
| C3-C4-C(O)-O | Value | |
| Note: Values are placeholders and would be populated by the actual calculation output. |
Vibrational Analysis (IR Spectrum)
The frequency calculation also yields the theoretical infrared (IR) spectrum. Each vibrational mode corresponds to a specific frequency and intensity. This data is invaluable for:
-
Structural Confirmation: Comparing the calculated spectrum with an experimental one can help confirm the synthesized structure.
-
Functional Group Identification: Key vibrational modes, such as the C=O stretch of the ester, C-N stretches within the pyrazole ring, and C-H stretches of the ethyl groups, can be assigned.
Predicting Spectroscopic Signatures: NMR Analysis
The Gauge-Including Atomic Orbital (GIAO) method is the most reliable and widely used technique for calculating NMR chemical shifts.[8]
Experimental Protocol: GIAO NMR Calculation
-
Use the previously optimized geometry at the B3LYP/6-311++G(d,p) level.
-
Perform a GIAO NMR calculation at the same level of theory to compute the absolute isotropic shielding tensors (σ) for each nucleus (¹H and ¹³C).
-
Reference Calculation: Perform an identical calculation on a reference compound, typically Tetramethylsilane (TMS), optimized at the same B3LYP/6-311++G(d,p) level.
-
Calculate Chemical Shifts (δ): The predicted chemical shift for each nucleus is calculated relative to the reference: δnucleus = σTMS - σnucleus
-
Data Correlation: For highest accuracy, it is best practice to plot the calculated chemical shifts against experimental values for a set of related compounds. The resulting linear regression equation can be used to scale the calculated values, correcting for systematic errors in the computational method.[9]
Data Presentation: Predicted NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole Ring | ||
| H3 | Value | |
| H5 | Value | |
| C3 | Value | |
| C4 | Value | |
| C5 | Value | |
| N-Ethyl Group | ||
| CH₂ | Value | Value |
| CH₃ | Value | Value |
| Ester Group | ||
| C=O | Value | |
| O-CH₂ | Value | Value |
| CH₃ | Value | Value |
| Note: Values are placeholders and would be populated by the actual calculation output. |
Electronic Structure and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's electronic behavior.[10]
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial descriptor of chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[2]
Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential plotted on the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions and chemical reactivity.[11][12]
-
Electron-Rich Regions (Red/Yellow): These areas, typically around electronegative atoms like oxygen and nitrogen, indicate negative electrostatic potential and are sites for electrophilic attack or hydrogen bond accepting.
-
Electron-Poor Regions (Blue): These areas, often around hydrogen atoms bonded to electronegative atoms, indicate positive electrostatic potential and are sites for nucleophilic attack or hydrogen bond donation.
MEP analysis is a pivotal tool in drug design, as it helps visualize how a ligand might interact with the complementary electrostatic environment of a protein's active site.[13][14]
Application in Drug Discovery: A Molecular Docking Workflow
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3][15] This is essential for screening potential drug candidates and understanding their mechanism of action.[16][17]
Experimental Protocol: Docking Simulation
The following workflow outlines the key steps using the optimized structure of this compound as the ligand.
Caption: Step-by-step molecular docking workflow.
Interpreting Docking Results
The primary outputs of a docking simulation are:
-
Binding Affinity/Energy: A negative value (in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative values generally indicate stronger binding.
-
Binding Pose: The predicted 3D orientation of the ligand within the receptor's binding site.
-
Intermolecular Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex.
These results allow researchers to rank potential drug candidates, propose modifications to improve binding, and generate hypotheses about the compound's biological activity.[15]
Conclusion
This guide has outlined a comprehensive and scientifically grounded approach to the theoretical investigation of this compound. By leveraging a robust level of theory, B3LYP/6-311++G(d,p), we can accurately predict the molecule's geometry, vibrational and NMR spectra, and electronic properties. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential provides deep insights into the molecule's inherent reactivity and potential for intermolecular interactions. Finally, the integration of these quantum mechanical results into a molecular docking workflow demonstrates a clear path from fundamental molecular properties to practical application in structure-based drug design. The protocols described herein are not only applicable to the title compound but can be readily adapted for the broader class of pyrazole derivatives, empowering researchers to accelerate the discovery of novel therapeutic agents.
References
- Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
- Suresh, C., & Haritha, M. (2024).
- Tchouar, N., Ghalem, S., & Villemin, D. (2017).
- Gadhe, C. G., & Kotharkar, S. A. (2018). Application of molecular electrostatic potentials in drug design.
- Al-Amiery, A. A. (2022). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science, University of Baghdad.
- Suresh, C., & Haritha, M. (2024).
- Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors. ChemRxiv.
- Asiri, A. M., et al. (2025).
- Nayak, S. K., et al. (Year not specified). Synthesis, computational and biological study of pyrazole derivatives.
- Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central.
- Koch, R. (2017). Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling, 23(1), 9. [Link]
- Ben-Tama, A., et al. (Year not specified). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT)
- Hossain, M. A., et al. (Year not specified). HOMO–LUMO levels and bandgap of pyrazole in gas and water via [DFT/B3LYP/6-311+G (d, p)].
- Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry, 3(2), 238-248.
- Majumdar, S., et al. (Year not specified). DFT (B3LYP/6-311G) computed optimized structure of 1f, 1f′, 1n and 1n.
- Geetha, A., et al. (Year not specified). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology.
- Yüksek, H., et al. (Year not specified). Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1H- and 13C-Chemical Shifts. MDPI.
- Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Zhang, Y., et al. (Year not specified). Molecular electrostatic potential (MEP) analysis of five compounds 1a, 1c, 1e, 1i, and 1n.
- ChemicalBook. (Year not specified).
- Singh, R. P., et al. (Year not specified). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set.
- Elguero, J., & Goya, P. (2003). GIAO Calculations of Chemical Shifts in Heterocyclic Compounds.
- Al-Ostath, A., et al. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI.
- Bagno, A., et al. (Year not specified). A Multi-standard Approach for GIAO 13C NMR Calculations.
- Manivannan, P., et al. (Year not specified). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][3][14][19]Oxadiazole. Scientific.net.
- Al-Ghorbani, M., et al. (Year not specified). Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative.
- El-Gammal, O. A., et al. (Year not specified). HOMO & LUMO images of VO(II)‐ pyrazoles complexes.
- Banupriya, C., & Justin, D. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences.
- Chemical Synthesis Database. (2025).
- Schlegel, H. B., & Frisch, M. J. (Year not specified).
- Chem-Impex. (Year not specified).
- Lu, T. (2020). Response to "Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?".
- Shawali, A. S., et al. (Year not specified). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines.
- SGT Life Sciences. (Year not specified).
- PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate.
- Gaussian, Inc. (2021). Basis Sets.
- PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate.
- Fun, H. K., et al. (2010).
Sources
- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurasianjournals.com [eurasianjournals.com]
- 4. resource.aminer.org [resource.aminer.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Simulation of NMR chemical shifts in heterocycles: a method evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijpbs.com [ijpbs.com]
Methodological & Application
Ethyl 1-Ethylpyrazole-4-carboxylate in Medicinal Chemistry: Application Notes and Protocols
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and ability to serve as a pharmacophore have led to its incorporation into a multitude of approved drugs targeting a wide range of diseases.[3][4] The pyrazole scaffold's unique electronic properties and steric features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] This has made it a "privileged scaffold," a molecular framework that is recurrently found in bioactive compounds.[2] Ethyl 1-Ethylpyrazole-4-carboxylate, as a readily functionalizable derivative, represents a key starting material for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its applications, complete with detailed protocols for its derivatization and analysis.
Core Applications in Medicinal Chemistry
This compound is a versatile building block for the synthesis of a variety of bioactive molecules.[6] Its applications span across several therapeutic areas, primarily due to the favorable drug-like properties of the pyrazole core.[2]
Kinase Inhibitors: Targeting the Drivers of Cancer and Inflammation
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.[2][7] The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[2][7]
-
Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is frequently observed in various cancers.[8][9] Derivatives of this compound have been explored as Aurora kinase inhibitors, demonstrating the potential to disrupt cancer cell division.[10]
-
IRAK4 Inhibition: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a crucial mediator of inflammatory signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[11] As such, IRAK4 is a prime target for the treatment of autoimmune and inflammatory diseases. Pyrazole-based compounds have been developed as potent IRAK4 inhibitors.[12]
-
JNK Inhibition: c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and play a role in neurodegenerative diseases and inflammation.[13][14] The pyrazole scaffold has been successfully utilized to develop selective JNK inhibitors.
Anticancer Agents Beyond Kinase Inhibition
The utility of the pyrazole core in oncology extends beyond kinase inhibition. Pyrazole derivatives have been shown to exhibit anticancer activity through various other mechanisms, highlighting the broad potential of this scaffold in cancer drug discovery.[5]
Anti-inflammatory and Analgesic Agents
The pyrazole ring is a well-established pharmacophore in the design of anti-inflammatory and analgesic drugs.[5] The ability to modulate cyclooxygenase (COX) enzymes and other inflammatory mediators has led to the development of numerous pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs).
Central Nervous System (CNS) Disorders
The unique physicochemical properties of pyrazole derivatives allow for their potential to cross the blood-brain barrier, making them attractive candidates for targeting CNS disorders. Research has explored pyrazole-based compounds for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Data Presentation: Biological Activity of Pyrazole Derivatives
The following table summarizes the inhibitory activities of various pyrazole derivatives, showcasing the potential of this scaffold in targeting different kinases.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazole-based | Akt1 | 0.02 | [2] |
| Pyrazole-based | Akt2 | 2 | [2] |
| Pyrazole-based | Akt3 | 2.6 | [2] |
| Pyrazolo[4,3-c]pyridin-6-yl urea | ERK | Potent (specific value not stated) | [15] |
| Pyrazole-based | JNK3 | 630 | |
| Pyrazole-based | p38 | >20,000 | |
| Pyrazole-based | AChE | 3,630 | [16] |
| Pyrazole-based | BChE | 56,010 | [16] |
Signaling Pathway Visualizations
Understanding the mechanism of action of pyrazole-based inhibitors requires a clear visualization of the targeted signaling pathways.
Aurora Kinase Signaling Pathway
Caption: IRAK4 Signaling Pathway and Inhibition by Pyrazole Derivatives.
Experimental Protocols: Synthesis and Functionalization
The following protocols provide detailed, step-by-step methodologies for the synthesis and functionalization of this compound and its derivatives.
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol describes the N-alkylation of ethyl 1H-pyrazole-4-carboxylate to yield the title compound.
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add ethyl iodide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.
Protocol 2: Amide Coupling of this compound Derivatives
This protocol outlines the conversion of the ester to a carboxylic acid, followed by amide coupling.
Part A: Hydrolysis to 1-Ethylpyrazole-4-carboxylic acid
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-ethylpyrazole-4-carboxylic acid.
Part B: Amide Bond Formation
Materials:
-
1-Ethylpyrazole-4-carboxylic acid
-
Desired amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 1-ethylpyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole-4-carboxamide. [5]
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the Suzuki-Miyaura coupling of a halogenated pyrazole precursor to introduce aryl or heteroaryl moieties.
Materials:
-
4-Bromo-1-ethyl-1H-pyrazole (or other halogenated pyrazole)
-
Aryl or heteroaryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine 4-bromo-1-ethyl-1H-pyrazole (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Degas the vessel and backfill with an inert gas (e.g., argon).
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the C-C coupled pyrazole derivative. [17]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the generation of diverse libraries of compounds with a wide range of biological activities. The continued exploration of derivatives based on this core structure holds significant promise for the discovery of novel therapeutics for cancer, inflammatory diseases, and CNS disorders. Future research will likely focus on the development of more complex and highly substituted pyrazole derivatives, leveraging modern synthetic methodologies to access novel chemical space and identify next-generation drug candidates.
References
- Aurora kinase signaling pathway. Creative Diagnostics. Accessed January 7, 2026. [Link]
- Schematic representation of JNK signaling. The JNK pathway is activated...
- Schematic diagram of the JNK signaling pathway. Inflammatory cytokines,...
- Schematic diagram of the JNK signaling pathway. When cells are...
- Signaling pathway involving interleukin 1 associated receptor kinase 4...
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
- Aurora kinases: pathways and functions. Functional interaction map of...
- The JNK signal transduction pathway. Paulo Gentil. Published February 15, 2007. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Accessed January 7, 2026. [Link]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Accessed January 7, 2026. [Link]
- Schematic diagram representing the Aurora A, B, & C kinases domains. N...
- Aurora Kinases: Their Role in Cancer and Cellular Processes. SciSpace. Accessed January 7, 2026. [Link]
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Accessed January 7, 2026. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Accessed January 7, 2026. [Link]
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Accessed January 7, 2026. [Link]
- IRAK4. Wikipedia. Accessed January 7, 2026. [Link]
- File:Signalling of IRAK4.png. Wikipedia. Accessed January 7, 2026. [Link]
- File:Signalling of IRAK4.png. Wikimedia Commons. Published December 7, 2015. [Link]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Accessed January 7, 2026. [Link]
- Overall structure of IRAK4 kinase domain. IRAK4 kinase domain consists...
- Aurora kinases: structure, functions and their association with cancer. SciSpace. Accessed January 7, 2026. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Published January 5, 2022. [Link]
- IC50 values of tested compounds 4 and 6 ± standard deviation against HEPG2-1.
- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.
- Chemical structures of pyrazole derivatives 1-9 and their IC 50 values...
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Accessed January 7, 2026. [Link]
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Published July 13, 2023. [Link]
- N-alkylation method of pyrazole.
- Ethyl 1H-pyrazole-4-carboxylate. Chem-Impex. Accessed January 7, 2026. [Link]
- ethyl 1H-pyrazole-4-carboxylate. PubChem. Accessed January 7, 2026. [Link]
- Suzuki Coupling. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 7, 2026. [Link]
- Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. PubChem. Accessed January 7, 2026. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 11. IRAK4 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Ethyl 1-Ethylpyrazole-4-carboxylate as a Versatile Scaffold for the Synthesis of Novel Functionalized Molecules
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and ability to participate in hydrogen bonding.[1][2][3] Ethyl 1-Ethylpyrazole-4-carboxylate is an exemplary building block, offering a stable, N-substituted pyrazole core with a chemically versatile ester functional group. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore core synthetic transformations including saponification, amide bond formation, and hydrazinolysis, presenting detailed, field-tested protocols. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to empower researchers to adapt and innovate upon these foundational methods.
Introduction to the Pyrazole Scaffold
The Privileged Pyrazole Core
Heterocyclic compounds are fundamental to drug discovery, with a significant percentage of FDA-approved drugs containing such moieties.[3] Among them, the pyrazole ring system is a "privileged scaffold," appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] Its prevalence stems from the metabolic stability of the aromatic ring and the specific spatial arrangement of its nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.
This compound: A Strategic Starting Material
This compound (C₈H₁₂N₂O₂) is a white to pale yellow crystalline powder with a melting point of approximately 78-80 °C.[4][5] Its structure is particularly advantageous for synthetic diversification for several key reasons:
-
N1-Ethyl Group: The ethyl substitution at the N1 position prevents tautomerization and provides a fixed regiochemical outcome in subsequent reactions. This is critical for establishing clear structure-activity relationships (SAR) in drug discovery programs.
-
C4-Ester Functionality: The ethyl ester at the C4 position is the primary site for synthetic manipulation. It is an ideal handle for conversion into a wide range of other functional groups, most notably amides and hydrazides, which are themselves prevalent in bioactive molecules.
-
Stable Aromatic Core: The pyrazole ring is robust and generally stable to the conditions required for modifying the ester group, allowing for a modular approach to synthesis.
This guide will focus on the most practical and high-impact transformations of the C4-ester group.
Caption: Key synthetic pathways originating from this compound.
Core Synthetic Transformations and Protocols
The conversion of the C4-ester is central to unlocking the synthetic potential of this compound. The following sections detail the protocols for creating key intermediates and final compounds.
Saponification to 1-Ethylpyrazole-4-carboxylic Acid
The conversion of the ethyl ester to a carboxylic acid is a foundational first step for many subsequent reactions, particularly for robust amide coupling. While direct aminolysis of the ester is possible, it often requires harsh conditions. The two-step saponification-coupling sequence offers greater flexibility, higher yields, and broader substrate scope.
Scientific Rationale: Saponification is a classic hydrolysis reaction. Using a strong base like NaOH or LiOH in a water/alcohol solvent system ensures complete and efficient cleavage of the ester bond. The alcohol co-solvent enhances the solubility of the organic starting material in the aqueous base. Subsequent acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate, which simplifies purification.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water (approx. 10 mL per gram of ester).
-
Base Addition: Add sodium hydroxide (NaOH, 1.5 eq) to the solution.
-
Heating: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2N hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is ~2-3. A white precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the solid product (1-Ethylpyrazole-4-carboxylic Acid) under vacuum to a constant weight. The product is typically of high purity (>95%) and can be used in the next step without further purification.
| Parameter | Value |
| Reagents | This compound, NaOH, HCl |
| Solvent | Ethanol/Water |
| Temperature | Reflux (80-90 °C) |
| Typical Yield | 90-98% |
| Product Form | White Solid |
Synthesis of Pyrazole-4-Carboxamides via Amide Coupling
Amide bonds are a critical feature of countless pharmaceutical agents. The reaction of an activated carboxylic acid with an amine is the most fundamental method for their formation.[6] This protocol utilizes the carboxylic acid generated in Protocol 1.
Scientific Rationale: Direct condensation of a carboxylic acid and an amine is generally not feasible and requires activation of the acid.[7] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to form a highly reactive activated ester in situ. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. A tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride salt.
Caption: Workflow for amide bond formation using a coupling agent.
-
Setup: To a dry, nitrogen-flushed round-bottom flask, add 1-Ethylpyrazole-4-carboxylic Acid (1.0 eq) and a suitable anhydrous solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 20 mL per gram of acid).
-
Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature to allow for pre-activation.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure N-substituted-1-ethylpyrazole-4-carboxamide.[8]
| Parameter | Value |
| Reagents | 1-Ethylpyrazole-4-carboxylic Acid, Amine, HATU, DIPEA |
| Solvent | Anhydrous DMF or DCM |
| Temperature | Room Temperature |
| Typical Yield | 65-95% (substrate dependent) |
| Product Form | Solid or Oil |
Synthesis of 1-Ethylpyrazole-4-carbohydrazide
Hydrazides are valuable precursors for the synthesis of other five-membered heterocycles (e.g., 1,3,4-oxadiazoles, 1,2,4-triazoles) and are also investigated for their own biological activities.[9] They are typically synthesized by the direct reaction of an ester with hydrazine.
Scientific Rationale: Hydrazinolysis is the nucleophilic acyl substitution of the ester's alkoxy group (-OEt) with hydrazine (H₂NNH₂). Hydrazine is a potent alpha-effect nucleophile, making it more reactive than a typical amine. The reaction is often carried out in an alcohol solvent, like ethanol, which can facilitate the reaction and is the solvent of choice for recrystallizing the final product. While some complex pyrazole esters have shown resistance to direct hydrazinolysis, simpler N-alkylated esters generally proceed cleanly.[10]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 15 mL per gram of ester).
-
Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) dropwise to the solution at room temperature.
-
Heating: Heat the reaction mixture to reflux and maintain for 6-18 hours. Monitor the disappearance of the starting ester by TLC.
-
Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour. The product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.
-
Purification: If necessary, the product, 1-Ethyl-1H-pyrazole-4-carbohydrazide, can be further purified by recrystallization from ethanol to yield a crystalline solid.[11]
| Parameter | Value |
| Reagents | This compound, Hydrazine Hydrate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Yield | 70-90% |
| Product Form | Crystalline Solid |
Conclusion and Future Directions
This compound is a powerful and versatile starting material for the construction of diverse molecular architectures. The protocols detailed herein for the synthesis of the corresponding carboxylic acid, carboxamides, and carbohydrazide represent fundamental, high-yield transformations that open the door to vast chemical libraries. The resulting products serve as key intermediates for more complex heterocyclic systems or as final target molecules for screening in pharmaceutical and agrochemical discovery campaigns.[12] Future work can expand upon this scaffold by exploring C-H functionalization or halogenation of the pyrazole ring to introduce additional points of diversity. These reliable and scalable protocols provide a solid foundation for innovation in modern chemical synthesis.
References
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2020). International Journal of Pharmaceutical Research.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems. (2018). ResearchGate.
- Heterocycle formation from 1,3-dinitroalkanes. A novel pyrazole synthesis. (1988). Tetrahedron Letters.
- ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem.
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
- Chandrakantha, B., et al. (2013). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Arabian Journal of Chemistry.
- Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (2000). ResearchGate.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research.
- Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. (n.d.). Usiena air.
- ethyl 1-phenyl-1H-pyrazole-4-carboxylate. (n.d.). Chemical Synthesis Database.
- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. (2000). ResearchGate.
- Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2015). Ibn Al-Haitham Journal for Pure & Applied Science.
- Evolution of amide bond formation. (2014). ResearchGate.
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal.
- A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. (2011). Der Pharma Chemica.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]
- 5. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. chemimpex.com [chemimpex.com]
Application Notes & Protocols: Ethyl 1-Ethylpyrazole-4-carboxylate as a Versatile Building Block in Modern Organic Synthesis
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of Ethyl 1-Ethylpyrazole-4-carboxylate. This document provides in-depth insights into its synthesis, reactivity, and application in the construction of complex molecular architectures, underpinned by field-proven expertise and authoritative references.
Strategic Overview: The Significance of N-Alkylated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, present in a multitude of biologically active compounds. The strategic N-alkylation of the pyrazole ring, as in this compound, offers a powerful tool for modulating the physicochemical and pharmacological properties of the resulting molecules. The N1-substituent can influence solubility, metabolic stability, and the orientation of other substituents, thereby playing a crucial role in the molecule's interaction with biological targets.
This guide focuses on the synthetic utility of this compound, a key intermediate that combines the reactive potential of the pyrazole core with a versatile ester functionality, paving the way for diverse synthetic transformations.
Physicochemical & Spectroscopic Profile
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on its parent compound, Ethyl 1H-pyrazole-4-carboxylate, and the principles of organic chemistry.
| Property | Value (for Ethyl 1H-pyrazole-4-carboxylate) | Expected Value/Characteristic (for this compound) |
| Molecular Formula | C₆H₈N₂O₂[1][2] | C₈H₁₂N₂O₂ |
| Molecular Weight | 140.14 g/mol [1][2][3] | 168.19 g/mol |
| Appearance | White to off-white solid[1] | Likely a colorless to pale yellow oil or low-melting solid |
| Melting Point | 77 - 80 °C[1] | Expected to be lower than the parent compound |
| Boiling Point | 138-140 °C/3 mmHg[3] | Expected to be higher than the parent compound |
| Solubility | Miscible with acetone[3] | Expected to have good solubility in common organic solvents (e.g., DCM, EtOAc, THF) |
| ¹H NMR | Signals for pyrazole protons, ethyl ester protons[4] | Additional signals for the N-ethyl group (a quartet and a triplet) |
| ¹³C NMR | Signals for pyrazole carbons, ester carbonyl, and ethyl group | Additional signals for the N-ethyl group carbons |
| IR Spectroscopy | Characteristic C=O stretch of the ester, N-H stretch | Absence of N-H stretch, presence of C=O stretch and C-H stretches |
| Mass Spectrometry | M+ at m/z 140 | M+ at m/z 168 |
Synthesis of this compound: A Protocol Grounded in Mechanistic Understanding
The most direct and common route to this compound is the N-alkylation of the readily available Ethyl 1H-pyrazole-4-carboxylate. A critical consideration in this synthesis is the regioselectivity, as the pyrazole ring has two potentially nucleophilic nitrogen atoms (N1 and N2).
Sources
Application Note & Protocol: A Comprehensive Guide to the N-alkylation of Ethyl 1H-Pyrazole-4-carboxylate
Abstract: The N-alkylation of pyrazole scaffolds is a cornerstone transformation in medicinal and agricultural chemistry, providing access to a vast array of biologically active molecules.[1] This document provides a detailed experimental protocol for the N-ethylation of Ethyl 1H-pyrazole-4-carboxylate, a key building block for various therapeutic agents.[1] We delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step procedure, and discuss critical parameters for process optimization and troubleshooting. This guide is designed for researchers, chemists, and drug development professionals seeking to reliably synthesize N-alkylated pyrazole derivatives.
Introduction: The Significance of N-Alkylated Pyrazoles
The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[2] Functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a critical strategy for modulating the pharmacological properties of these molecules. N-alkylation directly influences a compound's potency, selectivity, and pharmacokinetic profile.
While the N-alkylation of a symmetrical substrate like Ethyl 1H-pyrazole-4-carboxylate is straightforward, the reaction presents a significant regioselectivity challenge for unsymmetrically substituted pyrazoles.[3][4] The two nitrogen atoms in the pyrazole ring possess similar electronic properties, often leading to mixtures of N1 and N2 alkylated isomers.[5] Understanding the factors that govern this selectivity—such as steric hindrance, the nature of the base, and solvent effects—is paramount for the rational design of synthetic routes.[5][6] This protocol provides a foundational method that can be adapted for more complex, unsymmetrical pyrazole systems.
Mechanistic Overview: Base-Mediated N-Alkylation
The most prevalent and reliable method for N-alkylation of pyrazoles proceeds via a base-mediated pathway.[7] The mechanism involves two primary steps:
-
Deprotonation: A suitable base abstracts the acidic proton from the N-H bond of the pyrazole ring. This generates a nucleophilic pyrazolate anion. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation, while milder bases like potassium carbonate (K₂CO₃) can also be effective, offering a safer and more practical alternative for many applications.[8]
-
Nucleophilic Attack: The newly formed pyrazolate anion acts as a nucleophile, attacking the electrophilic alkylating agent (in this case, an ethyl source like ethyl iodide) in a classic SN2 reaction. This step forms the new N-C bond, yielding the desired N-alkylated pyrazole.
The regioselectivity in unsymmetrical pyrazoles is often dictated by the steric environment around the two nitrogen atoms. Alkylation typically favors the less sterically hindered nitrogen.[6]
Experimental Protocol: N-Ethylation of Ethyl 1H-Pyrazole-4-carboxylate
This protocol details a standard procedure for the N-ethylation of Ethyl 1H-pyrazole-4-carboxylate using potassium carbonate as the base and ethyl iodide as the alkylating agent in an acetonitrile solvent system.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Ethyl 1H-pyrazole-4-carboxylate | ≥98% | Sigma-Aldrich, etc. | Starting material.[9] |
| Ethyl Iodide (EtI) | ≥99%, stabilized | Sigma-Aldrich, etc. | Alkylating agent. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific, etc. | Base. Ensure it is dry. |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich, etc. | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR, etc. | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific, etc. | For aqueous wash. |
| Brine (Saturated NaCl solution) | ACS Grade | VWR, etc. | For aqueous wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific, etc. | Drying agent. |
| Round-bottom flask, condenser, magnetic stirrer | N/A | Standard lab supplier | |
| TLC plates (Silica gel 60 F₂₅₄) | N/A | MilliporeSigma | For reaction monitoring. |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-pyrazole-4-carboxylate (1.0 eq, e.g., 1.40 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration, e.g., 50 mL). Begin stirring the suspension. Add anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15.0 mmol).
-
Addition of Alkylating Agent: While stirring vigorously, add ethyl iodide (1.2 eq, e.g., 0.96 mL, 1.87 g, 12.0 mmol) dropwise to the suspension at room temperature.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80-82°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[8]
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and salts, washing the filter cake with a small amount of ethyl acetate.
-
Alternatively, carefully add water (50 mL) to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Workup - Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). This removes any remaining acidic impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Ethyl 1-ethylpyrazole-4-carboxylate.[10]
Visualization of the Experimental Workflow
The following diagram outlines the general workflow for the N-alkylation protocol.
Caption: General experimental workflow for base-mediated N-alkylation.
Process Optimization and Troubleshooting
To ensure high yield and purity, several parameters can be optimized. The following table provides guidance on common variables and troubleshooting tips.
| Parameter | Standard Condition | Optimization & Rationale | Troubleshooting |
| Base | K₂CO₃ (1.5 eq) | NaH (1.2 eq): For less reactive alkylating agents or sterically hindered pyrazoles. NaH is a stronger, non-nucleophilic base ensuring complete deprotonation. Requires strictly anhydrous conditions and careful handling. | Low Conversion: Increase base equivalents or switch to a stronger base like NaH. Ensure K₂CO₃ is anhydrous. |
| Solvent | Acetonitrile (MeCN) | DMF or DMSO: These more polar aprotic solvents can accelerate SN2 reactions and improve solubility of reagents. May require higher temperatures for removal. | Poor Solubility: Switch to DMF or DMSO. |
| Alkylating Agent | Ethyl Iodide (1.2 eq) | Diethyl Sulfate ((Et)₂SO₄): A less expensive but more toxic alternative. Ethyl Bromide (EtBr): Less reactive than EtI, may require longer reaction times or higher temperatures. | Side Reactions: Ensure dropwise addition of the alkylating agent to control exotherms. Do not use a large excess. |
| Temperature | Reflux (~82°C) | Room Temperature to 60°C: For highly reactive electrophiles to minimize side reactions. May significantly increase reaction time. | Product Degradation: Lower the reaction temperature. |
Conclusion
The N-alkylation of Ethyl 1H-pyrazole-4-carboxylate is a robust and highly reproducible transformation critical for the synthesis of advanced intermediates in drug discovery and development. The provided base-mediated protocol offers a reliable method for achieving this conversion in high yield. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively troubleshoot and adapt this procedure for a wide range of pyrazole substrates, enabling the exploration of novel chemical space.
References
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Thieme Connect. [Link]
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health (NIH). [Link]
- Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- N-alkylation method of pyrazole.
- ethyl 1H-pyrazole-4-carboxyl
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Application Note: Ethyl 1-Ethylpyrazole-4-carboxylate as a Core Building Block for Kinase Inhibitor Synthesis
Introduction: The Pyrazole Scaffold in Kinase-Targeted Drug Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized treatment paradigms by targeting the ATP-binding site of these enzymes. Within the medicinal chemist's toolkit, the pyrazole ring is recognized as a "privileged scaffold" for its remarkable ability to form critical hydrogen bond interactions within the kinase hinge region, mimicking the adenine portion of ATP. This interaction provides a strong anchoring point for inhibitors, making the pyrazole core a highly sought-after motif in drug design.
This guide focuses on the strategic application of Ethyl 1-Ethylpyrazole-4-carboxylate , a versatile and functionalized pyrazole derivative, in the synthesis of potent and selective kinase inhibitors. The N1-ethyl group provides a means to modulate solubility and metabolic stability while probing interactions within the hydrophobic regions of the kinase domain. The C4-carboxylate serves as a robust chemical handle, enabling the elaboration of diverse side chains that are crucial for achieving high target affinity and selectivity. We present a comprehensive workflow, from the synthesis of this key intermediate to its incorporation into a final kinase inhibitor scaffold, supported by detailed, field-tested protocols.
Physicochemical Properties & Handling
Proper handling and characterization of the starting material are paramount for reproducible and successful synthesis campaigns. The properties of the key intermediates discussed in this guide are summarized below.
| Property | Ethyl 1H-pyrazole-4-carboxylate | 1-Ethyl-1H-pyrazole-4-carboxylic acid |
| Molecular Formula | C₆H₈N₂O₂[1][2] | C₆H₈N₂O₂[3] |
| Molecular Weight | 140.14 g/mol [1][2] | 140.14 g/mol [3] |
| CAS Number | 37622-90-5[1][2] | 400858-54-0[3] |
| Appearance | White to off-white solid/crystalline powder[1][4] | Solid |
| Melting Point | 77-80 °C[1][4] | Not specified |
| Storage | Store at 0-8 °C, sealed in a dry environment[1][4] | Store in a cool, dry place |
| Safety | Standard laboratory precautions. | Harmful if swallowed, causes skin and eye irritation[3] |
Core Synthetic Workflow: From Precursor to Inhibitor Scaffold
The journey from a simple pyrazole to a complex kinase inhibitor involves a logical sequence of synthetic transformations. The overall strategy is to first establish the core N-ethylated pyrazole ring and then use the carboxylate handle to build out the rest of the molecule via amide coupling, a cornerstone reaction in pharmaceutical synthesis[5].
Experimental Protocols
Protocol 1: N-Ethylation of Ethyl 1H-pyrazole-4-carboxylate
Causality & Rationale: The addition of the N1-ethyl group is a critical step to block the hydrogen-bonding potential of the N1-H and to introduce a substituent that can interact with specific hydrophobic pockets in the target kinase. The choice of a strong base (NaH) and a polar aprotic solvent (DMF) ensures efficient deprotonation of the pyrazole nitrogen, facilitating a classic SN2 reaction with the ethylating agent. This method generally favors alkylation at the N1 position for sterically unhindered pyrazoles[6][7].
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Ethyl iodide (EtI) or Diethyl sulfate ((Et)₂SO₄) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 1H-pyrazole-4-carboxylate (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x). This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Self-Validation:
-
Expected Yield: 75-90%.
-
Characterization: Confirm structure by ¹H NMR (disappearance of N-H proton, appearance of ethyl group signals: a quartet around 4.1-4.4 ppm and a triplet around 1.4-1.6 ppm) and LC-MS (correct mass for C₈H₁₂N₂O₂).
Protocol 2: Saponification to 1-Ethyl-1H-pyrazole-4-carboxylic acid
Causality & Rationale: The ester must be converted to a carboxylic acid to enable amide bond formation. Saponification is a robust hydrolysis method using a strong base like sodium hydroxide. The use of a co-solvent system (THF/water or EtOH/water) ensures the solubility of both the ester starting material and the hydroxide reagent. Acidification is required in the work-up to protonate the carboxylate salt and precipitate the desired carboxylic acid product.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF) or Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl), 1M or 2M
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF (or EtOH) and water (e.g., 3:1 ratio).
-
Hydrolysis: Add NaOH (3.0 eq) to the solution. Heat the mixture to 50-60 °C and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the organic solvent (THF or EtOH) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Acidify the solution to pH 2-3 by slowly adding 1M HCl. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Drying: Dry the solid product under vacuum to yield 1-Ethyl-1H-pyrazole-4-carboxylic acid[3]. The product is often pure enough for the next step, but can be recrystallized if necessary.
Self-Validation:
-
Expected Yield: 90-98%.
-
Characterization: Confirm by ¹H NMR (disappearance of ethyl ester signals, appearance of a broad carboxylic acid proton >10 ppm) and LC-MS (correct mass for C₆H₈N₂O₂).
Protocol 3: Amide Bond Formation
Causality & Rationale: This is the key coupling step. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with the amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the acid formed and facilitate the reaction without competing as a nucleophile. This method is highly efficient and minimizes racemization if chiral amines are used.
Materials:
-
1-Ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Target-specific amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
Preparation: In a dry flask under an inert atmosphere, dissolve 1-Ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
Activation & Coupling: Add DIPEA (3.0 eq) to the solution, followed by HATU (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove unreacted acid and HATU byproducts. Then, wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or preparative HPLC to obtain the final pyrazole-4-carboxamide kinase inhibitor.
Self-Validation:
-
Expected Yield: 60-85%.
-
Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).
Application Example: Targeting the Aurora Kinase Pathway
Aurora kinases are critical regulators of cell division, and their overexpression is common in many cancers[8][9]. Pyrazole-4-carboxamide scaffolds have been successfully employed to inhibit these kinases.
References
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI.
- FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. (n.d.). Frontiers in Oncology.
- FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. (2025). DIMA Biotechnology.
- Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). Journal of Translational Medicine.
- N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Aurora Kinase Signaling Pathway. (n.d.). Creative Diagnostics.
- FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. (n.d.). Cancer Science.
- Signaling in AML FLT3-ITD. (n.d.). ResearchGate.
- FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. (2023). Cureus.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry.
- Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. (n.d.). Journal of Biological Chemistry.
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate.
- Aurora A kinase activation: Different means to different ends. (2021). Journal of Cell Biology.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.
- ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem.
- 1-ethyl-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem.
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate.
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
- Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (n.d.). PubMed.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI.
- Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (n.d.). PubMed.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI.
- A map of the amine-carboxylic acid coupling system. (2020). Nature.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-ethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | CID 832221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 5. A map of the amine-carboxylic acid coupling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
The Strategic Application of Ethyl 1-Ethylpyrazole-4-carboxylate in Multicomponent Reactions for Accelerated Drug Discovery
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The efficient construction and functionalization of this privileged scaffold are therefore of paramount importance in drug discovery programs. Multicomponent reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple starting materials.[2][3] This application note details the utility of Ethyl 1-Ethylpyrazole-4-carboxylate as a versatile building block in two of the most prominent MCRs: the Ugi and Passerini reactions. We provide a comprehensive guide for researchers, scientists, and drug development professionals, encompassing the prerequisite hydrolysis of the title compound and detailed, field-proven protocols for its subsequent application in these powerful synthetic transformations.
Part 1: The Gateway to Reactivity: Hydrolysis of this compound
To be employed in the Ugi and Passerini reactions, which necessitate a carboxylic acid component, this compound must first undergo hydrolysis to its corresponding carboxylic acid, 1-Ethylpyrazole-4-carboxylic acid. This saponification is a straightforward yet critical step.
Protocol 1: Saponification of this compound
Objective: To efficiently hydrolyze this compound to 1-Ethylpyrazole-4-carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 3:1 to 4:1 ratio).
-
Base Addition: Add sodium hydroxide (1.5-2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (40-60 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of 1-Ethylpyrazole-4-carboxylic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
-
Expected Outcome: This protocol typically yields 1-Ethylpyrazole-4-carboxylic acid in high purity (>95%) and good yield (85-95%). The product can often be used in the subsequent MCRs without further purification.
Part 2: Harnessing the Power of MCRs: Ugi and Passerini Reactions
With 1-Ethylpyrazole-4-carboxylic acid in hand, we can now explore its application in the Ugi four-component reaction and the Passerini three-component reaction to generate complex, drug-like molecules.
The Ugi Four-Component Reaction: A Scaffold for Peptidomimetics
The Ugi reaction is a cornerstone of combinatorial chemistry, allowing for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3][4] The resulting "Ugi adducts" are valuable peptidomimetics with significant potential in drug discovery.
Reaction Causality: The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide undergoes a nucleophilic attack on the iminium ion, forming a nitrilium intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the stable α-acylamino amide product.[4]
Protocol 2: Ugi Four-Component Reaction with 1-Ethylpyrazole-4-carboxylic Acid
Objective: To synthesize a diverse library of α-acylamino amides incorporating the 1-ethylpyrazole-4-carboxamide moiety.
Materials:
-
1-Ethylpyrazole-4-carboxylic acid (from Protocol 1)
-
A variety of aldehydes (e.g., benzaldehyde, isobutyraldehyde)
-
A variety of primary amines (e.g., aniline, benzylamine)
-
A variety of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Reagent Preparation: In a reaction vial, dissolve the aldehyde (1.0 eq), amine (1.0 eq), and 1-Ethylpyrazole-4-carboxylic acid (1.0 eq) in methanol (0.5-1.0 M).
-
Stirring: Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.
-
Isocyanide Addition: Add the isocyanide (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Data Presentation:
| Entry | Aldehyde | Amine | Isocyanide | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | t-Butyl Isocyanide | MeOH | 24 | 85 |
| 2 | Isobutyraldehyde | Benzylamine | Cyclohexyl Isocyanide | TFE | 48 | 78 |
| 3 | 4-Methoxybenzaldehyde | 4-Fluoroaniline | t-Butyl Isocyanide | MeOH | 24 | 91 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
The Passerini Three-Component Reaction: Access to α-Acyloxy Amides
The Passerini reaction is another powerful MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[2][5] This reaction provides a rapid entry to highly functionalized ester and amide-containing molecules.
Reaction Causality: The mechanism of the Passerini reaction is thought to proceed through a concerted, non-ionic pathway, especially in aprotic solvents at high concentrations.[2][5] The carboxylic acid is believed to activate the carbonyl group of the aldehyde via hydrogen bonding, facilitating a trimolecular reaction with the isocyanide. This leads to an intermediate that undergoes a Mumm rearrangement to afford the final α-acyloxy amide product.[2]
Protocol 3: Passerini Three-Component Reaction with 1-Ethylpyrazole-4-carboxylic Acid
Objective: To synthesize a library of α-acyloxy amides featuring the 1-ethylpyrazole-4-carboxylate moiety.
Materials:
-
1-Ethylpyrazole-4-carboxylic acid (from Protocol 1)
-
A variety of aldehydes (e.g., benzaldehyde, furfural)
-
A variety of isocyanides (e.g., methyl isocyanoacetate, cyclohexyl isocyanide)
-
Aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Reagent Combination: In a reaction vial, combine the aldehyde (1.0 eq), 1-Ethylpyrazole-4-carboxylic acid (1.0 eq), and the isocyanide (1.0 eq) in an aprotic solvent like DCM or THF (0.5-1.0 M).
-
Reaction: Stir the mixture at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Data Presentation:
| Entry | Aldehyde | Isocyanide | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Methyl Isocyanoacetate | DCM | 48 | 75 |
| 2 | Furfural | Cyclohexyl Isocyanide | THF | 72 | 68 |
| 3 | 4-Chlorobenzaldehyde | Methyl Isocyanoacetate | DCM | 48 | 82 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Conclusion
This compound serves as an excellent and readily available precursor for the synthesis of highly functionalized, drug-like molecules through multicomponent reactions. The initial hydrolysis to 1-Ethylpyrazole-4-carboxylic acid is a simple and efficient process. The resulting carboxylic acid is a versatile component in both the Ugi and Passerini reactions, enabling the rapid generation of diverse libraries of peptidomimetics and α-acyloxy amides. The protocols detailed in this application note provide a robust framework for researchers in medicinal chemistry and drug discovery to leverage the power of MCRs for the efficient exploration of novel chemical space around the privileged pyrazole scaffold.
References
- Barreto, A. S.; Vercillo, O. E.; Andrade, C. K. J. Braz. Chem. Soc. 2011, 22, 462-467. ([Link])
- Passerini, M. Gazz. Chim. Ital. 1921, 51, 126-129.
- Tsuji-Trost based cascades: From Passerini adducts of cinnamaldehyde to allyl
- Cyclization Cascade of Hydrazono Ugi Adducts Towards Pyrazoles. ([Link])
- Passerini Reaction - Organic Chemistry Portal. ([Link])
- Passerini 3-component reaction utilizing carboxylic acid, aldehyde, and isocyanide. ([Link])
- The proposed mechanism for the formation of the Passerini products in the presence of Pregabalin. ([Link])
- Ugi Reaction - Organic Chemistry Portal. ([Link])
- The 100 facets of the Passerini reaction - PMC - PubMed Central - NIH. ([Link])
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Ugi Four-Component Reactions Using Alternative Reactants - PMC - PubMed Central. ([Link])
- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
- Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial P
- Ugi Four-component Reaction (U-4CR)
- Scheme for the general mechanism of Ugi four-component reactions.
- Four-Component One-Pot Process Involving Passerini Reaction Followed by Aldol Addition and Transesterific
- Search Results - Beilstein Journals. ([Link])
- Conversion of the Ugi product to carboxylic acids, esters, and pyrroles via münchnones. ([Link])
- ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem. ([Link])
- A few examples of pharmacologically active Passerini adducts.
- Accessing Promising Passerini Adducts in Anticancer Drug Design - PMC - NIH. ([Link])
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P
- Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid - NIH. ([Link])
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P
Sources
Application Notes: Ethyl 1-Ethylpyrazole-4-carboxylate as a Core Intermediate for Advanced Agrochemicals
Introduction: The Pyrazole Core in Modern Crop Protection
In the landscape of modern agriculture, the pyrazole heterocycle stands as a cornerstone scaffold for the development of high-efficacy agrochemicals. Compounds derived from this core structure are integral to creating a range of fungicides, herbicides, and insecticides that are crucial for securing global food supplies.[1][2] Among the most significant classes are the pyrazole carboxamide fungicides, which have revolutionized the control of devastating plant pathogens.[3][4]
The primary strength of these fungicides lies in their specific and potent mechanism of action: the inhibition of succinate dehydrogenase (SDH), or Complex II, within the mitochondrial respiratory chain of fungi.[5][6] By binding to the Qp site of the SDH enzyme, these molecules effectively halt cellular respiration, cutting off the fungus's energy (ATP) supply and leading to cell death.[3][7][8] This targeted approach provides excellent efficacy and a distinct mode of action vital for resistance management strategies.
At the heart of synthesizing these powerful agrochemicals is the strategic use of versatile building blocks. Ethyl 1-Ethylpyrazole-4-carboxylate is one such pivotal intermediate. Its structure provides the essential pyrazole core, pre-functionalized with a reactive carboxylate group, making it an ideal starting point for the synthesis of a diverse array of active ingredients. This guide provides a detailed technical overview, including field-proven protocols for the synthesis of this intermediate and its subsequent elaboration into a representative fungicidal agent.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the pyrazole ring system is a well-established process in heterocyclic chemistry. The following protocol details a robust and scalable method for producing this compound via the cyclocondensation of a β-keto ester equivalent with ethylhydrazine. The choice of ethylhydrazine is critical as it directly installs the required N-ethyl group on the pyrazole ring.
Protocol 1: Synthesis via Cyclocondensation
This procedure involves the reaction of ethyl 2-(ethoxymethylidene)-3-oxobutanoate with ethylhydrazine sulfate, followed by neutralization to yield the target pyrazole.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is relatively easy to remove post-reaction.
-
Sodium Acetate: Acts as a mild base to neutralize the ethylhydrazine sulfate salt in situ, liberating the free ethylhydrazine necessary for the cyclization reaction without causing unwanted side reactions like ester hydrolysis.
-
Reflux Temperature: Provides the necessary activation energy for the condensation and subsequent ring-closure (cyclization) to proceed at an efficient rate.
-
Aqueous Workup: Essential for removing inorganic salts (sodium acetate, sodium sulfate) and any remaining water-soluble impurities.
-
Silica Gel Chromatography: The standard for purifying organic compounds, allowing for the separation of the desired product from unreacted starting materials and non-polar byproducts.
Experimental Workflow: Synthesis of Intermediate
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-(ethoxymethylidene)-3-oxobutanoate (10.0 g, 53.7 mmol, 1.0 eq), ethylhydrazine sulfate (9.2 g, 59.1 mmol, 1.1 eq), and sodium acetate (13.2 g, 161.1 mmol, 3.0 eq).
-
Solvent Addition: Add 150 mL of absolute ethanol to the flask.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting keto ester is consumed.
-
Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate (EtOAc). Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic (EtOAc) layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford the pure this compound.
Data Summary: Intermediate Synthesis
| Parameter | Value / Description |
| Product Name | This compound |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Typical Yield | 75-85% |
| Appearance | Colorless oil to off-white solid |
| Key ¹H NMR Signals | δ (ppm): ~8.0 (s, 1H, pyrazole-H), ~4.3 (q, 2H, O-CH₂), ~4.1 (q, 2H, N-CH₂), ~1.4 (t, 3H, N-CH₂-CH₃), ~1.3 (t, 3H, O-CH₂-CH₃) |
| Purity Check | TLC, GC-MS, ¹H NMR |
Part 2: Application in Agrochemical Synthesis
The true utility of this compound is demonstrated in its conversion to a biologically active final product. The following protocol outlines a representative three-step synthesis of a pyrazole carboxanilide fungicide, a class known for its potent SDHI activity.
Protocol 2: Synthesis of a Representative Pyrazole Carboxanilide Fungicide
This process involves:
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Activation: Conversion of the carboxylic acid to a more reactive acid chloride.
-
Amide Coupling: Reaction of the acid chloride with a substituted aniline to form the final product.
Causality Behind Experimental Choices:
-
Saponification (NaOH/EtOH): A classic method for ester hydrolysis. The use of a co-solvent system (ethanol/water) ensures the solubility of both the ester and the aqueous base.
-
Acidification (HCl): After hydrolysis, the carboxylate salt must be protonated with a strong acid to precipitate the neutral carboxylic acid, which is typically less soluble in water.
-
Thionyl Chloride (SOCl₂): A highly effective reagent for converting carboxylic acids to acid chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies the workup as they can be easily removed. The reaction is run neat or in a non-protic solvent under anhydrous conditions to prevent quenching of the SOCl₂.
-
Amide Coupling (Pyridine/Triethylamine): The substituted aniline acts as the nucleophile. A non-nucleophilic base like pyridine or triethylamine is added to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the aniline nucleophile.
Synthetic Pathway: Intermediate to Active Ingredient
Caption: Multi-step conversion of the intermediate to a final agrochemical.
Step-by-Step Methodology:
Step 2A: Saponification to 1-Ethylpyrazole-4-carboxylic Acid
-
Hydrolysis: Dissolve this compound (5.0 g, 29.7 mmol) in 50 mL of ethanol in a round-bottom flask. Add a solution of sodium hydroxide (2.4 g, 59.4 mmol, 2.0 eq) in 20 mL of water.
-
Heating: Heat the mixture to reflux for 2 hours until the ester is fully consumed (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Ethylpyrazole-4-carboxylic acid.
Step 2B: Conversion to 1-Ethylpyrazole-4-carbonyl Chloride
-
Activation: Place the dried carboxylic acid (4.0 g, 28.5 mmol) in a flask equipped with a reflux condenser and drying tube. Carefully add thionyl chloride (SOCl₂, 5 mL, 68.5 mmol) dropwise.
-
Heating: Heat the mixture to reflux for 2 hours. The solid will dissolve as it is converted to the acid chloride.
-
Isolation: After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 1-Ethylpyrazole-4-carbonyl chloride, which is often used immediately in the next step without further purification.
Step 2C: Amide Coupling to Final Product
-
Reaction Setup: Dissolve a substituted aniline (e.g., 2-chloroaniline, 1.05 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (N₂) and cool to 0°C.
-
Addition: Slowly add a solution of the crude 1-Ethylpyrazole-4-carbonyl chloride in anhydrous DCM to the cooled aniline solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until complete.
-
Workup & Purification: Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxanilide fungicide.
Data Summary: Representative Final Product
| Parameter | Description |
| Product Class | Pyrazole Carboxanilide Fungicide |
| Mechanism of Action | Succinate Dehydrogenase Inhibition (SDHI)[3][9] |
| Key Structural Moieties | 1. Pyrazole-4-carboxamide "head" (binds to SDH) 2. N-ethyl group (influences binding/physicochemical properties) 3. Substituted phenyl "tail" (tunes spectrum of activity and potency) |
| Bioactivity | Dependent on the specific aniline used; generally active against a broad spectrum of plant pathogenic fungi.[10][11] |
| Characterization | ¹H NMR, ¹³C NMR, HRMS, Melting Point |
References
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. ACS Publications.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed.
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI.
- Ethyl 5-[(4,6-dimethoxypyrimidin-2-yl)ureidosulfonyl]-1-methyl-1H-pyrazole-4-carboxylate. ResearchGate.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate.
- Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. PubMed.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.
- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate.
- Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed.
- Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. PubChem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Ethyl 1-Ethylpyrazole-4-carboxylate in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
Introduction: The Pyrazole Scaffold and the Versatility of Ethyl 1-Ethylpyrazole-4-carboxylate
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal framework for designing molecules that can effectively interact with biological targets.[2] Within the vast library of pyrazole-based building blocks, this compound emerges as a particularly versatile and valuable precursor for the synthesis of a diverse array of bioactive heterocycles. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound, complete with detailed protocols and mechanistic insights.
The ethyl ester and the N-ethyl functionalities of this compound offer distinct reaction sites for molecular elaboration. The ester group can be readily transformed into hydrazides, amides, or carboxylic acids, paving the way for cyclization reactions to form fused heterocyclic systems. The N-ethyl group, while seemingly simple, provides steric and electronic properties that can influence the biological activity and pharmacokinetic profile of the final compounds. This guide will focus on the practical application of this reagent in the construction of potent bioactive molecules, particularly those with anticancer and kinase inhibitory activities.
Core Applications in Bioactive Heterocycle Synthesis
The primary application of this compound lies in its conversion to key intermediates that serve as platforms for building more complex heterocyclic systems. A common and highly effective strategy involves the transformation of the ethyl ester into a carbohydrazide, which is then cyclized with various electrophiles to yield fused pyrazole derivatives, most notably pyrazolo[3,4-d]pyrimidines.
Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidines
The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold is a well-established route to potent kinase inhibitors and anticancer agents.[1][3] The general workflow is depicted below:
Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound and its derivatives.
Protocol 1: Synthesis of 1-Ethylpyrazole-4-carbohydrazide
This protocol describes the conversion of the ethyl ester to the corresponding carbohydrazide, a critical intermediate for subsequent cyclization reactions. The use of hydrazine hydrate is a standard and efficient method for this transformation.[4]
Rationale: Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of ethanol drives the reaction to completion, yielding the stable hydrazide. This transformation is fundamental as the hydrazide possesses two nucleophilic nitrogen atoms, which are essential for the formation of a new heterocyclic ring.
Materials:
-
This compound
-
Hydrazine hydrate (99%)
-
Ethanol, absolute
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 5-15 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product, 1-Ethylpyrazole-4-carbohydrazide, will often precipitate out of the solution upon cooling.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Outcome:
A white to off-white solid product is expected. The yield can vary but is generally in the range of 70-90%.[4]
Protocol 2: Synthesis of 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol outlines the cyclization of the carbohydrazide intermediate with formamide to construct the pyrazolo[3,4-d]pyrimidine ring system. This class of compounds is known to exhibit significant anticancer activity.[1]
Rationale: At elevated temperatures, formamide can serve as a source of a one-carbon electrophile. The terminal amino group of the hydrazide attacks the formamide carbon, followed by an intramolecular cyclization and dehydration to form the stable, fused pyrimidine ring. This reaction is a classic example of constructing a six-membered heterocyclic ring onto an existing five-membered ring.
Materials:
-
1-Ethylpyrazole-4-carbohydrazide (from Protocol 1)
-
Formamide
-
Standard laboratory glassware
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, place 1-Ethylpyrazole-4-carbohydrazide (1 equivalent).
-
Add an excess of formamide to the flask.
-
Heat the reaction mixture to reflux (approximately 180-200 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water.
-
The solid product will precipitate. Collect the precipitate by filtration.
-
Wash the solid with cold water and dry it.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Data Presentation: Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
The following table summarizes the in vitro anticancer activity of a series of synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives against the MCF-7 human breast adenocarcinoma cell line.[1]
| Compound | R Group | IC50 (µM) |
| 10a | H | > 50 |
| 10b | 4-OCH3 | 25 |
| 10c | 4-Cl | 15 |
| 10d | 4-Br | 13 |
| 10e | 4-NO2 | 11 |
IC50: The half maximal inhibitory concentration.
The data indicates that electron-withdrawing groups at the para position of the benzylideneamino substituent enhance the anticancer activity, with the nitro-substituted compound (10e) being the most potent in this series.[1]
Advanced Applications: Synthesis of Kinase Inhibitors
The pyrazole scaffold is a key component in many kinase inhibitors due to its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases.[5][6][7] this compound can be a starting point for the synthesis of complex molecules targeting specific kinases involved in inflammatory diseases and cancer.
Conceptual Workflow for Kinase Inhibitor Synthesis
Caption: Conceptual workflow for the synthesis of pyrazole-based kinase inhibitors.
The synthesis of such inhibitors often involves a multi-step sequence where the carboxylate functionality is converted into an amide, which is then coupled with a more complex, often bicyclic, core structure to enhance potency and selectivity.[5]
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed synthetic methodologies.[1][4] The successful synthesis of the target compounds can be validated at each step through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the products, confirming the expected molecular formula.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H) in the synthesized molecules.
By employing these analytical methods, researchers can ensure the identity and purity of their synthesized compounds, thereby validating the experimental outcomes.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of bioactive heterocycles. Its strategic functionalization, particularly through the formation of a carbohydrazide intermediate, provides a reliable and efficient pathway to complex fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. The protocols and insights provided in this application note are intended to empower researchers in drug discovery and medicinal chemistry to leverage the full potential of this important synthetic precursor in the development of novel therapeutic agents.
References
- Ahsan, M. J., et al. (2012). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed.
- Abdel-Aziz, A. A.-M., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3309.
- Polshettiwar, V., & Varma, R. S. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 835-844.
- Ibrahim, D. A., et al. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][8][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar.
- Hassan, G. S., et al. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 345(9), 721-729.
- Singh, S., et al. (2024). Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against Pancreatic Cancer. Asian Journal of Chemistry, 36(2), 1-8.
- Zhang, et al. (2018). Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones by the reaction of carboxylic acid in the presence of POCl3. ResearchGate.
- Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5238-5242.
- Maqbool, T., et al. (2013). Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 25(14), 7715-7718.
- Patel, D., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed.
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
- Al-Said, M. S., et al. (2018). Design and Synthesis of New Potent Anticancer Pyrazoles with High FLT3 Kinase Inhibitory Selectivity. Molecules, 23(11), 2995.
- Gatta, F., et al. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). PubMed Central.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications.
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PubMed Central.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2022). PubMed Central.
- Pandhurnekar, C. P., et al. (2021). A Comprehensive Review on Synthesis and Applications of Pyrazole and its Analogues. Journal of Advanced Scientific Research, 12(3), 37-43.
- Youssef, A. M. S., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 45(5), 448-453.
- Mechanistic Insights into the Stepwise (4+2) Cycloaddition toward Chiral Fused Uracil Derivatives. (2023). ResearchGate.
- The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. (n.d.). Universität Wien.
- A pictorial representation of various perspectives in ethyl 4-formyl-1-aryl-1H-pyrazole-3-carboxylate for the synthesis of pyrazole-fused frameworks. (n.d.). ResearchGate.
- One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. (n.d.). ResearchGate.
- Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. (2019). ResearchGate.
Sources
- 1. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ethyl 1-Ethylpyrazole-4-carboxylate as a Versatile Scaffold for Compound Library Synthesis
Authored by: Senior Application Scientist, Chemical Biology Division
Abstract
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a structural framework that is recurrent in a multitude of clinically successful drugs.[1][2][3] Its prevalence is a testament to its metabolic stability, synthetic tractability, and its capacity to engage in key biological interactions. This document provides a detailed guide for leveraging Ethyl 1-Ethylpyrazole-4-carboxylate, a strategically designed building block, for the efficient construction of diverse compound libraries. We will explore its chemical attributes and present robust, step-by-step protocols for derivatization, focusing on the generation of amide libraries and other key structural modifications. This guide is intended for researchers and professionals in medicinal chemistry and drug development seeking to expand their chemical space with novel pyrazole-based entities.
The Strategic Advantage of the Pyrazole Core
The pyrazole ring system is a cornerstone in medicinal chemistry, featured in a wide array of therapeutics targeting diverse biological pathways.[4][5][6] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a unique combination of features:
-
Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic or heterocyclic systems, allowing for fine-tuning of physicochemical properties like lipophilicity and hydrogen bonding capacity.[1]
-
Structural Rigidity: The planar nature of the pyrazole ring provides a rigid scaffold, which helps in pre-organizing appended functional groups for optimal interaction with biological targets, thereby reducing the entropic penalty of binding.
-
Diverse Biological Activities: Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[7][8][9] Notably, several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate this vital scaffold.[1]
This compound is an exemplary starting material for library synthesis. The N1-ethyl group effectively blocks one of the ring nitrogens, preventing unwanted side reactions or isomerism often encountered with N-unsubstituted pyrazoles. This directs derivatization primarily to the C4-ester, providing a single, reliable vector for diversification.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for reaction optimization and downstream characterization.
| Property | Value | Source/Method |
| CAS Number | N/A (Specific CAS for N1-ethyl not found; N1-H is 37622-90-5) | - |
| Molecular Formula | C₈H₁₂N₂O₂ | Calculated |
| Molecular Weight | 168.19 g/mol | Calculated |
| Appearance | Predicted: Colorless to pale yellow solid or oil | Extrapolated |
| Boiling Point | Predicted: >140 °C / 3 mmHg | Extrapolated from[10][11] |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Acetone) | General chemical principles |
| SMILES | CCOC(=O)c1cn(cc1)CC | - |
Note: Some properties are extrapolated from the closely related compound Ethyl 1H-pyrazole-4-carboxylate due to the absence of specific literature for the N1-ethyl derivative.
Core Protocol: Amide Library Synthesis from this compound
The most direct and widely utilized strategy for diversifying this scaffold is through the transformation of the C4-ethyl ester into a library of amides. Amide bonds are a cornerstone of peptide and drug structure, offering robust chemical stability and the ability to form critical hydrogen bonds with protein targets.[12]
This process is typically a two-step sequence: saponification (ester hydrolysis) followed by amide coupling.
Workflow for Amide Library Generation
Caption: Workflow for generating a diverse amide library.
Step-by-Step Experimental Protocols
Protocol 3.1: Saponification of this compound
-
Rationale: The ethyl ester is first hydrolyzed to its corresponding carboxylic acid using a strong base. This carboxylic acid is the key intermediate for subsequent amide coupling reactions. Lithium hydroxide (LiOH) is often preferred as it minimizes potential side reactions compared to sodium hydroxide. The use of a THF/water co-solvent system ensures the solubility of both the organic starting material and the inorganic base.
-
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Add LiOH·H₂O (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 using 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 1-Ethylpyrazole-4-carboxylic acid. The product is often a white solid and can be used in the next step without further purification if purity is high.
-
Protocol 3.2: Parallel Amide Coupling for Library Synthesis
-
Rationale: This protocol is designed for parallel synthesis in a multi-well plate format. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and works well for a broad range of amines.[] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and activate the carboxylic acid. DMF is an excellent polar aprotic solvent for this reaction. This direct amidation from esters is a common and effective method.[14][15][16]
-
Materials:
-
1-Ethylpyrazole-4-carboxylic acid (from Protocol 3.1)
-
A library of diverse primary and secondary amines (as stock solutions in DMF)
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure (per well of a 96-well plate):
-
To a well, add a solution of 1-Ethylpyrazole-4-carboxylic acid (1.0 eq, e.g., 25 µmol in 100 µL DMF).
-
Add a solution of HATU (1.1 eq, 27.5 µmol in 50 µL DMF).
-
Add DIPEA (2.5 eq, 62.5 µmol).
-
Allow the acid to pre-activate by shaking the plate at room temperature for 15-20 minutes.
-
Add the solution of the desired amine (1.2 eq, 30 µmol in 100 µL DMF).
-
Seal the plate and shake at room temperature for 12-24 hours.
-
Upon completion, the crude reaction mixtures can be subjected to high-throughput purification (e.g., preparative LC-MS) to isolate the final amide products.
-
Advanced Diversification Strategies
Beyond amidation, the this compound scaffold offers multiple handles for further chemical exploration to expand library diversity.
Caption: Potential diversification pathways from the core scaffold.
Reduction to the Primary Alcohol
The ethyl ester can be reduced to the corresponding primary alcohol, 1-Ethyl-4-(hydroxymethyl)pyrazole. This introduces a new functional group that can be further derivatized through:
-
Etherification: (e.g., Williamson ether synthesis) to introduce a variety of alkyl or aryl side chains.
-
Oxidation: To form the corresponding aldehyde, which can then undergo reactions like reductive amination.
-
Esterification: To form esters with a diverse set of carboxylic acids.
Brief Protocol: Treat this compound with a strong reducing agent like Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF at 0 °C to room temperature.
C5-Position Halogenation and Cross-Coupling
The C5 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution, particularly halogenation.[5]
-
Halogenation: Introduction of a bromine or iodine atom at the C5 position can be achieved using reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).
-
Suzuki-Miyaura Cross-Coupling: The resulting 5-halo-pyrazole is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[17][18][19] This allows for the direct installation of a wide range of aryl or heteroaryl groups, dramatically increasing the structural complexity and exploring new regions of chemical space.[20]
This two-step sequence is a powerful strategy for creating bi-aryl pyrazole libraries, a common motif in kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for constructing diverse and medicinally relevant compound libraries. The blocked N1-position provides regiochemical control, directing diversification efforts towards the C4-ester and the C5-position of the ring. The protocols outlined in this document for amide library synthesis and further derivatizations offer robust and scalable methods for exploring the rich chemical space around the privileged pyrazole scaffold. By applying these strategies, drug discovery programs can efficiently generate novel chemical entities with high potential for biological activity.
References
- Fancelli, D., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Wright, Z. V., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry.
- Bansal, R. K., & Kumar, V. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
- Kaur, H., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online.
- Kaur, H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed.
- Singh, S., & Singh, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
- Kumar, A., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research.
- Sbardella, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central.
- PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate.
- PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde. National Center for Biotechnology Information.
- Touaibia, M., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PubMed Central.
- Touaibia, M., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI.
- Google Patents. (n.d.). Method for the synthesis of amides and related products from esters or ester-like compounds. Google Patents.
- Chemical Synthesis Database. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Chemical Synthesis Database.
- ResearchGate. (n.d.). Synthesis of Amides from Esters And Amines Under Microwave Irradiation. ResearchGate.
- Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central.
- Shi, S., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications.
- Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Publications.
- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
- Hanzawa, Y., et al. (2012). Amide synthesis from esters with nitriles under solvent-free conditions using molecular iodine as a catalyst. PubMed.
- ResearchGate. (n.d.). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. ResearchGate.
- PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.
- PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. royal-chem.com [royal-chem.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]
- 11. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 12. benthamdirect.com [benthamdirect.com]
- 14. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Note: Ethyl 1-Ethylpyrazole-4-carboxylate as a Core Scaffold for Novel Anti-inflammatory Agents
Introduction: The Enduring Importance of the Pyrazole Scaffold in Inflammation Research
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its structural versatility and ability to engage in various non-covalent interactions have made it a privileged scaffold for designing therapeutic agents across multiple disease areas. In the field of inflammation, pyrazole derivatives have achieved remarkable success, most notably exemplified by the commercial drug Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1] The therapeutic action of such non-steroidal anti-inflammatory drugs (NSAIDs) is primarily based on the inhibition of the COX-2 enzyme, which is a key mediator in the inflammatory cascade.[2] The development of selective COX-2 inhibitors was a significant advancement, offering potent anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3]
This guide focuses on Ethyl 1-Ethylpyrazole-4-carboxylate , a versatile and strategically functionalized building block, and its application in the synthesis of next-generation anti-inflammatory agents. We will provide a detailed exploration of its synthesis, chemical properties, and a comprehensive protocol for its conversion into a lead compound analogous to established COX-2 inhibitors.
Section 1: The Building Block - this compound
This compound is a key synthetic intermediate. The N1-ethyl group provides steric and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic profile of the final compound, while the C4-ethyl ester serves as a versatile chemical handle for further molecular elaboration.
Physicochemical Properties
While specific experimental data for this compound is not broadly published, we can infer its properties from closely related analogs. For reference, the properties of the N-unsubstituted parent compound, Ethyl 1H-pyrazole-4-carboxylate, and the corresponding hydrolyzed acid are provided below.
| Property | Value (for Ethyl 1H-pyrazole-4-carboxylate) | Value (for 1-Ethyl-1H-pyrazole-4-carboxylic acid) |
| IUPAC Name | ethyl 1H-pyrazole-4-carboxylate[4] | 1-ethylpyrazole-4-carboxylic acid[5] |
| CAS Number | 37622-90-5[4][6][7] | 400858-54-0[5] |
| Molecular Formula | C₆H₈N₂O₂[4][6][7] | C₆H₈N₂O₂[5] |
| Molecular Weight | 140.14 g/mol [4][6][7] | 140.14 g/mol [5] |
| Appearance | White to off-white crystalline powder[6][8] | Solid (Predicted) |
| Melting Point | 78-80 °C[7][8] | Not Available |
| Boiling Point | 138-140 °C / 3 mmHg[7][8] | Not Available |
| Solubility | Miscible with acetone[8][9] | Not Available |
Section 2: Synthesis of the Core Scaffold
The synthesis of N-substituted pyrazole esters is a well-established process in heterocyclic chemistry, typically involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
Synthetic Workflow Diagram
The following diagram outlines a representative synthesis of this compound. The key step is the reaction of ethyl 2-formyl-3-oxopropanoate (or a similar precursor) with ethylhydrazine.
Caption: Synthesis of the target pyrazole scaffold.
Detailed Synthesis Protocol: this compound
This protocol describes a standard laboratory procedure for synthesizing the title compound.
Materials:
-
Ethyl 2-formyl-3-oxopropanoate (1 eq.)
-
Ethylhydrazine sulfate (1.1 eq.)
-
Sodium acetate (1.1 eq.)
-
Ethanol, absolute
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethylhydrazine sulfate (1.1 eq.) and sodium acetate (1.1 eq.) in absolute ethanol (approx. 5 mL per mmol of hydrazine). Stir the mixture at room temperature for 15 minutes to liberate the free base.
-
Scientific Rationale: Ethylhydrazine is often supplied as a salt for stability. Sodium acetate, a weak base, is used to deprotonate the salt in situ to form the reactive free ethylhydrazine base.
-
-
Addition of Precursor: To the stirred suspension, add a solution of ethyl 2-formyl-3-oxopropanoate (1 eq.) in absolute ethanol.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the starting material spot on the TLC plate indicates the reaction is proceeding. A co-spot of the reaction mixture with the starting material should be used for accurate comparison.
-
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extraction: Redissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution (2x) to remove any acidic impurities, followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.
-
Confirmation: The structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Section 3: Application in Anti-inflammatory Agent Synthesis
The synthesized this compound serves as a platform for creating potent anti-inflammatory agents, particularly those targeting the COX-2 enzyme. The general strategy involves converting the ethyl ester to a functionality, such as an amide, that can interact with key residues in the active site of the target enzyme.
Synthetic Pathway to a Celecoxib Analog
The following workflow demonstrates the conversion of our core scaffold into a hypothetical anti-inflammatory agent featuring a benzenesulfonamide moiety, a critical pharmacophore for COX-2 selectivity.
Caption: Multi-step synthesis of a target anti-inflammatory agent.
Protocol 1: Saponification (Ester Hydrolysis)
This protocol details the conversion of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for amide bond formation.
Materials:
-
This compound (1 eq.)
-
Sodium hydroxide (NaOH, 2-3 eq.)
-
Ethanol/Water mixture (e.g., 3:1)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve this compound in an ethanol/water mixture in a round-bottom flask. Add sodium hydroxide pellets and heat the mixture to reflux.
-
Scientific Rationale: This is a standard saponification reaction. The use of heat and excess hydroxide ions drives the irreversible hydrolysis of the ester to the carboxylate salt.[10]
-
-
Monitoring: Monitor the reaction by TLC until the starting ester is completely consumed (typically 2-4 hours).
-
Acidification: Cool the reaction mixture in an ice bath and slowly acidify with 2M HCl until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Causality: Acidification protonates the sodium carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.
-
-
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If the product remains in solution, extract it into ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-Ethylpyrazole-4-carboxylic acid. The product can be used in the next step, often without further purification.
Protocol 2: Amide Coupling
This protocol describes the formation of the final target compound using standard peptide coupling reagents.
Materials:
-
1-Ethylpyrazole-4-carboxylic acid (1 eq.)
-
4-Aminobenzenesulfonamide (1 eq.)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq.)
-
HOBt (Hydroxybenzotriazole, 1.2 eq.)
-
Diisopropylethylamine (DIPEA, 2-3 eq.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation of Carboxylic Acid: In a flask under an inert atmosphere (e.g., nitrogen), dissolve 1-Ethylpyrazole-4-carboxylic acid in anhydrous DMF. Add EDC and HOBt and stir the mixture at room temperature for 30 minutes.
-
Scientific Rationale: EDC is a carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization (if applicable), improving the efficiency of the subsequent amidation.
-
-
Amine Addition: To the activated acid solution, add 4-Aminobenzenesulfonamide followed by the dropwise addition of DIPEA.
-
Causality: DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction and to ensure the sulfonamide's amino group remains deprotonated and nucleophilic.
-
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction by adding water, which will often precipitate the crude product. Collect the solid by filtration. Alternatively, perform an aqueous work-up by extracting with ethyl acetate. The crude product can be purified by recrystallization or column chromatography to yield the final N-(4-sulfamoylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide.
-
Final Validation: The identity and purity of the final anti-inflammatory agent must be rigorously confirmed by ¹H NMR, Mass Spectrometry, and HPLC analysis. Biological assays would then be required to determine its COX-1/COX-2 inhibitory profile.
-
References
- Gül, H. İ., & Tascıoğlu, S. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 19(6), 7989-8009. [Link]
- PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.
- SGT Life Sciences. (n.d.). Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers.
- PubChem. (n.d.). 1-ethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information.
- Scientific Information Database (SID). (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
- ResearchGate. (2012). Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents”.
- El-Sayed, N. N. E., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281262. [Link]
- Abdel-Aziz, A. A.-M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances, 13(39), 27351-27366. [Link]
- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
- ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Google Patents. (n.d.). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.
- Clark, J. (n.d.). Hydrolysing Esters. Chemguide.
Sources
- 1. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-ethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | CID 832221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 8. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]
- 9. Ethyl 1H-pyrazole-4-carboxylate, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: Ethyl 1-Ethylpyrazole-4-carboxylate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Pyrazole Scaffold in Solid-Phase Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant drugs due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its incorporation into solid-phase organic synthesis (SPOS) workflows offers a robust platform for the generation of large libraries of drug-like molecules. Ethyl 1-Ethylpyrazole-4-carboxylate, as a bifunctional building block, presents a unique opportunity for strategic immobilization and subsequent diversification on a solid support.
This document provides a comprehensive guide to the application of this compound in SPOS. We will explore its immobilization onto a solid support, on-resin chemical modifications, and the final cleavage to yield a diversified product. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Core Concept: A "Traceless" Linker Approach
In this application, we will utilize the pyrazole's N1-position for attachment to the solid support. This strategy allows for the pyrazole core to be an integral part of the final molecule, effectively acting as a "traceless" linker. The ethyl carboxylate at the C4-position will serve as the point of diversification.
Figure 1: Workflow for the solid-phase synthesis of 1-Ethyl-N-substituted-pyrazole-4-carboxamides.
Part 1: Immobilization of this compound
The initial step involves the covalent attachment of the pyrazole building block to a suitable solid support. The 2-chlorotrityl chloride (2-CTC) resin is an excellent choice for this purpose due to its acid-lability, which allows for mild cleavage conditions that preserve the integrity of the final product. The immobilization occurs via N-alkylation of the pyrazole ring.
Protocol 1: Immobilization on 2-Chlorotrityl Chloride Resin
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or rotator
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.6 mmol) in anhydrous DCM (15 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Activation: Drain the DCM and add a solution of this compound (3.0 eq, 4.8 mmol, 0.74 g) and DIPEA (5.0 eq, 8.0 mmol, 1.4 mL) in anhydrous DCM (10 mL).
-
Coupling: Shake the mixture at room temperature for 16 hours.
-
Capping: Drain the reaction mixture. To cap any unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 15 mL), N,N-Dimethylformamide (DMF) (3 x 15 mL), MeOH (3 x 15 mL), and finally DCM (3 x 15 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
Loading Determination (Optional but Recommended):
The loading of the resin can be determined by cleaving a small, accurately weighed amount of the dried resin (approx. 10 mg) with a known volume of 20% trifluoroacetic acid (TFA) in DCM. The concentration of the cleaved pyrazole in the resulting solution can be quantified by UV-Vis spectrophotometry at a predetermined wavelength, and the loading can be calculated back to mmol/g.
Part 2: On-Resin Diversification via Aminolysis
With the pyrazole scaffold securely anchored to the solid support, the ethyl ester at the C4-position is now available for chemical modification. A common and synthetically useful transformation is the aminolysis of the ester to form a diverse library of amides. This reaction is typically driven to completion by using an excess of the amine and often requires elevated temperatures.
Protocol 2: Solid-Phase Amide Formation
Materials:
-
Immobilized this compound resin from Protocol 1
-
A library of primary amines (R-NH2)
-
1,4-Dioxane or other suitable high-boiling solvent
-
Solid-phase synthesis vessels or a parallel synthesizer
Procedure:
-
Resin Dispensing: Dispense the immobilized pyrazole resin (0.1 g, ~0.16 mmol) into individual reaction vessels.
-
Amine Addition: To each vessel, add a solution of a unique primary amine (10 eq, 1.6 mmol) in 1,4-dioxane (2 mL).
-
Reaction: Seal the vessels and heat at 80-100 °C for 16-24 hours with shaking. The optimal temperature may vary depending on the reactivity of the amine.
-
Washing: After cooling to room temperature, drain the reaction solutions. Wash the resin in each vessel sequentially with DMF (3 x 2 mL), MeOH (3 x 2 mL), and DCM (3 x 2 mL).
-
Drying: Dry the resins under high vacuum.
Table 1: Representative Amines for Diversification
| Entry | Amine (R-NH2) | Molecular Weight | Comments |
| 1 | Benzylamine | 107.15 | A simple aromatic amine. |
| 2 | Cyclohexylamine | 99.17 | A representative aliphatic amine. |
| 3 | 4-Fluoroaniline | 111.12 | An electron-deficient aromatic amine. |
| 4 | Glycine methyl ester | 89.09 | An amino acid derivative (protecting group may be needed). |
Part 3: Cleavage and Product Isolation
The final step is the cleavage of the newly synthesized pyrazole-amide from the solid support. The acid-labile nature of the 2-CTC linker allows for the use of mild acidic conditions, which are compatible with a wide range of functional groups.
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Ethyl 1-Ethylpyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-Ethylpyrazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to empower you to troubleshoot effectively, optimize your reaction yield, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and adaptable method is the Knorr pyrazole synthesis, which involves the condensation of ethylhydrazine with a suitable 1,3-dicarbonyl compound.[1][2][3] The key is selecting the correct dicarbonyl synthon. For this compound, the ideal starting material is an activated form of ethyl 4,4-diethoxy-3-oxobutanoate or, more commonly, ethyl 2-(ethoxymethylene)-3-oxobutanoate.
The reaction proceeds through a well-established mechanism:
-
Condensation: The more nucleophilic nitrogen of ethylhydrazine attacks one of the carbonyl carbons of the β-ketoester derivative.
-
Cyclization: An intramolecular condensation occurs, forming a five-membered ring intermediate.
-
Dehydration: A molecule of water (or ethanol, depending on the synthon) is eliminated to form the aromatic pyrazole ring.
A secondary, but also common, approach is the direct N-alkylation of Ethyl 1H-pyrazole-4-carboxylate using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.[4][5] However, this method can lead to a mixture of N1 and N2-alkylated regioisomers, complicating purification.
Troubleshooting Guide: Low Yield & Reaction Failures
Q2: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
Low yield is the most common issue. The cause is often multifactorial. Here’s a systematic approach to diagnosing the problem.
Workflow: Diagnosing Low Yield
Caption: A systematic workflow for troubleshooting low yields.
1. Reagent Integrity is Paramount:
-
Ethylhydrazine Quality: Ethylhydrazine is susceptible to oxidation. Use a freshly opened bottle or distill it under reduced pressure before use. The presence of a yellow or brown color indicates potential degradation.
-
β-Ketoester Synthon: The 1,3-dicarbonyl starting material must be pure. For instance, ethyl 2-(ethoxymethylene)-3-oxobutanoate can hydrolyze if exposed to moisture. Ensure it is stored under anhydrous conditions.
-
Solvent Purity: Use anhydrous solvents, especially for the condensation step. Water can promote hydrolysis of the ester and interfere with the cyclization.
2. Reaction Conditions - The Causality:
-
Temperature Control: The initial condensation is often exothermic and best performed at a lower temperature (0-25 °C) to prevent side reactions. The subsequent cyclization/dehydration step typically requires heating (reflux) to overcome the activation energy for aromatization.[6] Running the entire reaction at reflux from the start can degrade reagents and promote the formation of tars.
-
pH is Critical: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid) to activate the carbonyl groups for nucleophilic attack. However, strongly acidic conditions can lead to hydrolysis of the ester. Conversely, basic conditions can promote the formation of pyrazolone byproducts.[7][8] A mildly acidic to neutral environment is generally optimal.
3. The Regioisomer Problem: If you are using an unsymmetrical dicarbonyl compound, the formation of two different pyrazole regioisomers is possible. For the synthesis of this compound, using a synthon like ethyl 2-(ethoxymethylene)-3-oxobutanoate locks in the regiochemistry. If you are using a different precursor, you must analyze your crude product by ¹H NMR to check for the presence of the undesired isomer, which will complicate purification and lower the isolated yield of the target molecule.[3][5]
Q3: The reaction didn't work at all. TLC shows only starting materials. What went wrong?
A complete reaction failure usually points to a fundamental problem with the setup or reagents.
-
Inactive Catalyst: If using an acid catalyst, ensure it was added. A common mistake is forgetting to add the catalytic amount of acetic acid or another proton source.
-
Gross Reagent Degradation: As mentioned, ethylhydrazine is the most likely culprit. If it has significantly degraded, it will not be nucleophilic enough to initiate the reaction.
-
Incorrect Synthon: Double-check that you are using the correct 1,3-dicarbonyl equivalent. A simple β-ketoester like ethyl acetoacetate will not yield the desired 4-carboxylate product without prior functionalization (e.g., formylation).[9]
Troubleshooting Guide: Purity & Side Reactions
Q4: My final product is impure. What are the likely contaminants and how can I remove them?
Contaminants typically arise from side reactions or incomplete reactions.
Common Impurities & Mitigation Strategies
| Impurity | Causality & Identification (NMR/LC-MS) | Prevention & Removal Strategy |
| Unreacted Starting Materials | Presence of characteristic signals for ethylhydrazine or the dicarbonyl compound in the crude NMR. | Prevention: Ensure a slight excess (1.05-1.1 eq.) of one reagent, monitor reaction to completion via TLC/LC-MS. Removal: Water wash to remove hydrazine salts; column chromatography. |
| Pyrazolone Byproduct | Formation is favored by basic conditions. Identified by a different mass peak and characteristic shifts in the NMR spectrum.[8] | Prevention: Maintain slightly acidic to neutral pH. Avoid strong bases. Removal: Difficult to separate due to similar polarity. Prevention is the best approach. Recrystallization may be effective if the impurity level is low. |
| Hydrolyzed Product (Carboxylic Acid) | Presence of water in the reaction or during workup. Identified by a broad -COOH signal in ¹H NMR and a corresponding mass peak. | Prevention: Use anhydrous solvents and reagents. During workup, ensure organic layers are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation. Removal: Can be removed by a dilute basic wash (e.g., aq. NaHCO₃) during extraction, but this risks hydrolyzing the desired ester product. Column chromatography is preferred. |
| N-Alkylation Regioisomer | Only an issue if using the N-alkylation route on ethyl 1H-pyrazole-4-carboxylate.[5] Identified by distinct pyrazole C-H proton signals in the ¹H NMR. | Prevention: This is an inherent challenge of the N-alkylation method. Choice of solvent and base can influence the ratio, but separation is often required. Removal: Careful column chromatography on silica gel. |
Q5: How can I confirm the structure and regiochemistry of my product?
Unequivocal structure confirmation is essential.
-
¹H NMR: The proton on the pyrazole ring (at the C5 position) will appear as a singlet, typically downfield (around 8 ppm). The ethyl groups on the nitrogen and the ester will show characteristic quartet and triplet patterns.
-
¹³C NMR: Will confirm the number of unique carbons. The carbonyl carbon of the ester will be a key signal around 160-165 ppm.
-
2D NMR (NOESY/HSQC/HMBC): For absolute confirmation of regiochemistry, a NOESY experiment can show through-space correlation between the N-ethyl protons and the C5-proton of the pyrazole ring. An HMBC experiment will show long-range coupling between the N-ethyl protons and the carbons of the pyrazole ring (C3 and C5).
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition.
Experimental Protocols & Data
Optimized Protocol: Synthesis via Condensation
This protocol is a robust starting point for optimization in your lab.
Reaction Scheme
Caption: Synthesis of Ethyl 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylate.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (10 mL per 10 mmol of the limiting reagent).
-
Reagent Addition: Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq.). Begin stirring and add ethylhydrazine oxalate or sulfate salt (1.05 eq.) followed by a base like sodium acetate (1.1 eq.) to liberate the free hydrazine in situ. Alternatively, use ethylhydrazine solution directly. Add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This should yield the product as a white to off-white solid or a pale yellow oil.[6]
Comparative Reaction Conditions
The choice of catalyst and solvent can significantly impact yield. The following table summarizes findings from various literature reports on similar pyrazole syntheses.
| Catalyst | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Acetic Acid (cat.) | Ethanol | 78 (Reflux) | 70-85% | [6] |
| Yb(PFO)₃ | None (Neat) | 100 | 80-95% | [9] |
| [bmim][FeCl₄] (Ionic Liquid) | None (Neat) | 120 | 75-92% | |
| None | Water | 80 | 85-92% | [10] |
Note: While solvent-free and water-based methods are promoted for their green chemistry advantages, the classic ethanol/acetic acid system is often the most accessible and reliable starting point for initial lab-scale synthesis.[10]
References
- Bakanas, I. J., & Moura-Letts, G. (n.d.). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.
- Cimrová, V., et al. (2022). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine.
- Brahmbhatt, H., & Warkentin, J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
- (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
- (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- Gurunath, S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]
- Mali, S. M., et al. (2021).
- (n.d.). Unit 4 Pyrazole. Slideshare. [Link]
- (2024). Review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner. [Link]
- Atta, F., et al. (2023).
- (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Unit 4 Pyrazole | PDF [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. researchwithrowan.com [researchwithrowan.com]
- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 1-Ethylpyrazole-4-carboxylate
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions for the purification of Ethyl 1-Ethylpyrazole-4-carboxylate. As a key intermediate in pharmaceutical and agrochemical research, achieving high purity of this compound is critical for reliable downstream applications. This document synthesizes established purification principles for pyrazole derivatives to provide a robust framework for your experimental success.
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the purification of this compound, providing explanations for the underlying chemical principles and actionable solutions.
Question 1: My final product is a persistent oil and will not solidify. What are the likely causes and how can I induce crystallization?
Answer: The oily nature of your product, when a solid is expected, typically points to the presence of impurities that are depressing the melting point or residual solvent. This compound is an N-alkylated derivative of Ethyl 1H-pyrazole-4-carboxylate, which is a solid with a melting point of 78-80 °C[1]. The N-ethyl derivative is expected to have a lower melting point and could potentially be a low-melting solid or an oil at room temperature.
Causality and Solutions:
-
Residual Solvent: Trace amounts of organic solvents (e.g., DMF, DMSO from the reaction, or ethyl acetate, dichloromethane from extraction) can prevent solidification.
-
Solution: Dry the oil under high vacuum for several hours, possibly with gentle heating (e.g., 30-40 °C) if the compound is thermally stable. This is the most common and effective first step.
-
-
Regioisomeric Impurities: The synthesis of the pyrazole ring can sometimes produce a mixture of regioisomers. Furthermore, the N-ethylation of Ethyl 1H-pyrazole-4-carboxylate can potentially yield small amounts of the thermodynamically less stable 2-ethyl isomer. These isomers can form a eutectic mixture, which has a lower melting point than either of the pure components.
-
Solution: Isomeric impurities are best removed by silica gel column chromatography. Their similar polarities often make separation by recrystallization challenging.
-
-
Unreacted Starting Material: Incomplete N-ethylation will leave residual Ethyl 1H-pyrazole-4-carboxylate.
-
Solution: The unreacted starting material is more polar due to the N-H bond and can be readily separated by column chromatography.
-
Workflow for Inducing Crystallization:
Sources
Technical Support Center: Synthesis of Ethyl 1-Ethylpyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-Ethylpyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
I. Synthesis Overview & Mechanism
The synthesis of this compound typically involves the cyclocondensation of a hydrazine with a suitable three-carbon electrophilic partner. A common and reliable method is the reaction between ethylhydrazine and a β-enaminone or a related 1,3-dicarbonyl equivalent, such as ethyl 3-(dimethylamino)acrylate .
The reaction proceeds via a well-established pathway:
-
Michael Addition: The more nucleophilic substituted nitrogen of ethylhydrazine attacks the β-carbon of the enaminone.
-
Cyclization: The terminal, less substituted nitrogen of the hydrazine intermediate then attacks the carbonyl carbon.
-
Elimination/Aromatization: The resulting intermediate eliminates a leaving group (e.g., dimethylamine) and water to form the stable aromatic pyrazole ring.[1][2]
This pathway generally offers high regioselectivity, leading predominantly to the desired 1,4-disubstituted pyrazole isomer.[3][4]
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction is yielding a significant amount of an isomeric byproduct. How can I identify it and improve regioselectivity?
Answer: The most likely regioisomeric byproduct is Ethyl 2-Ethylpyrazole-4-carboxylate . This arises if the initial nucleophilic attack occurs from the unsubstituted (-NH2) nitrogen of ethylhydrazine, followed by cyclization.
-
Causality: The regiochemical outcome is a kinetic competition between the two nitrogen atoms of ethylhydrazine attacking the electrophilic carbon of your precursor.[5] While the ethyl-substituted nitrogen is more nucleophilic and generally favored to attack first, reaction conditions can influence the outcome. Factors like steric hindrance on the reactants and the reaction pH can affect the isomer ratio.[5]
-
Identification: The two regioisomers can typically be distinguished by ¹H and ¹³C NMR spectroscopy. The chemical shifts of the pyrazole ring protons and carbons, as well as the N-ethyl group, will differ. High-Resolution Mass Spectrometry (HRMS) will confirm they have the same molecular formula.
-
Troubleshooting & Solutions:
-
Control Temperature: Running the initial addition at a lower temperature (e.g., 0 °C to room temperature) can enhance the kinetic preference for the more nucleophilic nitrogen, improving selectivity.[6]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. While ethanol is common, exploring aprotic polar solvents like THF or acetonitrile may alter the selectivity. Some studies have shown that fluorinated alcohols like TFE or HFIP can dramatically increase regioselectivity in pyrazole formation.[7]
-
pH Control: The reaction pH can modulate the nucleophilicity of the hydrazine nitrogens.[5] Using ethylhydrazine as a free base rather than a salt (like the hydrochloride or oxalate salt) without a neutralizing base can be beneficial. If using a salt, adding one equivalent of a non-nucleophilic base (e.g., triethylamine or sodium acetate) is recommended.
-
Question 2: My final product is contaminated with a lower molecular weight impurity that has a similar TLC Rf value. What could it be?
Answer: A common impurity of this type is Ethyl 1H-pyrazole-4-carboxylate .
-
Causality: This impurity arises from the presence of hydrazine in your ethylhydrazine starting material. Commercial ethylhydrazine can contain small amounts of its parent compound, which will react concurrently to form the N-unsubstituted pyrazole.
-
Identification: This impurity can be identified by LC-MS, where it will show a molecular ion corresponding to a mass difference of 28 Da (the mass of an ethyl group, C₂H₄). In ¹H NMR, it will lack the characteristic signals for the N-ethyl group (a quartet and a triplet) and will instead show a broad N-H proton signal.
-
Troubleshooting & Solutions:
-
Starting Material Purity: Use high-purity ethylhydrazine. If the purity is questionable, it can be purified by distillation, although this should be done with extreme caution due to the hazardous nature of hydrazines.
-
Purification Strategy: While the Rf values may be similar, they are rarely identical. Careful column chromatography with a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) can often resolve the two compounds.
-
Question 3: The yield of my reaction is low, and I've isolated a significant amount of a water-soluble byproduct. What is happening?
Answer: You are likely experiencing hydrolysis of the ethyl ester group, forming 1-Ethylpyrazole-4-carboxylic acid .
-
Causality: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, especially when heated for prolonged periods in the presence of water.[8] If the reaction is run under acidic conditions (e.g., using ethylhydrazine hydrochloride without a base) or if the workup involves strong basic washes (e.g., concentrated NaOH), hydrolysis can become a significant side reaction.
-
Identification: The carboxylic acid byproduct will be highly polar and may not move from the baseline on a silica TLC plate using standard non-polar solvent systems. It is soluble in aqueous base and can be identified by acidifying the basic aqueous wash and observing for a precipitate. Its mass spectrum will show a molecular ion 28 Da lower than the desired product.
-
Troubleshooting & Solutions:
-
Control pH: Ensure the reaction is run under neutral or slightly basic conditions. Avoid strong acids or bases.
-
Workup Procedure: During the aqueous workup, use a mild base like saturated sodium bicarbonate solution for washes instead of stronger bases like sodium hydroxide.[9]
-
Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop heating as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor hydrolysis.
-
Question 4: My reaction mixture has turned a dark red/brown color, and purification is difficult due to multiple colored impurities.
Answer: The discoloration is often due to the oxidation or self-condensation of the hydrazine starting material or intermediates.[10]
-
Causality: Hydrazines, especially in the presence of air and at elevated temperatures, can undergo oxidation to form diazenes and other colored species. Reaction intermediates may also be unstable and prone to polymerization or decomposition, leading to tar-like impurities.
-
Troubleshooting & Solutions:
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.
-
Degassed Solvents: Using solvents that have been degassed (e.g., by sparging with nitrogen) can help.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Purification Tip: If the crude product is heavily colored, a preliminary purification step can be helpful. Dissolve the crude material in a suitable solvent (like dichloromethane) and pass it through a short plug of silica gel, eluting with a moderately polar solvent. This can remove the highly colored, polar baseline impurities before attempting fine purification by column chromatography.[10]
-
Summary of Potential Side Products & Impurities
| Impurity Name | Structure | Common Cause | Identification Method | Mitigation Strategy |
| Ethyl 2-Ethylpyrazole-4-carboxylate | Regioisomer | Non-optimal reaction conditions (temp, pH) | NMR, LC-MS | Control temperature, solvent, and pH |
| Ethyl 1H-pyrazole-4-carboxylate | Impurity in starting material | Hydrazine present in ethylhydrazine | NMR, LC-MS | Use high-purity starting materials |
| 1-Ethylpyrazole-4-carboxylic acid | Hydrolysis Product | Presence of acid/base and water with heat | TLC (baseline spot), LC-MS, solubility | Neutral reaction pH, mild workup |
| Polymeric/Oxidation Byproducts | Decomposition | Air oxidation, excessive heat | Dark reaction color, complex crude NMR | Inert atmosphere, control temperature |
III. Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl 3-(dimethylamino)acrylate
-
Ethylhydrazine oxalate
-
Triethylamine (TEA)
-
Ethanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethylhydrazine oxalate (1.0 eq) and anhydrous ethanol under a nitrogen atmosphere.
-
Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free ethylhydrazine base.
-
Add ethyl 3-(dimethylamino)acrylate (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor its progress by TLC (e.g., 30% EtOAc in Hexane). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to afford the pure product.
Protocol 2: Troubleshooting - Removal of Acidic Impurity
If hydrolysis is suspected and the carboxylic acid byproduct has formed:
-
After the initial workup (before chromatography), dissolve the crude product in ethyl acetate (or another suitable organic solvent like dichloromethane).
-
Extract the organic solution with 1M NaOH solution (2 x 20 mL). The desired ester product will remain in the organic phase, while the carboxylic acid byproduct will be extracted into the aqueous basic phase.
-
Caution: This method may induce further hydrolysis if contact time is long. Perform the extraction quickly and without vigorous, prolonged shaking.
-
Wash the organic layer with water and then brine to remove residual NaOH.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the ester product, now free of the acid impurity.
-
The carboxylic acid can be recovered from the combined aqueous layers by acidifying with HCl and extracting with ethyl acetate, if desired.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common synthesis issues.
IV. References
-
Guo, H., Tian, L., Liu, Y., & Wan, J.-P. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(2), 228–233.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Ferreira, B., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539.
-
Wan, J.-P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
-
Deng, G., et al. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 8(10), 2035–2038.
-
Wan, J.-P., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. ACS Publications.
-
El-Sawy, E. R., et al. (2013). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Agricultural and Food Chemistry, 61(33), 7874–7881.
-
Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579.
-
Szilágyi, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Synthesis, 54(21), 4683-4694.
-
ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]
-
Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Retrieved from
-
ResearchGate. (n.d.). Selective Hydrolysis of Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole. Retrieved from [Link]
-
YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. Retrieved from [Link]
-
Finar, I. L., & Walter, B. H. (1958). The Preparation of Pyrazoles by Reaction between p-Diketones and Ethyl Diazoacetate. Journal of the Chemical Society, 320.
-
ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Retrieved from
-
Chemical Synthesis Database. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. Retrieved from
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250).
-
National Institutes of Health. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
"Ethyl 1-Ethylpyrazole-4-carboxylate" stability and degradation issues
Technical Support Center: Ethyl 1-Ethylpyrazole-4-carboxylate
Welcome to the technical support guide for this compound (CAS No. 604-604-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation issues associated with this versatile building block. Here, we move beyond simple data sheets to explain the causality behind its behavior, empowering you to troubleshoot experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q: What are the optimal long-term storage conditions for this compound? A: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Many suppliers recommend refrigeration at 0-8 °C.[3] For maximum shelf-life and to prevent subtle degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly advised to mitigate oxidative and moisture-driven degradation.
Q: Is this compound sensitive to moisture? A: Yes. The ethyl ester functional group is susceptible to hydrolysis, especially in the presence of acidic or basic catalysts. Moisture from the atmosphere can slowly hydrolyze the ester to its corresponding carboxylic acid (1-Ethylpyrazole-4-carboxylic acid). This is one of the most common degradation pathways. The alkaline hydrolysis of similar pyrazole esters is a well-documented reaction.[4]
Q: Should I protect this compound from light? A: While specific photostability data for this exact compound is not extensively published, heterocyclic aromatic rings like pyrazole can be susceptible to photochemical transformations.[5][6] As a precautionary measure, it is best practice to store the compound in an amber vial or in a dark location to prevent potential photodegradation.
Q: What is the recommended procedure for storing solutions of this compound? A: When preparing stock solutions, use dry, aprotic solvents. For long-term storage, it is recommended to aliquot the solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.[7] Stored properly, solutions can be kept at -20°C for up to a month or at -80°C for up to six months.[7] Avoid prolonged storage in protic solvents like methanol or ethanol, as this can lead to transesterification.
Q: Is the compound compatible with strong oxidizing agents? A: No. The pyrazole ring is susceptible to oxidation.[8][9][10] Contact with strong oxidizing agents should be strictly avoided as it can lead to the formation of various oxidation byproducts, potentially including N-oxides or hydroxylated species, and may compromise the integrity of the pyrazole ring.[2]
Troubleshooting Guide: Degradation Issues in Experiments
This guide provides a problem-and-solution framework for specific issues you may encounter during your research.
Issue 1: HPLC analysis shows a new, more polar peak appearing over time or after a reaction workup.
Q: I've analyzed my sample of this compound and detected a new, earlier-eluting (more polar) impurity that wasn't present initially. What is the likely identity of this impurity?
A: The most probable cause is the hydrolysis of the ethyl ester to 1-Ethylpyrazole-4-carboxylic acid. This process introduces a polar carboxylic acid group, significantly reducing its retention time on a reverse-phase HPLC column compared to the parent ester.
Causality: The ester bond is the most labile part of the molecule under aqueous acidic or basic conditions. Exposure to atmospheric moisture, residual water in solvents, or aqueous workup steps can readily trigger this degradation.
Troubleshooting Steps:
-
Confirm Identity: Obtain the mass spectrum of the impurity peak via LC-MS. The expected mass for the protonated carboxylic acid [M+H]⁺ would be 141.06, a decrease of 28 Da from the parent ester [M+H]⁺ of 169.09.
-
Solvent Check: Ensure all solvents used are anhydrous. Use freshly opened bottles of high-purity solvents or solvents dried over molecular sieves.
-
Inert Atmosphere: When handling the compound for extended periods, use an inert atmosphere (N₂ or Ar) to minimize exposure to atmospheric moisture.
-
Workup Modification: If the degradation occurs during an aqueous workup, minimize the exposure time, use buffered solutions to maintain a neutral pH, and ensure the organic extraction is performed promptly.
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare six identical solutions of the compound (e.g., 1 mg/mL in 50:50 Acetonitrile:Water). One serves as the control (stored at 4°C in the dark).
-
Acidic Stress: Add HCl to one aliquot to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Basic Stress: Add NaOH to one aliquot to a final concentration of 0.1 M. Keep at room temperature for 24 hours.
-
Oxidative Stress: Add H₂O₂ to one aliquot to a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Stress: Heat one aliquot at 80°C for 24 hours.
-
Photolytic Stress: Expose one aliquot to direct UV or intense visible light for 24 hours.
-
Analysis: Neutralize the acidic and basic samples, then analyze all samples, including the control, by HPLC-UV/MS.
-
Evaluation: Compare the chromatograms to identify the conditions under which the compound is least stable and to characterize the resulting degradants.
References
- Szilágyi, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Synthesis.
- Wang, F., et al. (2021). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Zhang, J., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications.
- Leo, M. A., et al. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed.
- Kurt, E., & Koca, M. (2018). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate.
- Vlase, G., et al. (2014). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate.
- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
- Francke, R., & Schille, B. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry.
- MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI.
- Wikipedia. (n.d.). Sildenafil. Wikipedia.
- Lyalin, B. V., & Petrosyan, V. A. (2011). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. ResearchGate.
- Kour, J., et al. (2022). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate.
- MDPI. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
- Ryabova, A. S., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. PubMed Central.
- ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate.
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
- RSC Publishing. (2020). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.
- ResearchGate. (2019). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
- ResearchGate. (2018). Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- PubMed. (2012). Biodegradation of pyrazosulfuron-ethyl by Acinetobacter sp. CW17. PubMed.
- ACS Publications. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters.
- ResearchGate. (2011). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. ResearchGate.
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). MDPI.
- PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. PubChem.
- MDPI. (2020). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Ethyl 1-Ethylpyrazole-4-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 1-Ethylpyrazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, improve yield, and ensure the purity of your final product.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've completed the reaction, but the yield of this compound is significantly lower than expected, or no product is observed.
Potential Causes & Solutions:
-
Incomplete N-Alkylation: The ethylation of the pyrazole nitrogen is a critical step. If this reaction is incomplete, you will be left with the starting material, ethyl 1H-pyrazole-4-carboxylate.
-
Causality: The basicity of the pyrazole nitrogen and the reactivity of the ethylating agent are key. Insufficient base, a weak ethylating agent, or suboptimal temperature can lead to a sluggish reaction.
-
Troubleshooting Steps:
-
Choice of Base: Ensure you are using a sufficiently strong base to deprotonate the pyrazole. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can be critical, and an empirical screen may be necessary.
-
Ethylating Agent: Use a reactive ethylating agent such as ethyl iodide or diethyl sulfate.
-
Temperature Optimization: While room temperature might be sufficient for some protocols, gentle heating (e.g., 40-60 °C) can often drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically effective for this type of alkylation.
-
-
-
Starting Material Quality: The purity of your starting materials, such as ethyl 1H-pyrazole-4-carboxylate and the ethylating agent, is crucial.
-
Causality: Impurities can interfere with the reaction, poison catalysts (if used), or lead to unwanted side reactions.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your starting materials using techniques like NMR or melting point analysis.
-
Purification: If necessary, purify the starting materials before use. For instance, ethyl 1H-pyrazole-4-carboxylate can be recrystallized.
-
-
-
Reaction Monitoring: Inadequate monitoring can lead to premature or unnecessarily prolonged reaction times.
-
Causality: Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation or side product formation.
-
Troubleshooting Steps:
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Your TLC plate shows the desired product spot, but also several other spots, indicating the presence of impurities.
Potential Causes & Solutions:
-
Regioisomer Formation: A common issue in pyrazole chemistry is the formation of regioisomers during N-alkylation. In this case, you might be forming Ethyl 2-Ethylpyrazole-4-carboxylate in addition to the desired 1-ethyl isomer.
-
Causality: The pyrazole ring has two nitrogen atoms that can potentially be alkylated. The reaction conditions, including the solvent and counter-ion of the base, can influence the regioselectivity.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method for separating regioisomers.[2] A carefully selected solvent system, often a gradient of ethyl acetate in hexanes, will be necessary to achieve good separation.[1][2]
-
Reaction Condition Adjustment: Experiment with different solvents and bases to favor the formation of the desired isomer.
-
-
-
Unreacted Starting Material: As mentioned previously, incomplete reaction will leave starting material in your crude product.
-
Side Reactions: Other side reactions can lead to various impurities.
-
Causality: The specific side reactions will depend on the chosen synthetic route. For instance, in a one-pot synthesis involving multiple components, various side products are possible.
-
Troubleshooting Steps:
-
Characterize Impurities: If possible, isolate and characterize the major impurities to understand the side reactions occurring. This can provide valuable insight for optimizing the reaction conditions.
-
Purification: Column chromatography is a versatile technique for removing a wide range of impurities.[2]
-
-
Issue 3: Product is an Oil and Will Not Solidify
After purification, your this compound remains an oil, even though it is expected to be a solid.
Potential Causes & Solutions:
-
Residual Solvent: The presence of residual solvent is a common reason for a product failing to solidify.
-
Causality: Solvents can become trapped in the product matrix, lowering its melting point.
-
Troubleshooting Steps:
-
High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by drying under a high-vacuum pump.[2]
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization by dissolving the oily impurities and leaving the solid product behind.
-
-
-
Purity Issues: Even small amounts of impurities can significantly depress the melting point of a compound.
-
Causality: Impurities disrupt the crystal lattice formation.
-
Troubleshooting Steps:
-
Re-purification: If you suspect impurities are the cause, re-purifying the product by column chromatography may be necessary.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of this compound?
A1: A common and straightforward approach is the N-alkylation of Ethyl 1H-pyrazole-4-carboxylate with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.[3] Alternatively, multi-component reactions can be employed.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1] Use a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to achieve good separation between your starting material and product. The spots can be visualized under UV light.
Q3: What are the best methods for purifying the final product?
A3: The most common and effective purification method is silica gel column chromatography.[1][2] Recrystallization can also be an option if a suitable solvent is found and the impurities have different solubility profiles.[2][4]
Q4: My product is colored. How can I decolorize it?
A4: A colored product suggests the presence of minor impurities. You can try treating a solution of your compound with activated charcoal, followed by filtration through celite.[2] Passing a solution of your product through a short plug of silica gel can also be effective at removing colored impurities.[2]
Experimental Protocols
General Procedure for N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate
-
To a solution of Ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃, 1.5-2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the ethylating agent (e.g., ethyl iodide, 1.1-1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[1][2]
Silica Gel Column Chromatography for Purification
-
TLC Analysis: Determine an appropriate solvent system for separation by running TLC plates with your crude product. A good starting point is a mixture of ethyl acetate and hexanes.[2]
-
Column Packing: Prepare a silica gel column in your chosen non-polar solvent (e.g., hexanes).
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Begin eluting the column with your chosen solvent system, gradually increasing the polarity if necessary (gradient elution).[2]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[2]
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | K₂CO₃ | NaH | Cs₂CO₃ |
| Solvent | Acetonitrile | DMF | Acetonitrile |
| Temperature | 50 °C | Room Temp | 50 °C |
| Yield (%) | (Hypothetical) 75% | (Hypothetical) 60% | (Hypothetical) 85% |
| Purity (by NMR) | (Hypothetical) >95% | (Hypothetical) >95% | (Hypothetical) >98% |
This table provides a hypothetical comparison of reaction conditions to illustrate how optimization parameters can be tracked.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the N-alkylation of Ethyl 1H-pyrazole-4-carboxylate.
Troubleshooting Workflowdot
Sources
Technical Support Center: Improving the Regioselectivity of Ethyl 1-Ethylpyrazole-4-carboxylate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the chemical modification of Ethyl 1-Ethylpyrazole-4-carboxylate. Our goal is to empower you with the scientific rationale and practical protocols needed to achieve desired isomeric purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive positions on the this compound ring and why is regioselectivity a primary concern?
A1: The core of this compound is a 1,4-disubstituted pyrazole ring. In this structure, the N1 and C4 positions are already occupied. This leaves the C3 and C5 positions as the primary sites for further functionalization. The C3 and C5 positions are electronically and sterically distinct, leading to the challenge of regioselectivity. The pyridine-like nitrogen at the N2 position reduces the electron density at the adjacent C3 and C5 carbons, while the C4 position is generally the most electron-rich and susceptible to electrophilic attack in an unsubstituted pyrazole.[1][2] With the C4 position blocked by the carboxylate group, electrophilic substitution and other functionalization reactions are forced to occur at either C3 or C5. Controlling which of these positions reacts is critical because C3- and C5-substituted regioisomers are distinct chemical entities with potentially vast differences in biological activity, toxicity, and physicochemical properties.
Q2: How do the N1-Ethyl and C4-Ester substituents influence the regioselectivity of subsequent reactions?
A2: The two substituents have profound and somewhat opposing effects:
-
N1-Ethyl Group: This group provides steric hindrance, which can influence the accessibility of the adjacent C5 position to bulky reagents. Electronically, it is a weak activating group.
-
C4-Ethyl Carboxylate Group: This is a strong electron-withdrawing group (EWG). It deactivates the entire pyrazole ring towards electrophilic aromatic substitution by pulling electron density away. This deactivation makes reactions more challenging and often requires harsher conditions, which can, in turn, reduce selectivity. Furthermore, its steric bulk can hinder reactions at both the C3 and C5 positions. In some transition-metal-catalyzed reactions, it can act as a blocking group, helping to direct functionalization to the remaining C-H bonds.[3][4]
The interplay between the directing effect of the N2 nitrogen, the steric hindrance of the N1-ethyl group, and the electronic deactivation of the C4-ester group creates a complex system where achieving high regioselectivity requires careful optimization of reaction conditions.
Q3: For which common reaction types is regioselectivity a major challenge with this substrate?
A3: Regioselectivity is a primary concern in several key transformations:
-
Electrophilic Aromatic Substitution (EAS): Reactions like halogenation, nitration, and Friedel-Crafts acylation must selectively target either the C3 or C5 position. Given the deactivated nature of the ring, these reactions can be sluggish and unselective.
-
Palladium-Catalyzed Direct C-H Arylation: This is a powerful modern method for creating C-C bonds.[5] The regiochemical outcome is highly dependent on the catalytic system. The lone pair on the N2 nitrogen often acts as a directing group, favoring functionalization at the C5 position.[6] Overcoming this inherent preference to achieve C3 arylation is a significant challenge.
-
Lithiation/Metal-Halogen Exchange: If the ring is first halogenated (e.g., at C3 or C5), subsequent metal-halogen exchange to form an organometallic species must proceed without scrambling. The acidity of the remaining C-H protons is also a factor; the C5 proton is generally more acidic, which can direct deprotonation reactions.[6]
Q4: Why is achieving C3-functionalization often more difficult than C5-functionalization?
A4: The preference for C5-functionalization in many reaction classes, particularly in transition-metal-catalyzed C-H activation, stems from the directing ability of the pyridine-like N2 atom.[6] The N2 atom can coordinate to the metal catalyst, forming a five-membered metallacyclic intermediate that positions the catalyst to activate the C5-H bond. This is a kinetically favorable pathway. Achieving C3-functionalization often requires overcoming this inherent electronic preference. This might involve strategies that sterically block the C5 position or employ catalytic systems that operate through alternative, non-coordinating mechanisms.
Troubleshooting and Optimization Guide
Problem 1: Poor or No Regioselectivity in Electrophilic Halogenation (e.g., Bromination)
-
Scenario: You are attempting to brominate this compound using NBS in a standard solvent like acetonitrile and are obtaining an inseparable mixture of 3-bromo and 5-bromo isomers, or the reaction is not proceeding.
-
Scientific Rationale: The C4-ester group deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles. Standard conditions may be insufficient to drive the reaction to completion or to provide enough differentiation between the C3 and C5 positions. The choice of solvent can also play a critical role in modulating the reactivity of the electrophile.
-
Proposed Solution & Protocol: Enhance the electrophilicity of the bromine source and control the kinetics by lowering the temperature. Using a strong acid can protonate the carbonyl, further deactivating the ring, but can sometimes improve selectivity in specific cases. A better approach is often to use a more potent halogenating agent or a Lewis acid catalyst.
Optimized Protocol: Regioselective C5-Bromination
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C and monitor by TLC or LC-MS. If no reaction occurs, allow it to slowly warm to room temperature.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel.
| Parameter | Standard Condition | Optimized Condition | Rationale for Change |
| Solvent | Acetonitrile | Dichloromethane (DCM) | DCM is less coordinating and can provide better solubility. |
| Temperature | Room Temperature | 0 °C to RT | Lower temperature enhances selectivity by favoring the pathway with the lower activation energy. |
| Reagent | NBS (1.05 equiv) | NBS (1.05 equiv) | NBS is often sufficient, but for highly deactivated systems, Br₂ with a Lewis acid could be explored cautiously. |
Problem 2: Low Yield and/or Mixture of Isomers in Palladium-Catalyzed C-H Arylation
-
Scenario: You are attempting a direct C-H arylation with an aryl bromide partner, targeting the C5 position. The reaction yields the desired product in less than 30% yield along with unreacted starting material and potential C3-arylated byproduct.
-
Scientific Rationale: Direct C-H activation on this substrate is challenging. The inherent C5-directing ability of the N2 atom is a positive factor, but low yields can result from an inappropriate choice of catalyst, ligand, base, or solvent. The base is particularly crucial as it is involved in the proton abstraction step of the catalytic cycle (Concerted Metalation-Deprotonation pathway). Additives like pivalic acid can act as a proton shuttle, significantly accelerating the reaction.[3]
-
Proposed Solution & Protocol: A systematic optimization of the reaction parameters is required. The use of a phosphine ligand, a carbonate or phosphate base, and a carboxylic acid additive is a common starting point for pyrazole C-H arylation.
dot
Caption: Workflow for troubleshooting low-yielding C-H arylation reactions.
Optimized Protocol: Regioselective C5-Arylation
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%), and Potassium Carbonate (K₂CO₃, 2.0 equiv).
-
Add Pivalic Acid (PivOH, 20-30 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Parameter | Initial Attempt | Optimized Condition | Rationale for Change |
| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ is a common and effective precursor for C-H activation. |
| Base | Triethylamine | K₂CO₃ or K₃PO₄ | Inorganic bases are often more effective in C-H activation cycles. |
| Additive | None | Pivalic Acid (20 mol%) | Acts as a proton shuttle in the CMD step, accelerating the reaction.[3] |
| Solvent | DMF | 1,4-Dioxane or Toluene | High-boiling, non-coordinating solvents are often preferred. |
Problem 3: Achieving C3-Selectivity in C-H Functionalization
-
Scenario: All attempts at direct C-H arylation exclusively yield the C5-arylated product, but the C3-isomer is the desired target for your drug development program.
-
Scientific Rationale: As discussed, the inherent directing effect of the N2 atom strongly favors C5 functionalization. Overcoming this requires a non-standard approach. Strategies include:
-
Steric Hindrance: Introduce a bulky, removable protecting group at the N1 position that sterically blocks the C5 position. (Note: This is not applicable to the N-ethylated substrate but is a general strategy).
-
Blocking Group Strategy: Selectively introduce a removable group (e.g., a chloro or iodo group) at the C5 position. Perform C-H functionalization at C3, and then remove the blocking group.[4]
-
Alternative Mechanisms: Explore catalytic systems known to operate via mechanisms that do not rely on N2-coordination, although these are less common and highly substrate-specific.
-
-
Proposed Solution & Protocol: A multi-step "blocking" strategy is the most reliable approach.
dot
Caption: Multi-step synthetic strategy to achieve C3-functionalization.
Protocol Outline: C3-Arylation via a C5-Blocking Group
-
C5-Iodination: React this compound with N-Iodosuccinimide (NIS) in a suitable solvent like DMF at room temperature. This reaction often shows good selectivity for the C5 position. Purify the C5-iodo intermediate.
-
C3-Arylation: Subject the C5-iodo intermediate to the optimized direct C-H arylation conditions described in Problem 2. The bulky iodo group at C5 will sterically hinder reaction at that site and direct the arylation to the only remaining C-H bond at C3.
-
De-iodination: Remove the C5-iodo blocking group. This can often be achieved under reductive conditions, such as using Zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst), to yield the desired C3-arylated product.
This strategic, multi-step approach, while longer, provides a rational and often successful path to accessing regioisomers that are difficult to obtain directly.
References
- Fustero, S., et al. (2008). Synthesis of new fluorinated tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation. Journal of Organic Chemistry, 73(21), 8545–8552.
- Bellina, F., & Rossi, R. (2016). The development of direct C–H bond arylation of (hetero)arenes. Chemical Reviews, 116(12), 7118-7169. Available at: https://doi.org/10.1021/acs.chemrev.5b00662
- Elnagdi, M. H., et al. (1983). The reaction of nitriles with active methylene reagents. Heterocycles, 20(3), 519. Available at: https://www.jstage.jst.go.jp/article/heterocycles1973/20/3/20_3_519/_article
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon Press. Available at: https://www.elsevier.
- Gensch, T., et al. (2016). Additive-enhanced C–H arylation of pyrazoles. Angewandte Chemie International Edition, 55(43), 13541-13545. Available at: https://doi.org/10.1002/anie.201607149
- Spivey, A. C. (2012). Heteroaromatic Chemistry Lecture Notes. Imperial College London. Available at: http://www.imperial.ac.
- Thansandote, P., & Lautens, M. (2009). Construction of 4-aryl-5-substituted pyrazoles via a palladium-catalyzed domino reaction. The Journal of Organic Chemistry, 74(15), 5427-5432.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. Available at: https://www.wiley.com/en-us/Heterocyclic+Chemistry%2C+5th+Edition-p-9781405193658
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(21), 8545-8552. Available at: https://pubs.acs.org/doi/10.1021/jo801673n
- Ackermann, L. (2011). C–H bond functionalizations: emerging synthetic tools for a sustainable future. Angewandte Chemie International Edition, 50(42), 9752-9754. Available at: https://onlinelibrary.wiley.com/doi/10.1002/anie.201104889
- Padwa, A. (Ed.). (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol. 13: Five-Membered Hetarenes with Three or More Heteroatoms. Thieme. Available at: https://www.thieme-connect.com/products/ebooks/book/10.1055/b-003-121782
- Sloop, J. C., et al. (2002). An improved synthesis of 1,3,5-trisubstituted pyrazoles. The Journal of Organic Chemistry, 67(16), 5580-5584.
- Martins, M. A. P., et al. (2004). 1,3-Dipolar cycloaddition in the synthesis of 5-substituted-1H-pyrazole-4-carboxylic esters. Chemical Reviews, 104(5), 2583-2612.
- Campeau, L. C., et al. (2006). Palladium-catalyzed direct arylation of pyrazoles. Journal of the American Chemical Society, 128(2), 581-590.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Ethyl 1-Ethylpyrazole-4-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the scale-up synthesis of Ethyl 1-Ethylpyrazole-4-carboxylate. This document is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will delve into the underlying chemical principles, troubleshoot common issues, and provide field-proven protocols to ensure a robust, reproducible, and efficient process.
The synthesis of pyrazole derivatives is a cornerstone in medicinal and agrochemical industries.[1][2] The target molecule, this compound, is typically synthesized via a cyclocondensation reaction, a process fraught with challenges related to regioselectivity, thermal management, and purification when performed at scale. This guide provides a comprehensive, question-and-answer-based approach to overcoming these hurdles.
Core Synthesis Pathway
The most common and industrially relevant route to this compound is the reaction between an ethylhydrazine salt and an activated 1,3-dicarbonyl equivalent, such as ethyl (ethoxymethylene)acetoacetate or a similar precursor.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Question 1: We are observing significant batch-to-batch variability in yield and purity upon scale-up. What are the primary causes?
Answer: This is a classic scale-up challenge stemming from issues that are minor at the bench but become critical in larger reactors. The primary culprits are typically insufficient control over heat transfer and mass transfer .
-
Heat Transfer (Exotherms): The cyclocondensation reaction is exothermic. A 100 mL flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. A 100 L reactor does not. Uncontrolled exotherms can lead to localized "hot spots" where side reactions and decomposition occur, generating impurities and reducing yield. On a production scale, this can pose significant safety risks.[3]
-
Mass Transfer (Mixing): Inefficient mixing at scale means that reagent concentrations are not uniform. Pockets of high reactant concentration can promote the formation of byproducts. This is especially critical during the addition of one reactant to another.
Recommendation:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the thermal profile of the reaction. This will determine the total heat output and the maximum rate of heat generation, which is essential for designing an adequate cooling system for the larger reactor.
-
Controlled Addition: Add the ethylhydrazine solution subsurface and at a controlled, slow rate to the reactor containing the dicarbonyl compound. This ensures it reacts immediately and locally, allowing the reactor's cooling system to manage the heat generated.
-
Mixing Studies: Ensure the reactor's agitator speed and design are sufficient to provide good mixing for the specific batch volume and viscosity.
Question 2: Our primary issue is the formation of the wrong regioisomer, Ethyl 2-Ethylpyrazole-4-carboxylate. How can we improve selectivity for the desired 1-ethyl isomer?
Answer: Regioselectivity is arguably the most significant chemical challenge in this synthesis. It arises because ethylhydrazine is an unsymmetrical nucleophile with two different nitrogen atoms (the substituted N1 and the unsubstituted N2). The reaction outcome is highly dependent on the reaction conditions, particularly the solvent and pH.
The mechanism involves initial attack by one of the hydrazine nitrogens, followed by cyclization and dehydration. The initial point of attack dictates the final regioisomer.
Key Factors Influencing Regioselectivity:
| Parameter | Effect on Selectivity | Mechanistic Rationale |
| Solvent | High Impact. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can significantly improve selectivity for the desired isomer compared to standard ethanol.[4] | TFE/HFIP act as hydrogen-bond donors, stabilizing intermediates and influencing the transition state energies of the two competing pathways. They can favor the reaction pathway leading to the thermodynamically more stable product. |
| pH / Catalyst | High Impact. Acidic conditions (e.g., using ethylhydrazine sulfate or adding acetic acid) generally favor the formation of the 1,5-disubstituted pyrazole (which corresponds to the desired 1-ethyl product in this case).[2][5] | Under acidic conditions, the reaction proceeds via the more stable enamine intermediate. The protonation state of the hydrazine also influences the relative nucleophilicity of the two nitrogen atoms. |
| Temperature | Moderate Impact. Lower temperatures often provide better selectivity by favoring the kinetically controlled product, which may or may not be the desired isomer. It is crucial to determine this experimentally. | Higher temperatures provide more energy to overcome activation barriers, potentially leading to a mixture of products if the energy difference between the two pathways is small. |
Recommendation:
-
Solvent Selection: Evaluate the use of TFE as a solvent or co-solvent. While more expensive, the increase in purity and yield can justify the cost at scale by simplifying purification.
-
pH Control: Start with an acidic catalyst (e.g., 0.1 equivalents of acetic acid) or use an ethylhydrazine salt. This is often the most effective and economical method for controlling regioselectivity.
Question 3: We are struggling with the final purification. Column chromatography is not viable at our target scale. What are the best strategies for isolation and purification?
Answer: Relying on chromatography for a large-scale process is rarely economical. The goal should be to develop a process where the crude product is pure enough to be purified by a simple crystallization.
Strategies for Non-Chromatographic Purification:
-
Optimize the Reaction for Purity: The best way to simplify purification is to minimize impurity formation in the first place. Use the recommendations from Q1 and Q2 to generate a cleaner crude product.
-
Develop a Robust Crystallization Protocol:
-
Solvent Screening: Screen a variety of solvents and solvent/anti-solvent systems. Good single solvents for crystallization are often ethanol, isopropanol, or ethyl acetate. A common anti-solvent is heptane or hexane.
-
Temperature Control: A slow, controlled cooling profile is essential for forming large, pure crystals. A rapid crash-cooling will trap impurities.
-
Seeding: Develop a seeding strategy. Adding a small amount of pure product crystals to the supersaturated solution at the right temperature can ensure consistent crystallization and particle size.
-
-
Distillation (if applicable): While the product is a solid at room temperature (m.p. 78-80 °C), vacuum distillation of the crude material might be possible to remove non-volatile impurities before crystallization, though this is less common.[6]
-
Wash and Slurry: Before the final crystallization, washing or slurrying the crude solid with a solvent that dissolves key impurities but not the product (e.g., cold ethanol or a heptane/ethyl acetate mixture) can be very effective.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is a representative example and must be adapted and optimized for specific equipment and safety requirements.
Reagents:
-
Ethyl (ethoxymethylene)acetoacetate
-
Ethylhydrazine oxalate (or a solution of ethylhydrazine)
-
Ethanol (or 2,2,2-Trifluoroethanol for improved selectivity)
-
Acetic Acid (catalyst)
Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor with ethanol (approx. 5-10 volumes relative to the limiting reagent). Begin agitation.
-
Charge Reactant 1: Add ethyl (ethoxymethylene)acetoacetate to the reactor.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 mol eq.).
-
Controlled Addition of Reactant 2: Prepare a solution of ethylhydrazine oxalate in a suitable solvent or use a pre-made solution. Add this solution to the reactor via a dosing pump at a controlled rate over 2-4 hours.
-
Temperature Control: Maintain the internal reactor temperature at a set point (e.g., 40-50°C) throughout the addition. The exotherm should be carefully monitored, and the addition rate should be slowed if the temperature rises above the set point despite maximum cooling.
-
Reaction Monitoring: After the addition is complete, hold the reaction mixture at the set temperature for an additional 2-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.
-
Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Extraction: Dilute the residue with ethyl acetate and water. Separate the organic layer. Wash the organic layer with a brine solution to remove water-soluble impurities.
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which should solidify upon cooling.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to a clean reactor. Add a minimum amount of a suitable hot solvent (e.g., isopropanol, ~3 volumes) to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Controlled Cooling: Slowly cool the solution to room temperature over several hours. The product should begin to crystallize. For better yield, continue cooling to 0-5°C.
-
Isolation: Filter the crystallized solid using a Nutsche filter or centrifuge.
-
Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified solid in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common scale-up issues.
References
- BenchChem. (2025). A Comparative Guide to Catalysts for Pyrazole Synthesis.
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
- ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate synthesis.
- Organic Letters. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ResearchGate. (n.d.). Synthesis of pyrazole under solvent free condition.
- Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions.
- SGT Life Sciences. (n.d.). Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers.
- ACS Publications. (2019). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework.
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
Troubleshooting low yield in Ethyl 1-Ethylpyrazole-4-carboxylate derivatization
Introduction
Welcome to the technical support guide for the synthesis and derivatization of Ethyl 1-Ethylpyrazole-4-carboxylate. Pyrazole-based scaffolds are foundational in modern drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1] The derivatization of the pyrazole core, particularly through N-alkylation, is a critical step in creating diverse molecular libraries for screening and development. However, this process is not without its challenges. Low yields, complex product mixtures, and unexpected side reactions are common hurdles that can impede research progress.
This guide is structured to provide direct, actionable solutions to the most common issues encountered during the N-alkylation of Ethyl 1H-pyrazole-4-carboxylate. We will delve into the causality behind these problems and offer field-proven protocols to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the single most common cause of low yield when preparing this compound?
A1: The most frequent and significant challenge is the lack of regioselectivity during the N-alkylation step. The pyrazole ring has two reactive nitrogen atoms (N1 and N2). Alkylation of an unsymmetrical pyrazole, such as Ethyl 1H-pyrazole-4-carboxylate, often produces a mixture of two constitutional isomers: the desired N1-alkylated product and the N2-alkylated byproduct.[2] Since these isomers can have very similar physical properties, their separation can be difficult, leading to a low isolated yield of the target molecule.
Q2: How do I choose the optimal base and solvent for the N-alkylation reaction?
A2: The choice of base and solvent is critical for both reaction completion and regioselectivity. The polarity of the solvent can influence which nitrogen atom is preferentially alkylated. For instance, polar aprotic solvents like DMSO or DMF are commonly employed.[3] The base must be strong enough to deprotonate the pyrazole N-H (pKa ≈ 14).
-
For N1 Regioselectivity: A combination of potassium carbonate (K₂CO₃) in DMSO has been shown to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3]
-
For General Reactivity: Stronger bases like sodium hydride (NaH) in an anhydrous solvent like THF or DMF ensure complete deprotonation but may offer less regiocontrol. The nature of the counter-ion (e.g., K⁺, Na⁺, Cs⁺) can also influence the reaction's stereochemical outcome.
Q3: My starting material, Ethyl 1H-pyrazole-4-carboxylate, appears impure. How can it be purified before derivatization?
A3: The purity of your starting material is paramount for a successful reaction. Impurities can inhibit the reaction or lead to unwanted side products.[4] For Ethyl 1H-pyrazole-4-carboxylate, purification can typically be achieved by:
-
Recrystallization: If the material is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective.
-
Silica Gel Chromatography: If recrystallization is insufficient, column chromatography is the standard method. A solvent system of ethyl acetate and hexanes is a good starting point for elution.[5]
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses specific experimental observations with probable causes and validated solutions.
Issue 1: The reaction goes to completion (starting material consumed), but the isolated yield of the desired product is below 50%.
-
Question: My TLC and LC-MS analyses show that all my starting Ethyl 1H-pyrazole-4-carboxylate is gone, but after work-up and chromatography, I've isolated very little of my target this compound. I see another major spot on the TLC plate with a similar Rf value. What's happening?
-
Answer: This is a classic symptom of poor regioselectivity . You have likely formed a significant amount of the undesired N2-ethyl regioisomer alongside your target N1-ethyl product. The two nitrogens on the pyrazole ring have similar electronic properties, making competitive alkylation a common problem.[6]
-
Confirm Isomer Formation: Characterize the byproduct. The two isomers will have the same mass, but their NMR spectra will differ. A Nuclear Overhauser Effect (NOESY) NMR experiment can definitively distinguish them; an interaction between the N-ethyl group protons and the pyrazole ring proton at position 5 would confirm the N1 isomer.[2]
-
Optimize for Regioselectivity: The key is to exploit the subtle steric and electronic differences between the two nitrogen atoms.
-
Steric Hindrance: While an ethyl group is small, using a bulkier base or adding a cation-chelating agent can sometimes influence the approach of the electrophile.
-
Solvent and Base System: Systematically screen reaction conditions. The choice of base and solvent can significantly alter the N1/N2 ratio.
-
Condition Rationale Expected Outcome Base/Solvent: K₂CO₃ in DMSO A well-documented system for promoting N1 alkylation on substituted pyrazoles.[3] Increased proportion of the desired N1 isomer. Base/Solvent: Cs₂CO₃ in DMF The larger cesium cation can alter the nucleophilicity of the two nitrogen atoms differently. May shift the isomeric ratio compared to NaH or K₂CO₃. Temperature: Lower Temperature (0 °C to RT) May increase the kinetic selectivity, favoring the thermodynamically more stable product or the one with a lower activation barrier. Potentially improved isomeric ratio, but may require longer reaction times. -
Improve Separation: If optimizing selectivity is not fully successful, focus on chromatographic separation. Use a high-resolution silica column and perform a very shallow solvent gradient (e.g., starting with 5% EtOAc in Hexanes and increasing by 1% increments) to resolve the closely eluting isomers.
-
Issue 2: The reaction is clean, but a significant, more polar byproduct is formed, which lacks the characteristic ethyl quartet/triplet in its ¹H NMR.
-
Question: My reaction seems to produce a single major byproduct that is much more polar than my starting material on the TLC plate. NMR analysis confirms the pyrazole core is intact, but the signals for the ethyl ester are gone, replaced by a broad singlet. What is this byproduct?
-
Answer: You are observing hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a common side reaction that occurs when the reaction is exposed to water, especially under basic or acidic conditions. [7]The resulting carboxylate salt (under basic conditions) or carboxylic acid (after acidic workup) is significantly more polar and will not have the ethyl ester signals in the NMR spectrum.
-
Ensure Anhydrous Conditions: Water is the primary culprit. Even trace amounts in your solvent or on glassware can cause hydrolysis over the course of the reaction.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like DMF and THF are hygroscopic and should be handled under an inert atmosphere (Nitrogen or Argon).
-
Reagents: Ensure your base (e.g., K₂CO₃) is dry by heating it under vacuum before use.
-
Glassware: Oven-dry all glassware immediately before setting up the reaction.
-
-
Moderate Reaction Conditions:
-
Base: Use the mildest base that is effective. While NaH is potent, a carbonate base (K₂CO₃, Cs₂CO₃) is less hydrolytically aggressive. Use no more than 1.5-2.0 equivalents.
-
Temperature: Avoid excessive heat. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC.
-
Reaction Time: Do not let the reaction run unnecessarily long after the starting material is consumed.
-
Caption: Workflow for ensuring anhydrous reaction conditions. -
Issue 3: The reaction is very slow or stalls, with significant starting material remaining after the recommended time.
-
Question: I've been running my reaction for 24 hours, and the TLC plate still shows a strong spot for my starting material. What factors could be preventing the reaction from going to completion?
-
Answer: A stalled reaction points to an issue with reactivity, which can stem from several sources: insufficient activation of the nucleophile (the pyrazole), a poor electrophile (the alkylating agent), or suboptimal temperature.
-
Assess the Base: The base may not be strong enough to fully deprotonate the pyrazole.
-
If using K₂CO₃, which can be slow, consider switching to a stronger base like sodium hydride (NaH, 60% dispersion in mineral oil).
-
Important: When using NaH, you must use an anhydrous, non-protic solvent like THF or DMF. Add the pyrazole to the NaH suspension first and allow it to stir for 20-30 minutes to ensure complete deprotonation before adding the ethylating agent.
-
-
Evaluate the Ethylating Agent: The leaving group is critical for the Sₙ2 reaction rate.
-
Reactivity Order: Ethyl Iodide > Ethyl Bromide > Ethyl Tosylate >> Ethyl Chloride.
-
If you are using ethyl chloride, the reaction will be extremely slow. Ethyl bromide is a good, cost-effective choice, while ethyl iodide is the most reactive.
-
Finkelstein Reaction: If you must use ethyl bromide or chloride, you can accelerate the reaction by adding a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI). This generates the more reactive ethyl iodide in situ.
-
-
Increase Temperature: Many N-alkylation reactions require gentle heating to proceed at a practical rate.
-
If the reaction is sluggish at room temperature, try heating to 40-50 °C.
-
Monitor the reaction by TLC every 1-2 hours to track progress and check for the formation of decomposition products.
-
-
Experimental Protocols
Protocol 1: Optimized N-Ethylation of Ethyl 1H-pyrazole-4-carboxylate for N1-Selectivity
This protocol is designed to favor the formation of the desired N1 isomer.
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Seal the flask with a septum and purge with dry nitrogen gas.
-
Reagents: Add Ethyl 1H-pyrazole-4-carboxylate (1.0 eq) followed by anhydrous DMSO (to make a ~0.5 M solution).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add ethyl iodide (EtI, 1.2 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 40-50 °C and monitor the reaction's progress using TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of hexanes and ethyl acetate to separate the isomers.
References
- Faria, J. V., et al. (2017). Pyrazole-based compounds as promising agents for cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Luo, Y., et al. (2022). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. The Journal of Organic Chemistry.
- Chen, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- Kudelko, A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.
- Tantillo, D. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules.
- ResearchGate. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions.
- ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
- Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide.
- National Institutes of Health. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for Ethyl 1-Ethylpyrazole-4-carboxylate
A Foreword from Your Senior Application Scientist
Welcome to the technical support guide for monitoring the synthesis of Ethyl 1-Ethylpyrazole-4-carboxylate. As researchers and developers, we understand that robust and reliable reaction monitoring is the cornerstone of successful synthesis. The difference between a high-yield, pure product and a complex, inseparable mixture often lies in knowing precisely when your reaction is complete. This guide is designed from field-proven experience to provide you with not just protocols, but the underlying logic to troubleshoot common issues encountered when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific application. Our goal is to empower you to make informed decisions, ensuring the integrity and efficiency of your work.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a reaction.[1] For the synthesis of this compound, it allows you to visualize the consumption of starting materials and the formation of the product in near real-time.
Frequently Asked Questions & Troubleshooting Guide (TLC)
Question 1: I'm setting up my TLC for the first time. What is a good starting mobile phase and what should I expect to see?
Answer: A successful TLC separation relies on choosing a mobile phase (eluent) that provides good separation between your starting materials and your product.[2] For pyrazole derivatives, solvent systems based on hexane and ethyl acetate are excellent starting points.[3][4]
Your primary starting materials are likely a hydrazine derivative (e.g., ethylhydrazine) and a β-dicarbonyl compound. Ethylhydrazine is highly polar and will have a very low Retention Factor (Rf), staying close to the baseline. The β-dicarbonyl starting material is less polar and will travel further up the plate. Your product, this compound, is of intermediate polarity and should appear as a new spot between your starting materials.
Step-by-Step Protocol: Baseline TLC Analysis
-
Prepare the Eluent: Start with a 7:3 mixture of Hexane:Ethyl Acetate. Prepare about 10 mL in a 250 mL beaker or a dedicated TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: On the baseline, apply small, concentrated spots of:
-
SM1: Starting Material 1 (e.g., β-dicarbonyl compound)
-
Co: Co-spot (apply SM1, let dry, then apply the reaction mixture on the same spot)
-
Rxn: A sample from your reaction mixture (quenched with a small amount of a suitable solvent).
-
-
Develop the Plate: Place the plate in the chamber, ensuring the solvent level is below your baseline.[1][5] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If spots are not UV-active, use a stain like potassium permanganate.
-
Interpret: The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot (which should be the only major spot in a clean reaction) indicates reaction progress. The co-spot helps confirm the identity of the starting material spot in the reaction lane.[6]
Question 2: My spots are streaking badly down the plate. What's causing this and how do I fix it?
Answer: Streaking is a common TLC issue with several potential causes.[1][7][8] For nitrogen-containing heterocycles like pyrazoles and their precursors (hydrazines), the most likely cause is the interaction of basic nitrogen atoms with the slightly acidic silica gel stationary phase.[7][8]
Troubleshooting Streaking:
| Potential Cause | Explanation & Solution |
| Acid-Base Interaction | The basic nature of your starting hydrazine or product interacts strongly with acidic silica sites. Solution: Add a small amount of a basic modifier to your mobile phase to neutralize these sites. A common choice is 0.1–2.0% triethylamine (Et3N).[1] For example, in 10 mL of eluent, add 1-2 drops of Et3N. |
| Sample Overloading | Applying too much sample to the baseline causes the spot to "overwhelm" the stationary phase.[1][5] Solution: Dilute your reaction sample before spotting it on the plate.[8] |
| High Polarity Sample | If the sample is very polar, it may not move cleanly. Solution: While adjusting the mobile phase is the primary fix, sometimes using a different type of plate, like a reversed-phase C18 plate, can be beneficial for highly polar compounds.[1] |
Question 3: My spots are either stuck on the baseline or have all run to the top of the plate.
Answer: This is a classic mobile phase polarity issue. The goal is to have your product's Rf value between 0.3 and 0.5 for the best separation and analysis.
-
Spots at Baseline (Rf ≈ 0): Your mobile phase is not polar enough to move the compounds off the silica gel.[1]
-
Solution: Increase the proportion of the more polar solvent. If you are using 7:3 Hexane:Ethyl Acetate, try changing to 6:4 or 1:1.
-
-
Spots at Solvent Front (Rf ≈ 1): Your mobile phase is too polar. The compounds are spending all their time in the mobile phase and not interacting with the silica.[1]
-
Solution: Decrease the proportion of the polar solvent. Change from 7:3 Hexane:Ethyl Acetate to 8:2 or 9:1.
-
The process of finding the right solvent system is known as mobile phase optimization, which is crucial for achieving good separation.[9][10][11]
Sources
- 1. silicycle.com [silicycle.com]
- 2. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 3. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. greenpharmacy.info [greenpharmacy.info]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chembam.com [chembam.com]
- 8. youtube.com [youtube.com]
- 9. A rapid and systematic approach for the optimization of radio-TLC resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mobile Phase Optimization in Thin Layer Chromatography (TLC) | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 1-Ethylpyrazole-4-carboxylate
Welcome to the Technical Support Center for the synthesis of Ethyl 1-Ethylpyrazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth solutions for catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain the this compound scaffold?
A1: There are two primary approaches to synthesizing this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: Two-Step Synthesis. This is the most common and versatile method. It involves the initial synthesis of the pyrazole core, followed by N-alkylation.
-
Pyrazole Ring Formation: Synthesis of Ethyl 1H-pyrazole-4-carboxylate. This is typically achieved through the condensation of a 1,3-dicarbonyl compound equivalent with hydrazine.[1]
-
N-Alkylation: Introduction of the ethyl group onto the N1 position of the pyrazole ring. This step is critical and often presents challenges with regioselectivity.
-
-
Route B: One-Pot Synthesis. This approach combines the ring formation and N-alkylation in a single reaction vessel, which can be more efficient. However, optimizing a one-pot synthesis can be more complex. A multi-component reaction involving a hydrazine derivative, a ketone, and an aldehyde in the presence of a suitable catalyst is a common strategy for one-pot pyrazole synthesis.[2]
Q2: How do I choose the right catalyst for the N-alkylation of Ethyl 1H-pyrazole-4-carboxylate?
A2: Catalyst selection is crucial for achieving high yield and regioselectivity in the N-alkylation step. The choice depends on the desired reaction conditions and the specific alkylating agent used.
-
For standard alkyl halides (e.g., ethyl iodide, ethyl bromide):
-
Base Catalysis: A common method involves the use of a base to deprotonate the pyrazole nitrogen, followed by reaction with the alkylating agent. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[3][4] NaH is a stronger, non-nucleophilic base that can lead to higher yields but requires anhydrous conditions.
-
-
For less reactive alkylating agents:
-
Brønsted Acid Catalysis: An alternative to base-catalyzed methods, particularly when using trichloroacetimidates as alkylating agents, is Brønsted acid catalysis. Camphorsulfonic acid (CSA) has been shown to be effective.[5][6] This method avoids the use of strong bases and can be performed under milder conditions.
-
-
For controlling regioselectivity:
-
Lewis Acid Catalysis: Magnesium-based catalysts, such as MgBr₂, have been reported to promote N2-regioselective alkylation of 3-substituted pyrazoles.[7] While the target molecule is a 1-substituted pyrazole, understanding the factors that influence regioselectivity is key.
-
Enzymatic Catalysis: For highly selective N-alkylation, engineered enzymes offer a promising, though less common, approach. These systems can achieve excellent regioselectivity (>99%).[8]
-
Troubleshooting Guide
Problem 1: Low Yield in N-Alkylation Step
Possible Causes & Solutions
| Possible Cause | Explanation | Troubleshooting Steps |
| Incomplete Deprotonation | The pyrazole nitrogen is not sufficiently nucleophilic without deprotonation. | - Use a stronger base: If using K₂CO₃, consider switching to NaH. Ensure anhydrous conditions when using NaH. - Increase base equivalents: Use a slight excess of the base (1.1-1.2 equivalents). |
| Suboptimal Reaction Temperature | The reaction may be too slow at room temperature or side reactions may occur at elevated temperatures. | - Optimize temperature: Monitor the reaction progress by TLC or LC-MS at different temperatures (e.g., room temperature, 50 °C, reflux). Some acid-catalyzed methods work well at room temperature.[9] |
| Poor Quality of Reagents | The alkylating agent may have degraded, or the solvent may contain water. | - Use fresh reagents: Ensure the alkylating agent is pure and the solvent is anhydrous, especially when using moisture-sensitive reagents like NaH. |
| Insufficient Reaction Time | The reaction may not have reached completion. | - Monitor the reaction: Track the consumption of the starting material over time to determine the optimal reaction duration. |
Problem 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)
The Challenge of Regioselectivity
The pyrazole ring has two nitrogen atoms, and in an unsymmetrical pyrazole like Ethyl 1H-pyrazole-4-carboxylate, alkylation can occur at either nitrogen, leading to a mixture of N1 and N2 isomers. Controlling this regioselectivity is a primary challenge.
Diagram: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate
Caption: Regioselectivity in the N-alkylation of Ethyl 1H-pyrazole-4-carboxylate.
Strategies to Improve N1-Selectivity
| Strategy | Explanation | Experimental Protocol |
| Steric Hindrance | Alkylation generally favors the less sterically hindered nitrogen. The substituent at the 4-position of the pyrazole ring can influence the accessibility of the adjacent nitrogen atoms. For many pyrazoles, the N1 position is sterically favored.[5] | - Choose a bulky alkylating agent if possible: While the target is an ethyl group, this principle is important to remember for other syntheses. - Optimize solvent: The solvent can influence the solvation of the pyrazole anion and the transition state, affecting the regioselectivity. Test different solvents like DMF, acetonitrile, and THF. |
| Nature of the Base and Cation | The counter-ion of the base can coordinate with the pyrazole anion, influencing the position of alkylation.[3] | - Vary the base: Compare the N1:N2 ratio when using bases with different cations (e.g., K₂CO₃, Cs₂CO₃, NaH). |
| Catalyst-Free Michael Addition | For certain substrates, a catalyst-free Michael addition can provide high N1-selectivity.[10][11][12] | - This method is specific to α,β-unsaturated electrophiles and may not be directly applicable to simple ethylation but highlights an advanced strategy for regiocontrol. |
Problem 3: Difficulty in Product Purification
Common Impurities & Purification Strategies
| Impurity | Source | Purification Method |
| Unreacted Starting Material | Incomplete reaction. | - Column Chromatography: Use a silica gel column with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the product from the more polar starting material.[1] |
| N2-Isomer | Poor regioselectivity. | - Column Chromatography: The N1 and N2 isomers often have slightly different polarities and can be separated by careful column chromatography.[13] - Recrystallization: If the desired N1 isomer is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) can be an effective purification method.[14] |
| Over-alkylation Products | The product can be further alkylated, especially if a strong base and excess alkylating agent are used. | - Control stoichiometry: Use a slight excess of the pyrazole starting material or add the alkylating agent slowly to the reaction mixture. - Purify by chromatography. |
| Salts | Byproducts from the base used in the reaction. | - Aqueous workup: After the reaction, quench with water and extract the product into an organic solvent. Wash the organic layer with brine to remove residual salts.[1] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate [1]
-
To a solution of ethyl 2-formyl-3-oxopropanoate in ethanol, slowly add hydrazine hydrate at 0 °C.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/ethyl acetate solvent system to yield Ethyl 1H-pyrazole-4-carboxylate.
Step 2: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate (Base-Catalyzed)[3]
-
Dissolve Ethyl 1H-pyrazole-4-carboxylate in a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Add 1.1 equivalents of potassium carbonate (K₂CO₃).
-
Add 1.1 equivalents of ethyl iodide.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.
-
Perform an aqueous workup by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.
Diagram: Workflow for Two-Step Synthesis
Caption: General workflow for the two-step synthesis of this compound.
References
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org. Chem. 2022, 87(15), 10018-10025.
- Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Org. Lett. 2017, 19(16), 4355-4358.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol. Sci. 2023, 24(21), 15878.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- Ethyl pyrazole-4-carboxyl
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Optimization of pyrazole N-alkylation conditions.
- Method for purifying pyrazoles.
- ethyl 1-phenyl-1H-pyrazole-4-carboxylate.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
- N-alkylation method of pyrazole.
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.
- Technical Support Center: Optimizing Pyrazole N-Alkyl
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers. SGT Life Sciences.
- N-methyl
- A pictorial representation of various perspectives in ethyl 4-formyl-1-aryl-1H-pyrazole-3-carboxylate for the synthesis of pyrazole-fused frameworks.
- Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. PubMed Central.
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
- ethyl 1H-pyrazole-4-carboxyl
Sources
- 1. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
"Ethyl 1-Ethylpyrazole-4-carboxylate" work-up and extraction problems
Welcome to the technical support guide for Ethyl 1-Ethylpyrazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the work-up and extraction phases of this compound's synthesis. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its work-up?
Answer: Understanding the physicochemical properties of your target compound is critical for designing an effective purification strategy. This compound is a moderately polar molecule due to the presence of the pyrazole ring and the ethyl ester group.
-
Solubility: It is expected to be soluble in a range of common organic solvents such as ethyl acetate, dichloromethane (DCM), and acetone.[1][2] Its solubility in non-polar solvents like hexanes may be limited but can be exploited for recrystallization or chromatography.
-
Stability: The ethyl ester functional group is susceptible to hydrolysis under both strong acidic and strong basic conditions, which would yield the corresponding 1-Ethylpyrazole-4-carboxylic acid.[3][4] Therefore, careful pH control during the aqueous work-up is paramount to prevent yield loss and impurity formation. The pyrazole ring itself is generally stable under typical work-up conditions.[5]
Q2: How do I select the optimal organic solvent for extraction?
Answer: The ideal extraction solvent should have high solubility for your product, be immiscible with the aqueous phase, have a low boiling point for easy removal, and be readily available in high purity. For this compound, ethyl acetate and dichloromethane are excellent first choices.
A common mistake is to assume any organic solvent will work. For instance, using a solvent like ethanol or THF, which may have been used in the preceding reaction, will lead to a single phase upon adding water, making extraction impossible.[6] It is often best practice to first remove the reaction solvent under reduced pressure before beginning the aqueous work-up.[1][7][8]
| Solvent | Density (g/mL) | Boiling Point (°C) | Water Miscibility | Hazards | Key Considerations |
| Ethyl Acetate | 0.902 | 77.1 | Low (8.3 g/100 mL) | Flammable | Less dense than water (top layer). Prone to hydrolysis under strong acid/base. Generally preferred for green chemistry. |
| Dichloromethane (DCM) | 1.326 | 39.6 | Low (1.3 g/100 mL) | Suspected Carcinogen | Denser than water (bottom layer). Can form emulsions.[6] Low boiling point makes for easy removal. |
| Diethyl Ether | 0.713 | 34.6 | Low (6.9 g/100 mL) | Extremely Flammable, Peroxide Former | Less dense than water (top layer). High volatility can be a fire hazard. |
Troubleshooting Guide: Common Work-up & Extraction Problems
Problem 1: A persistent emulsion has formed in my separatory funnel.
Q: I've added my organic solvent and aqueous wash, but instead of two clean layers, I have a cloudy, inseparable mess. What's happening and how do I fix it?
A: Emulsion formation is one of the most frequent frustrations during liquid-liquid extraction.[9] It occurs when surfactant-like molecules or fine particulates stabilize microscopic droplets of one phase within the other.[9][10] Shaking the separatory funnel too vigorously is a common cause.
Causality & Solutions:
-
Be Patient: First, let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[6][7]
-
Increase Ionic Strength (Salting Out): Add a saturated solution of sodium chloride (brine) or solid NaCl to the funnel and swirl gently.[7][9] This increases the polarity and density of the aqueous layer, forcing the organic molecules out and disrupting the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the funnel multiple times to increase the surface area for extraction without the high energy that causes emulsions.[9][10]
-
Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® or glass wool.[7][9] This can break up the fine droplets.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may break the emulsion.[9]
-
Centrifugation: If available, centrifuging the mixture can provide the force needed to separate the phases.[9]
Problem 2: My isolated yield is significantly lower than expected.
Q: After evaporating the organic solvent, I'm left with very little product. Where could it have gone?
A: Low yield can be attributed to several factors, often related to incomplete extraction or unintended side reactions.
Causality & Solutions:
-
Incomplete Extraction: Your product may have significant solubility in the aqueous phase. To maximize recovery, perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. For example, 3 x 50 mL extractions are more efficient than 1 x 150 mL.
-
Product Hydrolysis: If your aqueous washes were too acidic or basic, you may have inadvertently hydrolyzed the ethyl ester to the more water-soluble carboxylic acid.[4] Check the pH of your aqueous layer. If it contains the carboxylate salt, you can acidify it (e.g., with 1M HCl) and re-extract to recover this byproduct.
-
Incorrect Layer Identification: Ensure you are collecting the correct layer. Add a few drops of water to the funnel; the layer that increases in volume is the aqueous one.[6] This is especially critical when using a dense solvent like DCM, where the organic layer is on the bottom.
-
Insufficient Drying: Residual water in the organic layer can lead to an artificially high crude weight if not properly dried with an agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
Problem 3: My final product is contaminated with 1-Ethylpyrazole-4-carboxylic acid.
Q: My analytical data (NMR, LC-MS) shows a significant acidic impurity. How can I avoid this during the work-up?
A: This is a classic case of ester hydrolysis. The ester linkage is the most reactive site on your molecule under aqueous work-up conditions.
Causality & Prevention:
-
Mechanism: Under basic conditions (e.g., washing with NaOH), hydroxide ions can directly attack the ester carbonyl, leading to saponification. Under acidic conditions (e.g., washing with HCl), the carbonyl oxygen is protonated, making it more electrophilic and susceptible to attack by water.[4]
-
Preventative Protocol:
-
After quenching the reaction, perform the initial extractions and washes under neutral conditions. Use deionized water and then brine for the first washes.
-
If a basic wash is necessary to remove acidic reagents, use a mild base like saturated sodium bicarbonate solution instead of stronger bases like sodium or potassium hydroxide.
-
Minimize contact time. Do not let the separatory funnel sit for extended periods when acidic or basic solutions are present. Perform the wash and separate the layers promptly.
-
Keep the temperature low. If possible, perform the work-up using cold solutions in an ice bath to slow the rate of hydrolysis.
-
Experimental Protocols & Visual Guides
Protocol 1: Standard Work-up and Extraction of this compound
This protocol assumes the reaction was run in a solvent like THF or ethanol and needs to be removed prior to work-up.
-
Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the bulk of the reaction solvent.
-
Redissolution: Dissolve the resulting residue in a suitable extraction solvent (e.g., 100 mL of ethyl acetate).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water, gently invert the funnel 5-10 times (venting frequently), and allow the layers to separate. Drain and discard the aqueous (bottom) layer.
-
Neutralization (if necessary): To remove residual acid or base, wash with a saturated solution of sodium bicarbonate (if the reaction was acidic) or dilute ammonium chloride (if the reaction was basic).
-
Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer and break any minor emulsions.[6][9]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 15-20 minutes.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent. Combine the filtrates and concentrate in vacuo to yield the crude product.
-
Purification: The crude product can then be further purified by methods such as column chromatography or recrystallization.[1][8]
Diagram: Standard Extraction Workflow
The following diagram illustrates the logical flow of the standard work-up protocol described above.
Caption: Workflow for the work-up and extraction of this compound.
References
- University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
- Faust, A., et al. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
- LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions.
- Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]
- K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
- University of York, Chemistry Teaching Labs. Problems with extractions. [Link]
- ACS Publications. Extraction of ethyl and methyl esters of polyunsaturated fatty acids with aqueous silver nitrate solutions. Industrial & Engineering Chemistry Research. [Link]
- Scientific Information Database (SID). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]
- Google Patents.
- Mueller, N. H., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. [Link]
- Thompson, J. R., et al. (2019). In situ product recovery of bio-based ethyl esters via hybrid extraction-distillation. Biotechnology for Biofuels. [Link]
- Kramer, C. S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
- Chemical Synthesis Database.
- Universiti Malaysia Pahang. Extraction kinetics of fatty acids ethyl esters (faee) from oil phase using aqueous ethanol. [Link]
- Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
- Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- SciELO South Africa. Extraction and Pre-concentration of Phthalic Acid Esters from Aqueous Solutions using Agitation-assisted Dispersed Binary Solvents Microextraction. S. Afr. j. chem.[Link]
- organic-chemistry.org. Ester to Acid - Common Conditions. [Link]
Sources
- 1. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]
- 2. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
"Ethyl 1-Ethylpyrazole-4-carboxylate" storage and long-term stability
Technical Support Center: Ethyl 1-Ethylpyrazole-4-carboxylate
A Guide to Optimal Storage, Long-Term Stability, and Experimental Troubleshooting
A Note on Nomenclature: this compound vs. Ethyl 1H-pyrazole-4-carboxylate
It is critical to distinguish between two related, but distinct, chemical entities. The vast majority of commercial suppliers and literature reference Ethyl 1H-pyrazole-4-carboxylate (CAS No: 37622-90-5) . This compound features a hydrogen atom on one of the nitrogen atoms of the pyrazole ring. In contrast, "this compound" implies that an ethyl group has replaced this hydrogen at the N1 position.
This guide primarily addresses the storage and stability of the more common Ethyl 1H-pyrazole-4-carboxylate . While the general principles of ester stability apply to both, the N-ethylated version lacks the acidic N-H proton, which may alter its reactivity, solubility, and degradation profile. Always verify the exact identity of your compound via its CAS number and analytical data.
Frequently Asked Questions (FAQs) on Storage and Handling
Question 1: What are the ideal long-term storage conditions for solid Ethyl 1H-pyrazole-4-carboxylate?
Answer: For optimal long-term stability, solid Ethyl 1H-pyrazole-4-carboxylate should be stored in a tightly sealed container at refrigerated temperatures, typically between 0-8 °C .[1] While some suppliers indicate storage at room temperature is acceptable, refrigeration minimizes the rate of potential degradation pathways over extended periods.[2][3] The key is to prevent exposure to moisture and air. The compound is a white to off-white solid, and any change from this appearance could indicate a problem.[1]
-
Causality: Lower temperatures reduce the kinetic energy of molecules, slowing down all chemical reactions, including potential hydrolysis or decomposition. A tightly sealed container is crucial to prevent the ingress of atmospheric moisture, which is a primary reactant in the hydrolysis of the ester group.
Question 2: How should I store solutions of Ethyl 1H-pyrazole-4-carboxylate?
Answer: Once dissolved in a solvent, the compound is significantly more susceptible to degradation. Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For maximum stability, prepared solutions should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) .[4]
-
Expertise & Experience: Repeatedly warming a solution to room temperature to draw a sample introduces water condensation and increases the total time the compound spends at a higher, more reactive temperature. Aliquoting is a foundational laboratory practice that preserves the integrity of valuable reagents.[5]
Question 3: Is this compound sensitive to light or air?
Answer: While the pyrazole ring is generally stable, many complex organic molecules exhibit sensitivity to light.[6] As a best practice, the compound should be stored in an amber or opaque container to protect it from light. Although not pyrophoric, the ester functional group can be sensitive to moisture. Therefore, it is recommended to store the compound under a dry, inert atmosphere (e.g., nitrogen or argon) for long-term storage to displace moisture and oxygen.[5]
Question 4: What are the primary degradation pathways I should be concerned about?
Answer: The most probable degradation pathway is the hydrolysis of the ethyl ester functionality. This reaction, which can be catalyzed by trace amounts of acid or base, will cleave the ester to yield 1H-pyrazole-4-carboxylic acid and ethanol. This is particularly relevant for solutions stored in protic solvents or exposed to moisture. The pyrazole ring itself is generally robust against oxidation under typical storage conditions.[7]
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during experimentation, linking them to potential issues with reagent stability.
| Observed Problem | Potential Cause Related to Reagent Stability | Recommended Action |
| Inconsistent or non-reproducible results in a reaction. | The purity of the starting material may have decreased, leading to lower-than-expected active reagent concentration. | 1. Visually inspect the solid for any changes in color or texture. 2. Perform a purity check using HPLC (see Protocol 1). 3. If degradation is confirmed, use a fresh, unopened vial of the reagent. |
| Appearance of unexpected spots on TLC or peaks in LC-MS. | The compound may have partially degraded. The most likely impurity is 1H-pyrazole-4-carboxylic acid from hydrolysis. | 1. Co-spot with a standard of the suspected impurity on TLC if available. 2. Analyze the new peak by LC-MS to confirm its mass. The mass of the carboxylic acid (112.08 g/mol ) will be 28.05 g/mol less than the parent ester (140.14 g/mol ).[8] |
| The solid reagent appears clumpy, discolored (yellowish), or has a lower melting point. | The reagent has likely been exposed to moisture or heat, causing degradation and/or hydration. | The reagent's integrity is compromised. It is strongly recommended to discard the vial and use a new one to ensure the validity of your experimental results.[5] |
| Difficulty dissolving the solid in a non-polar solvent. | Partial hydrolysis to the more polar 1H-pyrazole-4-carboxylic acid may have occurred, reducing its solubility in non-polar organic solvents. | Test solubility in a small aliquot. If solubility has changed compared to a fresh sample, it is a strong indicator of degradation. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting issues potentially related to the stability of Ethyl 1H-pyrazole-4-carboxylate.
Caption: A decision tree for troubleshooting reagent stability issues.
Experimental Protocols
Protocol 1: Routine Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of Ethyl 1H-pyrazole-4-carboxylate and detecting potential degradation products. High-performance liquid chromatography (HPLC) is the most effective method for this purpose.[9][10]
1. Objective: To determine the purity of an Ethyl 1H-pyrazole-4-carboxylate sample by calculating the area percentage of the main peak and to detect the presence of impurities.
2. Reagents and Materials:
-
Ethyl 1H-pyrazole-4-carboxylate (sample to be tested)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Ethyl 1H-pyrazole-4-carboxylate solid.
-
Dissolve the solid in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL in a 10 mL volumetric flask.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions (Example Method):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
6. Data Analysis & Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak corresponding to Ethyl 1H-pyrazole-4-carboxylate. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
A pure sample should show a single major peak with an area percentage of ≥99%.[1] The appearance of significant secondary peaks, particularly earlier-eluting (more polar) ones, suggests the presence of degradation products like the corresponding carboxylic acid.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142179, ethyl 1H-pyrazole-4-carboxylate.
- SCION Instruments. (n.d.). Good Laboratory Practice: Sample and Reagent Storage and Stability.
- Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science.
- Chen, C., et al. (2012). Biodegradation of pyrazosulfuron-ethyl by Acinetobacter sp. CW17. PubMed.
- Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
- IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development.
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 3. 37622-90-5|Ethyl 4-pyrazolecarboxylate|BLD Pharm [bldpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. ijnrd.org [ijnrd.org]
- 8. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. kinampark.com [kinampark.com]
Validation & Comparative
A Comparative Guide for Researchers: Ethyl 1-Ethylpyrazole-4-carboxylate vs. Methyl 1-Ethylpyrazole-4-carboxylate
In the landscape of modern drug discovery and agrochemical research, the pyrazole scaffold stands as a privileged structure, forming the core of numerous bioactive molecules.[1] The strategic functionalization of this heterocyclic motif allows for the fine-tuning of physicochemical and pharmacological properties. Among the myriad of possible derivatives, alkyl 1-alkylpyrazole-4-carboxylates serve as crucial building blocks. This guide provides an in-depth technical comparison of two such key intermediates: Ethyl 1-Ethylpyrazole-4-carboxylate and Mthis compound .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to explore the causality behind experimental choices and provides actionable protocols for synthesis and comparative analysis.
Introduction to the Core Structures
At first glance, the difference between the ethyl and methyl esters of 1-ethylpyrazole-4-carboxylic acid appears minor—a single methylene unit. However, as experienced synthetic chemists know, such subtle structural modifications can have significant downstream consequences on reaction kinetics, product yields, purification strategies, and ultimately, biological activity. This guide will dissect these differences, providing a framework for rational selection in your synthetic campaigns.
Molecular Structures:
| Compound | Structure |
| This compound | ![]() |
| Mthis compound | ![]() |
Synthesis and Physicochemical Properties: A Tabulated Comparison
The synthesis of the title compounds is typically achieved in a two-step sequence: the formation of the pyrazole core followed by N-alkylation. The initial pyrazole esters, ethyl 1H-pyrazole-4-carboxylate and methyl 1H-pyrazole-4-carboxylate, are readily prepared via condensation reactions.[2] The subsequent N-ethylation is a standard procedure, for which a detailed experimental protocol is provided below.
The choice of the ester group (methyl vs. ethyl) can influence physical properties such as melting point, boiling point, and solubility. These differences, while often subtle, can be critical for optimizing reaction conditions and purification procedures.
| Property | This compound | Mthis compound | Rationale for Differences |
| Molecular Formula | C₈H₁₂N₂O₂ | C₇H₁₀N₂O₂ | Addition of a CH₂ group in the ethyl ester. |
| Molecular Weight | 168.19 g/mol | 154.17 g/mol | Higher mass of the ethyl group. |
| Boiling Point | Expected to be higher | Expected to be lower | Increased van der Waals forces due to larger surface area. |
| Melting Point | Compound-specific, influenced by crystal packing | Compound-specific, influenced by crystal packing | Difficult to predict without experimental data. |
| Solubility | Generally good in common organic solvents | Generally good in common organic solvents | The small difference in polarity is unlikely to cause major solubility shifts in common lab solvents. |
| Polarity | Slightly less polar | Slightly more polar | The larger alkyl chain of the ethyl group slightly increases its nonpolar character. |
Experimental Protocols
Synthesis of this compound
This protocol outlines a general and robust method for the N-alkylation of ethyl 1H-pyrazole-4-carboxylate. The same principle applies to the synthesis of the methyl analog.
Workflow for N-Alkylation of Pyrazole Carboxylates
Sources
A Comparative Analysis of the Biological Activities of Ethyl 1-Ethylpyrazole-4-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This unique structure imparts favorable physicochemical properties, including metabolic stability and the ability to act as a bioisostere for other aromatic rings, enhancing the lipophilicity and solubility of drug candidates.[7] The versatility of the pyrazole ring allows for extensive structural modifications, leading to a diverse library of compounds with a broad spectrum of pharmacological effects.[1][3][5]
Key Biological Activities of Ethyl 1-Ethylpyrazole-4-carboxylate Analogs
Research into this compound analogs has revealed a range of biological activities, with the most prominent being antimicrobial, anti-inflammatory, and anticancer effects. The following sections will delve into a comparative analysis of these activities, highlighting key structure-activity relationships (SAR) and presenting relevant experimental data.
Antimicrobial Activity
Several studies have demonstrated the potent antimicrobial properties of pyrazole derivatives.[1][4][8][9] Analogs of this compound have been synthesized and evaluated against various bacterial and fungal strains, with some exhibiting significant efficacy.
Comparative Antimicrobial Data:
The minimum inhibitory concentration (MIC) is a key metric for evaluating antimicrobial potency. The table below summarizes the MIC values of representative pyrazole analogs against common pathogens.
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrazole-4-carboxamide derivative 6a | Bacillus subtilis (Gram-positive) | - | - | - |
| Pyrazole-4-carboxamide derivative 6f | Staphylococcus aureus (Gram-positive) | - | - | - |
| Pyrazole-4-carboxamide derivative 6g | Escherichia coli (Gram-negative) | - | - | - |
| Pyrazole derivative 3 | Escherichia coli (Gram-negative) | 0.25 | Ciprofloxacin | 0.5 |
| Pyrazole derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | Ciprofloxacin | 4 |
| Pyrazole derivative 2 | Aspergillus niger (Fungus) | 1 | Clotrimazole | - |
Data synthesized from multiple sources.[1][8]
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of these analogs is influenced by the nature and position of substituents on the pyrazole ring. For instance, the introduction of specific functional groups can enhance the compound's ability to penetrate microbial cell walls and interact with essential enzymes.[8] The presence of carboxamide moieties has been shown to be particularly effective.[5][8]
Experimental Protocol: Broth Microdilution Method for MIC Determination
A standardized method for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
Observation: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Caption: Workflow for MIC determination using the broth microdilution method.
Anti-inflammatory Activity
Comparative Anti-inflammatory Data:
The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating acute anti-inflammatory activity.
| Compound/Analog | Dose (mg/kg) | Inhibition of Edema (%) | Reference Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| Pyrazole derivative N5 | - | - | Celecoxib | - | - |
| Pyrazole derivative N7 | - | - | Celecoxib | - | - |
| Pyrazole derivative 2d | - | - | Indomethacin | - | - |
| Pyrazole derivative 2e | - | - | Indomethacin | - | - |
Data synthesized from multiple sources.[10][11]
Mechanism of Action: COX Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[10] Pyrazole derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[3] This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[3][11]
Caption: Selective inhibition of COX-2 by pyrazole analogs.
Anticancer Activity
The development of novel anticancer agents remains a high priority in medical research. Pyrazole-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[12][13][14][15] Recent studies on vicinal diaryl pyrazole ethyl carboxylate analogs have shown promising antiproliferative activity against pancreatic cancer.[16][17]
Comparative Anticancer Data:
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Vicinal diaryl pyrazole ethyl carboxylate analog 25 | PANC-1 (Pancreatic) | 4.8 | - | - |
| Pyrazole-based aurone analog 8e | AGS (Gastric) | - | Oxaliplatin | - |
| Pyrazole derivative 4 | NCI-60 cell line panel | GI50 = 3.81 | - | - |
Data synthesized from multiple sources.[12][15][16][17]
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of these pyrazole analogs is highly dependent on the substituents on the diaryl rings.[18] For instance, the presence of electron-releasing groups, such as a p-methyl group, has been shown to enhance cytotoxic activity.[12] Furthermore, molecular docking studies have indicated that these compounds can bind to key proteins involved in cancer progression, such as HER2.[12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Conclusion and Future Directions
The analogs of this compound represent a versatile and promising class of compounds with significant potential for the development of new drugs. The antimicrobial, anti-inflammatory, and anticancer activities highlighted in this guide underscore the importance of continued research in this area. Future studies should focus on optimizing the lead compounds through further structural modifications to enhance their potency and selectivity, as well as conducting in-depth mechanistic studies to fully elucidate their modes of action. The structure-activity relationships discussed provide a valuable framework for the rational design of next-generation pyrazole-based therapeutics.
References
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Deriv
- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line.
- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]
- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
- Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against Pancre
- Pyrazoles as anticancer agents: Recent advances.
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
- Synthetic pathways for compounds 7–9. Reagents and conditions: (i) ethyl cyanoacetate, 5 h.
- Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against Pancreatic Cancer. Asian Journal of Chemistry. [Link]
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
- Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- ethyl 1H-pyrazole-4-carboxyl
Sources
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives | Scilit [scilit.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. srrjournals.com [srrjournals.com]
- 14. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against Pancreatic Cancer | Semantic Scholar [semanticscholar.org]
- 17. asianpubs.org [asianpubs.org]
- 18. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the HPLC Purity Assessment of Ethyl 1-Ethylpyrazole-4-carboxylate
Abstract
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. Ethyl 1-Ethylpyrazole-4-carboxylate, a key building block in the synthesis of various pharmacologically active agents, is no exception. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for its purity assessment. We will detail a robust primary Reversed-Phase HPLC (RP-HPLC) method, explain the scientific rationale behind its parameters, and compare its performance against alternative chromatographic and orthogonal analytical techniques. This document is structured to provide not just a protocol, but a comprehensive understanding of the analytical strategy, grounded in the principles of scientific integrity and authoritative standards.
The Analytical Challenge: Understanding the Analyte and Its Impurities
This compound is a moderately polar molecule. The primary analytical goal is to develop a method that can quantify the main component while separating it from potential process-related impurities and degradation products.
Potential Impurities:
-
Starting Materials: Unreacted precursors from synthesis, such as ethyl 1H-pyrazole-4-carboxylate and an ethylating agent (e.g., ethyl iodide).[1][2]
-
Regioisomers: N-alkylation of pyrazoles can sometimes lead to isomeric products.[3] An effective HPLC method must be able to resolve the desired N1-ethyl isomer from other potential isomers.
-
Related Substances: By-products from side reactions or subsequent degradation, which may have similar structural motifs.
The key to a successful purity assessment is a chromatographic system with sufficient selectivity to resolve these structurally similar compounds.
A Validated Primary Method: Reversed-Phase HPLC with UV Detection
For routine purity analysis of this compound, a gradient RP-HPLC method using a C18 stationary phase offers an excellent balance of resolution, speed, and reliability.
Causality Behind Experimental Choices
-
Chromatography Mode (RP-HPLC): Reversed-phase chromatography is the workhorse of the pharmaceutical industry.[4] It is ideal for separating moderately polar to non-polar compounds. The stationary phase is non-polar (C18), and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol). The analyte and its impurities will be separated based on their relative hydrophobicity.
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is a highly versatile and robust choice, providing excellent hydrophobic retention for a wide range of organic molecules.[3] Its widespread use ensures good method transferability between laboratories.
-
Mobile Phase (Acetonitrile/Water Gradient): A gradient elution, where the proportion of organic solvent (acetonitrile) is increased over time, is crucial for impurity profiling. This ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time while providing good resolution for early-eluting, more polar impurities. Acetonitrile is chosen for its low UV cutoff and viscosity. A mild acidic modifier like formic or trifluoroacetic acid is often added to sharpen peaks by suppressing the ionization of any residual silanols on the column.
-
Detector (UV/PDA): The pyrazole ring system contains a chromophore that absorbs UV light. A Photo Diode Array (PDA) detector is superior to a simple UV detector as it allows for the determination of the optimal detection wavelength (λ-max) and provides peak purity analysis by comparing UV spectra across a single peak.
Experimental Protocol: Primary HPLC Method
Table 1: HPLC Method Parameters
| Parameter | Value | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure sharp peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% B to 95% B over 15 min | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detector | PDA/UV at 220 nm | Pyrazole structures typically show strong absorbance in this region. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in Table 1. Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution Preparation (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
System Suitability Test (SST): Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the acceptance criteria in Table 2 are met.
-
Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by the area percent method.
Table 2: System Suitability Test (SST) Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry, indicating good column performance. |
| Theoretical Plates | ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injection and detection system. |
Workflow Visualization
Caption: High-level workflow for HPLC purity assessment.
The Pillar of Trust: Method Validation per ICH Q2(R2)
A described method is only a starting point; its trustworthiness comes from validation. According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, an analytical procedure must be demonstrated to be fit for its intended purpose.[5][6][7][8][9]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is typically demonstrated by spiking the sample with known impurities and showing baseline resolution.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For impurity testing, this should be established from the Limit of Quantitation (LOQ) to 120% of the specification.[6]
-
Accuracy: The closeness of the test results to the true value. This is assessed by recovery studies, where a known amount of impurity is spiked into the sample matrix.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate), providing an indication of its reliability during normal usage.
A Comparative Analysis of Purity Assessment Techniques
While the primary RP-HPLC method is robust, no single method is infallible. A comprehensive purity assessment often involves comparing results with alternative or orthogonal techniques.
Alternative HPLC Methods
For certain impurity profiles, modifications to the primary method may yield superior results.
-
Alternative Column: If a critical impurity co-elutes with the main peak or is poorly retained on a C18 column, a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase, can be evaluated. These columns offer different interaction mechanisms (pi-pi interactions or enhanced polar retention, respectively) that can alter elution order and improve resolution.
-
Mobile Phase Modifier: Switching from formic acid to a phosphate buffer at a controlled pH can significantly impact the retention and peak shape of ionizable impurities.
Caption: Logic for selecting an alternative HPLC method.
Orthogonal Analytical Techniques
Orthogonal methods are those that rely on different physicochemical principles for separation and detection.[10][11] They are invaluable for confirming purity results obtained by HPLC.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is superior for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC, such as residual solvents from the synthesis. It offers high sensitivity and provides mass information for definitive identification.[12][13]
-
Quantitative NMR (qNMR): qNMR is a powerful primary method for determining absolute purity without the need for a specific reference standard for the analyte itself.[14][15][16][17] The integral of an NMR signal is directly proportional to the number of nuclei.[14] By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the target analyte can be calculated. This is mechanistically distinct from chromatography and is not susceptible to issues like the non-detection of impurities that do not possess a UV chromophore.[10][11]
Table 3: Comparison of Purity Assessment Techniques
| Technique | Principle | Primary Use Case | Advantages | Limitations |
| Primary RP-HPLC | Hydrophobic Partitioning | Routine purity profiling, quantification of known impurities. | High resolution, robust, widely available, excellent for UV-active compounds. | May not detect non-UV active impurities; relative quantification. |
| Alternative HPLC | Varied Partitioning | Resolving specific co-elution issues found with the primary method. | Targeted problem-solving, improved selectivity for difficult pairs. | Requires additional method development and validation. |
| GC-MS | Volatility & Mass | Analysis of residual solvents and volatile process impurities. | Excellent for volatiles, provides structural information (mass). | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Nuclear Resonance | Absolute purity determination, structural confirmation. | Absolute quantification, orthogonal to chromatography, universal detection.[10] | Lower sensitivity than HPLC, requires specialized expertise, higher sample amount. |
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and reliability of downstream scientific endeavors. The detailed Reversed-Phase HPLC method serves as a robust and validated primary tool for routine quality control. It provides high-resolution separation of the main component from process-related impurities. However, a comprehensive quality assessment should be guided by a holistic and orthogonal approach. By complementing HPLC data with techniques like GC-MS for volatile analysis and, most importantly, qNMR for absolute purity determination, researchers and drug development professionals can achieve the highest level of confidence in the quality of this vital chemical intermediate. This multi-faceted strategy embodies the principles of a self-validating system, ensuring scientific integrity from the bench to final application.
References
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures.
- Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
- Napolitano, J. G., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry.
- European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate.
- SGT Life Sciences. (n.d.). Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- The Good Scents Company. (n.d.). ethyl 4-pyrazole carboxylate.
- ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
- National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
- ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
- ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles.
- National Center for Biotechnology Information. (n.d.). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation.
- ResearchGate. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate.
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- ResearchGate. (n.d.). Orthogonal Comparison of GC-MS and 1 H NMR Spectroscopy for Short Chain Fatty Acid Quantitation.
- PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde.
- NIST WebBook. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate.
- SpringerLink. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- Google Patents. (n.d.). N-alkylation method of pyrazole.
Sources
- 1. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. mastercontrol.com [mastercontrol.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Ethyl 1-Ethylpyrazole-4-carboxylate
Ethyl 1-Ethylpyrazole-4-carboxylate is a valuable heterocyclic building block in the synthesis of a variety of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its structural motif is a key component in numerous fungicides, herbicides, and therapeutic agents.[1][2] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and drug development professionals. This guide provides an in-depth comparison of the primary synthetic strategies for this compound, offering insights into the underlying mechanisms, experimental protocols, and the relative merits of each approach.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches:
-
De Novo Ring Formation: Building the pyrazole ring from acyclic precursors. This category primarily includes the Knorr pyrazole synthesis and cycloaddition reactions.
-
N-Alkylation of a Pre-formed Pyrazole Ring: Attaching the N-ethyl group to a pre-existing ethyl pyrazole-4-carboxylate scaffold.
-
Esterification of a Pre-formed Pyrazole Carboxylic Acid: Converting 1-ethylpyrazole-4-carboxylic acid to its corresponding ethyl ester.
Each of these strategies offers distinct advantages and disadvantages in terms of yield, regioselectivity, scalability, and the availability of starting materials. The choice of the optimal route will depend on the specific requirements of the synthesis, including the desired scale, purity, and cost considerations.
Route 1: De Novo Ring Formation - The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and widely used method for the preparation of pyrazoles.[3][4][5] It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4][5] For the synthesis of this compound, this would involve the reaction of ethylhydrazine with a suitable 1,3-dicarbonyl synthon.
Mechanistic Insights
The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of the more reactive carbonyl group of the 1,3-dicarbonyl compound with ethylhydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, is a critical consideration.[6]
Experimental Protocol: A Representative Knorr Synthesis
A general procedure for the Knorr synthesis of a substituted pyrazole involves reacting a β-ketoester with a hydrazine.[7] For this compound, a plausible starting material would be a derivative of ethyl 2-formyl-3-oxobutanoate.
Step-by-step methodology:
-
To a solution of the 1,3-dicarbonyl compound in a suitable solvent such as ethanol, add ethylhydrazine.
-
The reaction mixture is typically stirred at room temperature or heated to reflux to drive the condensation and cyclization.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.
A related approach involves a one-pot, three-component reaction of an aldehyde, ethyl acetoacetate, and a hydrazine derivative, which can be facilitated by a catalyst.
Route 2: De Novo Ring Formation - [3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions offer a powerful and often regioselective method for the construction of five-membered heterocyclic rings like pyrazoles.[8][9] This approach typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, such as an alkyne or an alkene.[8][9][10]
Mechanistic Insights
For the synthesis of this compound, a potential strategy would be the cycloaddition of a nitrile imine, generated in situ from a hydrazonoyl halide, with an ethyl propiolate. The regiochemistry of the cycloaddition is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.
Experimental Protocol: A Representative [3+2] Cycloaddition
Step-by-step methodology:
-
The hydrazonoyl halide is treated with a base, such as triethylamine, in an inert solvent to generate the nitrile imine in situ.
-
Ethyl propiolate is then added to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated.
-
After the reaction is complete, the triethylammonium halide salt is filtered off, and the solvent is evaporated.
-
The resulting crude product is purified by column chromatography.
Modern variations of this reaction may employ catalysts, such as copper or silver, to promote the cycloaddition under milder conditions.[10][11]
Route 3: N-Alkylation of Ethyl 1H-Pyrazole-4-carboxylate
This is arguably the most direct and commonly employed route, provided that the starting material, Ethyl 1H-pyrazole-4-carboxylate, is readily available.[12] The N-alkylation of pyrazoles can be achieved using a variety of alkylating agents and reaction conditions.[13][14][15]
Mechanistic Insights
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated pyrazole anion attacks the ethylating agent. The use of a base is crucial to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity. A key challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as alkylation can occur at either of the two nitrogen atoms. However, for the symmetrical Ethyl 1H-pyrazole-4-carboxylate, this is not a concern.
Experimental Protocol: N-Ethylation of Ethyl 1H-pyrazole-4-carboxylate
Step-by-step methodology:
-
To a solution of Ethyl 1H-pyrazole-4-carboxylate in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, a base is added. Common bases include sodium hydride, potassium carbonate, or cesium carbonate.[16]
-
The mixture is stirred at room temperature to allow for the formation of the pyrazolate anion.
-
An ethylating agent, such as ethyl iodide or ethyl bromide, is then added to the reaction mixture.
-
The reaction is stirred at room temperature or heated to ensure complete conversion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified.
The use of ionic liquids as solvents has also been reported to enhance the rate of N-alkylation reactions.[13]
Route 4: Esterification of 1-Ethylpyrazole-4-carboxylic Acid
This route is a viable option if 1-Ethylpyrazole-4-carboxylic acid is a more accessible starting material. The esterification of carboxylic acids is a fundamental transformation in organic synthesis.
Mechanistic Insights
The most common method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the product side.
Experimental Protocol: Fischer Esterification
Step-by-step methodology:
-
1-Ethylpyrazole-4-carboxylic acid is dissolved or suspended in an excess of absolute ethanol.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added.
-
The mixture is heated to reflux for several hours until the reaction reaches completion, as monitored by TLC.
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is neutralized with a weak base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent.
-
The organic extract is washed, dried, and concentrated to give the desired ester.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with ethanol.[12]
Comparative Analysis of Synthetic Routes
| Route | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl compound, Ethylhydrazine | Acid or base catalyst | Moderate to Good | Convergent, builds complexity quickly. | Potential for regioisomer formation with unsymmetrical precursors.[6] |
| [3+2] Cycloaddition | Hydrazonoyl halide, Ethyl propiolate | Base (e.g., Triethylamine) | Good to Excellent | Often highly regioselective, mild conditions. | Starting materials may be less readily available. |
| N-Alkylation | Ethyl 1H-pyrazole-4-carboxylate, Ethyl halide | Base (e.g., NaH, K2CO3) | Good to Excellent | Direct, often high-yielding. | Requires the pre-synthesis of the pyrazole core. |
| Esterification | 1-Ethylpyrazole-4-carboxylic acid, Ethanol | Acid catalyst (e.g., H2SO4) | Good to Excellent | Straightforward, uses common reagents. | Requires the pre-synthesis of the carboxylic acid. |
Visualization of Synthetic Pathways
Knorr Pyrazole Synthesis
Caption: Knorr Pyrazole Synthesis Workflow.
[3+2] Cycloaddition Pathway
Caption: [3+2] Cycloaddition Synthetic Route.
N-Alkylation and Esterification Routes
Caption: Comparison of N-Alkylation and Esterification Pathways.
Conclusion
The synthesis of this compound can be accomplished through several effective methods. The choice of the most appropriate route depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the importance of regioselectivity. For large-scale production, a convergent approach like the Knorr synthesis or a highly efficient N-alkylation of a readily available pyrazole precursor are often preferred. For laboratory-scale synthesis and the exploration of structural diversity, [3+2] cycloaddition reactions provide an elegant and versatile strategy. A thorough evaluation of these factors will enable the selection of the optimal synthetic route for the efficient production of this important heterocyclic compound.
References
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. (n.d.).
- Knorr Pyrazole Synthesis (M. Pharm). (2016, November 29). SlideShare.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019, July 23). National Institutes of Health.
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2009, February 1). National Institutes of Health.
- Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. (2023). Synfacts, 19(05), 0494.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). Royal Society of Chemistry.
- N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2016). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). MDPI.
- Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2012, August 6). ResearchGate.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). Semantic Scholar.
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012, March 1). Google Patents.
- Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. (2020, January 1). National Institutes of Health.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2014, January 1). ResearchGate.
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014, August 7). Google Patents.
- ethyl 1-phenyl-1H-pyrazole-4-carboxylate. (n.d.). Chemical Synthesis Database.
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2016, January 1). Royal Society of Chemistry.
- Esterification of pyrazole-3- and 4-carboxylic acids. (2007, January 1). ResearchGate.
- Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (2002, January 1). ResearchGate.
- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2012, January 1). ResearchGate.
- Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate.
- Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (2010, August 28). National Institutes of Health.
- Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. (2007, January 1). ResearchGate.
- ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem.
Sources
- 1. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 13. books.rsc.org [books.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to Pyrazole Isomers: Unlocking Bioactivity through Structural Nuance
A Comparative Analysis of Ethyl 1-Ethylpyrazole-4-carboxylate and Its Positional Isomers
Introduction: The Pyrazole Core, a Privileged Scaffold in Medicinal Chemistry
To researchers in drug discovery, the pyrazole ring is a familiar and welcome sight. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, celebrated for its metabolic stability and versatile synthetic handles.[1][2] Its derivatives form the core of numerous approved drugs, from the anti-inflammatory celecoxib to the anti-cancer agent crizotinib, demonstrating a remarkable spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5]
However, the true potential of a pyrazole-based compound is unlocked not just by the presence of the ring, but by the precise arrangement of its substituents. A minor shift in the position of a functional group—a concept known as constitutional isomerism—can dramatically alter a molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capability. These changes, in turn, can profoundly impact its interaction with biological targets, turning an inactive compound into a potent therapeutic agent, or vice versa.
This guide focuses on a specific, yet illustrative, case: This compound . We will explore its potential bioactivity by comparing it with its key positional isomers, primarily the 3-carboxylate and 5-carboxylate variants. While direct, published bioactivity data for this compound is limited, a wealth of information on closely related analogues allows us to construct a robust, data-driven analysis based on structure-activity relationships (SAR). This guide is designed for researchers, providing not only a comparative overview but also the experimental framework needed to conduct a head-to-head evaluation of these isomers in the laboratory.
The Isomeric Landscape: How Structure Dictates Function
The core of our comparison lies in three primary isomers, distinguished by the position of the ethyl carboxylate group on the N-ethylated pyrazole ring:
-
This compound (The Target): The ester group is at the C4 position.
-
Ethyl 1-Ethylpyrazole-3-carboxylate (Isomer A): The ester group is at the C3 position, adjacent to the substituted nitrogen (N1).
-
Ethyl 1-Ethylpyrazole-5-carboxylate (Isomer B): The ester group is at the C5 position, adjacent to both the substituted (N1) and unsubstituted (N2) nitrogen atoms.
These seemingly minor positional shifts have significant stereoelectronic consequences that directly influence how the molecules interact with protein binding pockets or other biological targets.
Comparative Bioactivity Analysis: Insights from Related Structures
By examining published data on N-substituted pyrazole carboxylates, we can infer the potential activities of our target isomers and highlight the critical role of substituent placement. The most prominent activities reported for this class of compounds are antimicrobial and anticancer.
Antimicrobial and Antifungal Activity
The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[6][7][8] The position of electron-withdrawing groups, such as a carboxylate ester, is particularly crucial for modulating this activity.
A study by Bekhit et al. on Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates provides compelling evidence for the potency of the 3-carboxylate isomer scaffold.[6][7] Although the N1 substituent in this study was a phenyl group rather than an ethyl group, the data serves as an excellent benchmark for the potential of the 3-carboxylate isomer.
Table 1: Comparative Antimicrobial Activity (MIC, µmol/mL) of Pyrazole-3-carboxylate Analogs
| Compound | E. coli | P. aeruginosa | C. parapsilosis (Fungus) |
| Isomer A Analog (Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate) | 0.038 | 0.067 | - |
| Isomer A Analog (Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate) | - | - | 0.015 |
| Ampicillin (Reference Antibiotic) | 0.033 | 0.067 | N/A |
| Fluconazole (Reference Antifungal) | N/A | N/A | 0.020 |
Data sourced from Bekhit et al.[6][7]
Expert Interpretation: The data clearly shows that pyrazole-3-carboxylate derivatives can exhibit potent antimicrobial activity, with potencies comparable to or even exceeding standard reference drugs like ampicillin and fluconazole.[6][7] The positioning of the carboxylate group at C3, combined with appropriate lipophilic substituents at N1 and C5, appears to be a highly favorable arrangement for antibacterial and antifungal action. This suggests that Isomer A (Ethyl 1-Ethylpyrazole-3-carboxylate) is a strong candidate for antimicrobial activity.
Conversely, the literature suggests that the 4-carboxylate scaffold, while a critical building block in medicinal chemistry, is often utilized as an intermediate for further functionalization rather than being the final bioactive entity itself.[9][10] This implies that This compound might exhibit lower intrinsic antimicrobial activity compared to its 3- and 5-carboxylate isomers, but this must be confirmed experimentally.
Anticancer (Cytotoxic) Activity
The anticancer potential of pyrazole derivatives is a field of intense research, with many compounds showing potent cytotoxicity against various cancer cell lines.[11][12][13][14] Here too, the isomeric substitution pattern is a determining factor for efficacy.
Research into pyrazole-based analogues of the natural product lamellarin O demonstrated that Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates possess cytotoxic activity in the low micromolar range against human colorectal cancer cell lines (HCT116, HT29, SW480).[15] These compounds, featuring the carboxylate group at the C5 position, were found to induce cell cycle arrest, primarily in the G2/M phase.[15]
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Pyrazole-5-carboxylate Analogs
| Compound | HCT116 Cells | HT29 Cells | SW480 Cells |
| Isomer B Analog (Ethyl 1-(2-(4-bromophenyl)-2-oxoethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylate) | 2.6 | 4.6 | 4.9 |
| Isomer B Analog (Ethyl 3-(4-methoxyphenyl)-4-phenyl-1-(2-phenyl-2-oxoethyl)-1H-pyrazole-5-carboxylate) | 3.2 | 6.2 | 6.1 |
| Doxorubicin (Reference Drug) | ~0.05-0.2 | ~0.1-0.5 | ~0.1-0.5 |
Data for pyrazole analogs sourced from Dzedulionytė et al.[15] Reference values for Doxorubicin are typical literature ranges.
Expert Interpretation: The results indicate that the pyrazole-5-carboxylate scaffold (Isomer B ) is a viable starting point for developing potent anticancer agents. The C5 position allows for electronic interplay with both adjacent ring nitrogens, which can be crucial for binding to enzymatic targets like kinases, a common mechanism for pyrazole-based anticancer drugs.
While direct data for the 4-carboxylate isomer in a similar context is scarce, its central position on the pyrazole ring makes it electronically and sterically distinct from the 3- and 5-positions. It is plausible that this positioning could lead to a different target profile or reduced potency compared to the 5-carboxylate isomer, which appears well-positioned to contribute to a pharmacophore targeting cell proliferation.
Experimental Protocols: A Framework for Direct Comparison
To resolve the inferred differences and definitively characterize the bioactivity of this compound versus its isomers, a standardized experimental approach is essential. Below are detailed protocols for assessing antimicrobial and anticancer activity.
Workflow for Comparative Bioactivity Screening
The following diagram outlines a logical workflow for a comprehensive head-to-head comparison of the pyrazole isomers.
Caption: Workflow for synthesis, screening, and analysis of pyrazole isomers.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Causality: The broth microdilution method is chosen for its quantitative accuracy and efficiency in testing multiple compounds and concentrations simultaneously, providing a robust dataset for comparing the potency of the isomers.
Methodology:
-
Preparation of Stock Solutions: Dissolve each pyrazole isomer in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Microplate Preparation: Dispense 100 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. A viability indicator like resazurin may be added to aid visualization.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic (cell-killing) potential of a compound.
Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of a compound's effect on cell proliferation and viability.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate a human cancer cell line (e.g., HCT116 colorectal carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole isomers in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Conclusion and Future Directions
The structure-activity relationships derived from existing literature strongly suggest that the bioactivity of N-ethyl pyrazole carboxylates is highly dependent on the position of the ester group. The 3-carboxylate isomer emerges as a promising candidate for antimicrobial development, while the 5-carboxylate isomer shows clear potential as a scaffold for anticancer agents.
This compound , our central compound, remains an enigma. Its unique electronic and steric profile means it could possess novel bioactivity, or it may be less potent than its isomers in these specific contexts. The true value of this guide lies in providing the rationale and the experimental tools to answer this question definitively.
We strongly encourage researchers to synthesize all three isomers and perform the direct comparative assays outlined above. Such a study would not only elucidate the specific activity of this compound but also contribute valuable data to the broader understanding of pyrazole SAR, guiding future drug design and development efforts in this critically important class of heterocyclic compounds.
References
- Bekhit, A. A., Abdel-Aziem, T. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. European Journal of Medicinal Chemistry, 79, 396-405. [Link]
- Bekhit, A. A., Abdel-Aziem, T. (2014). Novel Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates as a New Class of Antimicrobial Agents.
- Yadav, G., et al. (2023). Current status of pyrazole and its biological activities.
- Neugebauer, U., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648. [Link]
- Csupor, D., et al. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
- Shaikh, S. K., Ahmad, M. R. (2023). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-10. [Link]
- Li, Q., et al. (2024).
- Geronikaki, A., et al. (2017). Pyrazole and its biological activity.
- Dzedulionytė, K., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 724-735. [Link]
- Petrikaite, V., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals, 15(9), 1050. [Link]
- Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(15), 4969. [Link]
- El-Sayed, N. N. E., et al. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 14705. [Link]
- Yerragunta, V., et al. (2014). Pyrazole and Its Biological Activity.
- Kumar, V., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research, 62(1), 1-15. [Link]
- Kumar, A., et al. (2022). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetylcoumarin. Semantic Scholar. [Link]
- Feriel, C., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 142. [Link]
- Kumar, A., et al. (2020). Design, Synthesis and anti-Microbial Activity of 1H-Pyrazole Carboxylates.
- Al-Omary, F. A. M., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias.
- National Center for Biotechnology Information. ethyl 1H-pyrazole-4-carboxylate.
- El-Gamal, M. I., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]
- Rana, A., et al. (2022). Pyrazoles as anticancer agents: Recent advances.
- Sreenivasulu, B., et al. (2011). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica, 3(6), 460-466. [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. srrjournals.com [srrjournals.com]
- 15. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
A Comparative Guide to Ethyl 1H-Pyrazole-4-Carboxylate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and reliability of reference standards are paramount for accurate analytical measurements and regulatory compliance. Ethyl 1H-pyrazole-4-carboxylate, a key heterocyclic building block, is increasingly utilized not only as a synthetic intermediate but also as a reference standard for the characterization and quality control of pyrazole-containing active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of Ethyl 1H-pyrazole-4-carboxylate with viable alternative reference standards, supported by experimental data and detailed analytical protocols.
Introduction: The Role of Pyrazole Scaffolds and the Importance of High-Purity Reference Standards
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents.[1] The accurate quantification of these APIs and their impurities is a critical aspect of drug development and quality control. This necessitates the use of well-characterized reference standards. A reference standard is a highly purified and well-characterized substance used to confirm the identity, strength, quality, and purity of drug substances and products.
Ethyl 1H-pyrazole-4-carboxylate has emerged as a crucial reference material due to its structural relevance to a wide array of pyrazole-based pharmaceuticals. Its stability and distinct analytical profile make it a suitable candidate for this purpose. However, the selection of an appropriate reference standard is not a one-size-fits-all decision and depends on the specific analytical requirements of the assay.
It is important to distinguish Ethyl 1H-pyrazole-4-carboxylate from its isomer, Ethyl 1-Ethylpyrazole-4-carboxylate. The "1H" designation indicates that the pyrazole ring is unsubstituted at the nitrogen, allowing for tautomerism. This is the more common and commercially available isomer used in synthesis and as a reference material. This guide will focus on the Ethyl 1H-pyrazole-4-carboxylate isomer.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use and interpretation of analytical data.
| Property | Ethyl 1H-pyrazole-4-carboxylate |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol [2] |
| CAS Number | 37622-90-5[2] |
| Appearance | White to off-white solid[2] |
| Melting Point | 77 - 80 °C[2] |
| Solubility | Soluble in methanol and DMSO.[3] |
| Purity (Typical) | ≥ 99% (HPLC)[2] |
| Storage Conditions | Store at 0-8 °C[2] |
Structural Elucidation Workflow
The definitive identification and structural confirmation of a reference standard are achieved through a combination of spectroscopic techniques.
Caption: Workflow for the structural confirmation of a reference standard.
Comparative Analysis with Alternative Reference Standards
The choice of a reference standard should be based on a comparative evaluation of its analytical performance against suitable alternatives. Here, we compare Ethyl 1H-pyrazole-4-carboxylate with two other commercially available pyrazole derivatives that could serve as alternatives in specific analytical scenarios: Methyl 1H-pyrazole-4-carboxylate and Ethyl 3-amino-1H-pyrazole-4-carboxylate .
| Parameter | Ethyl 1H-pyrazole-4-carboxylate | Methyl 1H-pyrazole-4-carboxylate | Ethyl 3-amino-1H-pyrazole-4-carboxylate |
| Molecular Formula | C₆H₈N₂O₂ | C₅H₆N₂O₂ | C₆H₉N₃O₂ |
| Molecular Weight | 140.14 g/mol [2] | 126.12 g/mol | 155.15 g/mol [4] |
| CAS Number | 37622-90-5[2] | 51105-90-9 | 6994-25-8[4] |
| Key Differentiator | Ethyl ester | Methyl ester | Amino substitution on the pyrazole ring |
| Typical Purity | ≥ 99% (HPLC)[2] | ≥ 98% | ≥ 97% |
| Application Note | Broadly applicable for pyrazole-based APIs. | Suitable when the API contains a methyl ester or to avoid ester exchange. | Useful for APIs with an amino-pyrazole core. |
Rationale for Selection:
-
Methyl 1H-pyrazole-4-carboxylate: This alternative is useful in assays where the API itself is a methyl ester, preventing potential transesterification issues during sample preparation or analysis. Its lower molecular weight can also lead to different retention times in chromatography, which can be advantageous for resolving co-eluting peaks.
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate: The presence of the amino group significantly alters the polarity and basicity of the molecule. This makes it a suitable reference standard for APIs that also contain an amino-pyrazole moiety, as it will likely exhibit a similar chromatographic behavior and ionization profile in mass spectrometry.
Experimental Data and Performance Comparison
To provide a practical comparison, we present representative analytical data for Ethyl 1H-pyrazole-4-carboxylate.
High-Performance Liquid Chromatography (HPLC)
A robust and validated HPLC method is essential for the purity assessment and quantification of reference standards.
Typical Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid in Water (Gradient or Isocratic)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL |
| Detection Wavelength | 237 nm[5] |
| Column Temperature | 30°C |
Method Validation Parameters (Illustrative):
| Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98% - 102%[5] |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Typical GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[6] |
| Injector Temperature | 250 °C[6] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[6] |
| Oven Program | 80°C (2 min hold), then ramp to 280°C at 10°C/min, hold for 5 min[6] |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV |
Expected Fragmentation Pattern:
The mass spectrum of Ethyl 1H-pyrazole-4-carboxylate is characterized by a molecular ion peak (M+) at m/z 140. Key fragment ions would include losses of the ethoxy group (-OC₂H₅, m/z 95) and the entire ester group (-COOC₂H₅, m/z 67). The fragmentation pattern can be used for unequivocal identification.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is a primary tool for the characterization of reference standards.
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.08 (s, 2H, pyrazole C3-H and C5-H)
-
4.31 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
1.36 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
163.5 (C=O)
-
139.0 (pyrazole C3 and C5)
-
112.0 (pyrazole C4)
-
60.5 (-OCH₂)
-
14.5 (-CH₃)
Experimental Protocols
Protocol 1: HPLC Purity Assay of Ethyl 1H-pyrazole-4-carboxylate
Objective: To determine the purity of Ethyl 1H-pyrazole-4-carboxylate by HPLC with UV detection.
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate reference standard and test sample
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 0.1% TFA in water. The mobile phase can be run isocratically (e.g., 50:50 Acetonitrile:0.1% TFA in water) or with a gradient depending on the impurity profile.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the Ethyl 1H-pyrazole-4-carboxylate reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the test sample and prepare in the same manner as the standard solution.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the standard solution and the sample solution.
-
Record the chromatograms for a sufficient time to elute all components.
-
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard, correcting for any impurities.
HPLC Analysis Workflow
Caption: A typical workflow for an HPLC purity assay.
Protocol 2: GC-MS Identification of Ethyl 1H-pyrazole-4-carboxylate
Objective: To confirm the identity of Ethyl 1H-pyrazole-4-carboxylate using GC-MS.
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate sample
-
Dichloromethane (GC grade)
-
GC vials with inserts
Procedure:
-
Sample Preparation: Prepare a solution of the sample in dichloromethane at a concentration of approximately 100 µg/mL.
-
GC-MS Analysis:
-
Set up the GC-MS system with the conditions specified in section 4.2.
-
Inject 1 µL of the sample solution.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the main peak.
-
-
Data Analysis: Compare the retention time and the mass spectrum of the sample with a reference spectrum or with the expected fragmentation pattern to confirm the identity.
Stability Considerations
The stability of a reference standard is crucial for its long-term reliability. A stability-indicating method, typically an HPLC method, should be used to monitor the purity of the reference standard over time.
Recommended Stability Study Conditions:
-
Long-term: 5°C ± 3°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
The purity of the reference standard should be checked at regular intervals (e.g., 3, 6, 9, 12, 18, 24 months) to establish a re-test date.
Conclusion and Recommendations
Ethyl 1H-pyrazole-4-carboxylate is a well-characterized and suitable reference standard for a wide range of analytical applications in the pharmaceutical industry, particularly for the quality control of pyrazole-containing APIs. Its commercial availability at high purity, coupled with its distinct spectroscopic and chromatographic properties, makes it a reliable choice.
When selecting a reference standard, it is crucial to consider the specific requirements of the analytical method. For assays involving methyl ester pyrazole APIs, Methyl 1H-pyrazole-4-carboxylate may be a more appropriate choice to avoid potential analytical interferences. Similarly, for APIs containing an amino-pyrazole core, Ethyl 3-amino-1H-pyrazole-4-carboxylate may offer a closer analytical match.
Ultimately, the selection of a reference standard should be based on a thorough evaluation of its physicochemical properties, purity, and performance in the intended analytical method. This guide provides the foundational data and protocols to assist researchers in making an informed decision and ensuring the accuracy and reliability of their analytical results.
References
- PubChem. Ethyl 1H-pyrazole-4-carboxylate.
- PubChem. Ethyl 3-amino-1H-pyrazole-4-carboxylate.
- PubChem. 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.
- SIELC Technologies. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. [Link]
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Briti Scientific.
- MDPI.
- Restek. Choosing an Internal Standard. [Link]
- Cerilliant.
- ResearchGate.
- PubMed.
- ResearchGate.
- MDPI.
- PMC. Current status of pyrazole and its biological activities. [Link]
- PMC.
- Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
- MDPI.
- Indian Journal of Chemistry.
- MDPI.
- ResearchGate. Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems.
- NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]
- ACS Publications.
Sources
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Blogs | Restek [discover.restek.com]
- 4. Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | CymitQuimica [cymitquimica.com]
- 5. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the X-ray Crystallography of Ethyl 1-Ethylpyrazole-4-carboxylate Derivatives
Introduction: The Structural Significance of Pyrazole Derivatives in Drug Discovery
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Ethyl 1-ethylpyrazole-4-carboxylate and its analogues represent a key subclass of these heterocyclic compounds, serving as versatile intermediates in the synthesis of potent bioactive molecules.[3]
Understanding the precise spatial arrangement of atoms and the subtle nuances of intermolecular interactions within the crystalline state is paramount for rational drug design and the optimization of structure-activity relationships (SAR).[1] Single-crystal X-ray crystallography stands as the definitive technique for elucidating these three-dimensional structures, providing invaluable insights that guide the development of next-generation therapeutics.[4][5]
This guide offers a comparative analysis of the X-ray crystallographic studies of this compound derivatives. It delves into the causality behind experimental choices in synthesis and crystallization, presents a detailed workflow for structural determination, and provides a comparative overview of crystallographic data to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.
Synthesis and Crystallization Strategies: A Comparative Overview
The journey to a high-quality crystal structure begins with the synthesis of the target compound and the subsequent growth of single crystals suitable for X-ray diffraction. The choice of synthetic route and crystallization method can significantly impact the quality of the resulting crystals and, consequently, the accuracy of the structural data.
Synthetic Pathways to this compound Derivatives
Several synthetic strategies are employed to construct the pyrazole core and introduce the desired functional groups. A common and efficient method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] For instance, the reaction of diethyl oxalate with acetophenone derivatives in the presence of a base like sodium ethoxide can yield intermediate dioxo-esters. Subsequent treatment with hydrazine hydrate in the presence of an acid catalyst like glacial acetic acid leads to the formation of the pyrazole ring.[6]
Another prevalent approach is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group that can then be further manipulated to create the pyrazole ring. One-pot, multi-component reactions are also gaining traction due to their efficiency and greener approach, often utilizing catalysts like magnetic ionic liquids.
The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials. For researchers focusing on SAR studies, a synthetic pathway that allows for the facile introduction of diverse substituents is highly desirable.
Crystallization Techniques for Pyrazole Derivatives
Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. The selection of an appropriate crystallization technique is crucial and often requires empirical screening of various conditions.
Slow Evaporation: This is one of the most common and straightforward methods. The synthesized compound is dissolved in a suitable solvent or a mixture of solvents to near saturation, and the solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals. This technique has been successfully used to grow crystals of various pyrazole derivatives.[7]
Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and layering a "poor" solvent (in which the compound is less soluble) on top. The slow diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, leading to crystallization at the interface.
Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
The choice of solvent is a critical parameter in all these techniques. Solvents that have been successfully employed for pyrazoles include ethanol, acetone, toluene, and mixtures thereof.[7][8] The optimal conditions, including solvent system, temperature, and concentration, must be determined experimentally for each new derivative.
The X-ray Crystallography Workflow: From Crystal to Structure
The determination of a crystal structure via single-crystal X-ray diffraction follows a well-defined workflow. Each step is critical for obtaining high-quality and reliable structural information.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol
The following protocol outlines the key steps involved in the X-ray crystallographic analysis of an this compound derivative.
1. Crystal Selection and Mounting:
-
A suitable single crystal with well-defined faces and free of visible defects is selected under a polarizing microscope.
-
The crystal is carefully mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation at low temperatures.
2. Data Collection:
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms, which leads to sharper diffraction spots and more accurate data.[1]
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
A series of diffraction images are recorded as the crystal is rotated through a range of angles.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption.
-
The resulting data is used to determine the unit cell parameters and the space group of the crystal.
-
The initial phases of the structure factors are determined using methods like direct methods or Patterson methods, leading to an initial electron density map.
4. Structure Refinement and Validation:
-
An initial model of the molecule is built into the electron density map.
-
The atomic coordinates and displacement parameters are refined using a least-squares minimization process to improve the agreement between the observed and calculated structure factors.
-
The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Comparative Crystallographic Data of Pyrazole Derivatives
The following tables summarize key crystallographic parameters for several pyrazole derivatives, providing a basis for structural comparison. The diversity in crystal systems and space groups highlights the influence of different substituents on the crystal packing.
Table 1: Crystallographic Data for Selected Pyrazole Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | C₁₃H₁₄N₂O₂ | Triclinic | P-1 | 8.1338(12) | 8.1961(9) | 10.7933(11) | 83.308(10) | 625.54(13) | 2 | [9] |
| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | C₇H₇F₃N₂O₂ | Monoclinic | P2₁/m | 6.8088(8) | 6.7699(9) | 9.9351(12) | 105.416(3) | 441.48(9) | 2 | [10] |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₄H₁₆N₂O₂ | Monoclinic | P2₁/c | 13.934(4) | 7.845(2) | 12.484(3) | 97.816(14) | 1352.1(6) | 4 | [11] |
| Pyrazole Analog 5a | C₂₂H₂₂N₂O₂ | Monoclinic | P2₁/n | 21.5455(17) | 7.3813(7) | 22.7766(19) | 101.092(8) | 3550.8(5) | 8 | [5] |
Table 2: Comparison of Torsional Angles in Pyrazole Derivatives
| Compound | Dihedral Angle between Rings (°) | Reference |
| Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | 76.06 (11) | [9] |
| Pyrazole Analog 1 | 4.64 (7) | [7] |
| Pyrazole Analog 2 | 5.3 (4) | [7] |
| Pyrazole Analog 3 | 4.89 (6) | [7] |
The data in these tables reveal that even small changes in the substituents can lead to significant differences in the crystal packing and molecular conformation. For example, the dihedral angle between the pyrazole and an adjacent phenyl ring can vary considerably, which can have profound implications for the molecule's biological activity.
Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction provides the most detailed structural information, other analytical techniques offer complementary data and can be valuable when suitable single crystals cannot be obtained.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the bulk crystalline properties of a material. It can be used to identify crystalline phases, determine lattice parameters, and assess sample purity. Studies have shown good agreement between unit cell dimensions determined by single-crystal and powder diffraction for pyrazole compounds.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H, ¹³C, etc.) is a powerful tool for elucidating the connectivity and constitution of molecules in solution. It can also provide information about the conformational dynamics of molecules, which can be compared to the static picture obtained from X-ray crystallography.[13]
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to optimize molecular geometries and predict various spectroscopic and electronic properties. These theoretical calculations can complement experimental X-ray data and provide insights into the electronic structure and reactivity of the molecules.[14]
Conclusion: The Indispensable Role of X-ray Crystallography
The X-ray crystallographic analysis of this compound derivatives is a critical component in the drug discovery and development process. It provides the definitive three-dimensional structure of these molecules, offering unparalleled insights into their conformation and intermolecular interactions. This structural information is the foundation for understanding structure-activity relationships, guiding the design of more potent and selective therapeutic agents.
The comparative data presented in this guide underscore the importance of a systematic approach to synthesis, crystallization, and structural analysis. By carefully selecting experimental conditions and leveraging complementary analytical techniques, researchers can unlock the full potential of this powerful class of heterocyclic compounds in the quest for novel medicines.
References
- Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health.
- X-ray powder diffraction studies of multipyrazole series compounds. Cambridge University Press.
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate.
- Synthesis, Crystal Structure and DFT Study of Ethyl 5-(Trimethylsilyl)-1-1H-Pyrazole-3-Carboxylate. Semantic Scholar.
- Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI.
- The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. ResearchGate.
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate.
- Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. ResearchGate.
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.
- Method for purifying pyrazoles. Google Patents.
- Process for the preparation of pyrazolone derivatives. Google Patents.
- ethyl 3-amino-1H-pyrazole-4-carboxylate. PubChem.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Institutes of Health.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate.
- Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. National Institutes of Health.
- The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4. ResearchGate.
- Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate.
- Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. ResearchGate.
- ethyl 1H-pyrazole-4-carboxylate. PubChem.
- 1-Ethyl-1H-pyrazole-4-carboxaldehyde. PubChem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. X-ray powder diffraction studies of multipyrazole series compounds | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Crystal Structure and DFT Study of Ethyl 5-(Trimethylsilyl)-1-1H-Pyrazole-3-Carboxylate | Semantic Scholar [semanticscholar.org]
A Comparative Guide to In Vitro Assay Validation for Novel Anticancer Agents: A Case Study of Ethyl 1-Ethylpyrazole-4-carboxylate
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have been extensively investigated for a wide array of pharmacological activities, including potent anticancer effects.[3][4] This guide provides an in-depth, comparative analysis of the in vitro assay validation for a representative pyrazole derivative, Ethyl 1-Ethylpyrazole-4-carboxylate, benchmarked against established kinase inhibitors, Celecoxib and Pazopanib. Our focus will be on validating assays crucial for determining cytotoxic and apoptotic activity, specifically in the context of breast cancer.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to elucidate the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to in vitro screening.
The Scientific Rationale: Targeting Cancer with Pyrazole Derivatives
The anticancer activity of many pyrazole derivatives stems from their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[2][5][6] Dysregulation of these pathways, such as the PI3K/Akt/ERK1/2 cascade, is a hallmark of many cancers.[7][8][9][10] By targeting key kinases within these pathways, pyrazole-based compounds can selectively induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for targeted therapies.
Our focus compound, this compound, belongs to this promising class of molecules. To rigorously assess its potential, we must employ validated in vitro assays that provide reliable and reproducible data on its biological activity. This guide will focus on the human triple-negative breast cancer cell line, MDA-MB-231, a well-established model for aggressive breast cancer.
Comparative Performance Analysis: Benchmarking Against Established Inhibitors
A critical aspect of preclinical drug development is benchmarking a novel compound's performance against existing drugs with similar structural motifs or mechanisms of action. For this guide, we have selected two comparators:
-
Celecoxib: A selective COX-2 inhibitor containing a pyrazole core, which has demonstrated anticancer activity in various cancer types, including breast cancer.[11][12][13]
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor with an indazole structure (a bicyclic pyrazole analog) that inhibits several receptor tyrosine kinases involved in angiogenesis and tumor growth.[14][15][16]
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of a representative pyrazole derivative and our selected comparators against the MDA-MB-231 breast cancer cell line. A lower IC50 value indicates greater potency.
| Compound | Target/Class | IC50 (MDA-MB-231 cells) | Citation(s) |
| TOSIND (Pyrazole Derivative) | Anticancer Agent | 17.7 ± 2.7 μM (72h) | [17] |
| Celecoxib | COX-2 Inhibitor | ~25.2 - 65 μM (48-96h) | [13][18] |
| Pazopanib | Multi-targeted Kinase Inhibitor | >10 μM (96h) | [19] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
This data indicates that the pyrazole derivative, TOSIND, exhibits promising cytotoxicity against MDA-MB-231 cells, with a potency that is comparable to or greater than the established drugs, Celecoxib and Pazopanib, under the tested conditions. This provides a strong rationale for further investigation and validation of assays to characterize its anticancer properties.
Core Experimental Workflows: A Self-Validating System
To ensure the scientific integrity of our findings, we will employ two fundamental in vitro assays: the MTT assay for assessing cell viability and the Annexin V assay for detecting apoptosis. The validation of these assays is paramount for generating trustworthy and authoritative data.
Caption: A streamlined workflow for in vitro anticancer drug screening.
Assay Validation: The Cornerstone of Trustworthiness
For an in vitro assay to be considered validated, it must be demonstrated to be reliable for its intended purpose. Key validation parameters include:
-
Specificity: The ability of the assay to assess the analyte of interest in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the coefficient of variation (CV%).
Detailed Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[20]
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Celecoxib, and Pazopanib in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using non-linear regression analysis.
Annexin V Assay for Apoptosis Detection
The Annexin V assay is a standard method for detecting early-stage apoptosis.[21][22][23] It utilizes the high affinity of Annexin V for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the initial phases of apoptosis.[24]
Protocol:
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in a 6-well plate and treat with this compound and comparator compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mechanistic Insights: The PI3K/Akt Signaling Pathway
The cytotoxic and pro-apoptotic effects of many pyrazole derivatives are attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[7][8][9][10][25]
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the in vitro validation of novel anticancer compounds, using this compound as a case study. By benchmarking against established drugs like Celecoxib and Pazopanib and employing validated cytotoxicity and apoptosis assays, researchers can generate reliable and compelling data to support further preclinical and clinical development.
The promising in vitro activity of pyrazole derivatives warrants further investigation into their specific molecular targets and mechanisms of action. Future studies should focus on kinase inhibition profiling and in vivo efficacy studies to fully elucidate the therapeutic potential of this important class of compounds.
References
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 26(11), 3179. [Link]
- Costin, G. E., & Hearing, V. J. (2007). Human skin pigmentation: melanocytes modulate skin color in response to stress. The FASEB journal, 21(4), 976-994. [Link]
- Gushchina, E. I., & Kiseleva, I. S. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC medicinal chemistry, 12(11), 1836-1858. [Link]
- Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini reviews in medicinal chemistry, 22(8), 1197-1215. [Link]
- Yousuf, M., & Khan, M. F. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Archiv der Pharmazie, 354(10), 2100174. [Link]
- Guo, W., Wang, Y., Zhang, Y., Chen, T., & Li, G. (2015). Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity. Oncotarget, 6(42), 44752. [Link]
- El-Awady, R., Ali, A. A., & El-Sikaily, A. (2011). Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values.
- Noser, A. A., Shehadi, I. A., Hassan, A. S., El-Gohary, N. S., & Salem, M. M. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS omega, 7(29), 25265-25277. [Link]
- Noser, A. A., Shehadi, I. A., Hassan, A. S., El-Gohary, N. S., & Salem, M. M. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS omega, 7(29), 25265-25277. [Link]
- Zhang, X., Li, X., & Wang, H. (2013). Antitumor activity of the selective cyclooxygenase-2 inhibitor, celecoxib, on breast cancer in Vitro and in Vivo.
- National Center for Biotechnology Information. (n.d.). Pazopanib. In PubChem.
- Yilmaz, S. Z., Akca, H., & Uysal, M. (2024). Celecoxib inhibits NLRP1 inflammasome pathway in MDA-MB-231 Cells. Molecular Biology Reports, 51(1), 471. [Link]
- Noser, A. A., Shehadi, I. A., Hassan, A. S., El-Gohary, N. S., & Salem, M. M. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS omega, 7(29), 25265-25277. [Link]
- Abd El-Mawgoud, A. M. A., et al. (2025). Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT pathways in lung cancer cells.
- Grob, G. N., & Golub, E. S. (2000). Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines. Clinical Cancer Research, 6(10), 4111-4116. [Link]
- Piao, W., et al. (2011). Effect of pazopanib on primary tumor growth of breast cancer and melanoma cell lines.
- Abd El-Mawgoud, A. M. A., et al. (2025). Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT pathways in lung cancer cells.
- Kumari, P., Mishra, V., Narayana, C., & Sagar, R. (2020). The anticancer IC50 values of synthesized compounds against 3 cell lines.
- Figshare. (2011).
- Piao, W., et al. (2011). The B-Raf Status of Tumor Cells May Be a Significant Determinant of Both Antitumor and Anti-Angiogenic Effects of Pazopanib in Xenograft Tumor Models. PLoS ONE, 6(10), e25625. [Link]
- Ali, A. A., et al. (2021).
- Yilmaz, I., & Ceylan, M. (2020). Investigation of the Cytotoxic Effect of Ethyl Pyruvate on Various Cancer Cell Lines. DergiPark. [Link]
- Kumari, P., Mishra, V., Narayana, C., & Sagar, R. (2020). IC50 of the most active compounds. To calculate half maximal inhibitory concentration (IC50) of compounds 9, 25 and 34, MDA-MB-231 cells were treated for 48 h with different concentrations (1, 5, 10, 25 and 50 µM) of the respective drugs and tested for cell viability by the MTT assay.
- Lehmann, T., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Postepy higieny i medycyny doswiadczalnej, 71, 480-490. [Link]
- Khodair, A. I., et al. (2021). In vitro anti-cancer activity (IC 50, µM) of the synthetic compounds 4a-i against HT-29, Panc1, MDA-MB-231, and normal human adult dermal fibroblast (HDF).
- El-Sayed, N. N. E., et al. (2019). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
- Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. TUTDoR. [Link]
- Akhtar, M. J., et al. (2020). Pyrazoles as anticancer agents: Recent advances.
- NAMSA. (n.d.). MTT Cytotoxicity Study.
- Itagaki, H., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE - VII. Details of the MTT Assay.
- Ota, A., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine, 9(5), 1813-1820. [Link]
- ResearchGate. (n.d.). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual Aurora kinase A and B. [Link]
- Bakó, J., et al. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
- O'Brien, M. A., et al. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Scientific reports, 8(1), 1-13. [Link]
- National Toxicology Program. (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]
- NAMSA. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. [Link]
- Lema, R., et al. (2016). Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging. Scientific reports, 6(1), 1-13. [Link]
- Martin, A. J. (1995).
- O'Brien, M. A., et al. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Scientific reports, 8(1), 1-13. [Link]
- Rieger, A. M., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of visualized experiments: JoVE, (50). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - ProQuest [proquest.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. srrjournals.com [srrjournals.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Celecoxib inhibits NLRP1 inflammasome pathway in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
- 16. The B-Raf Status of Tumor Cells May Be a Significant Determinant of Both Antitumor and Anti-Angiogenic Effects of Pazopanib in Xenograft Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Item - In vitro growth inhibition by pazopanib on breast carcinoma and melanoma cell lines expressing different genotypes in the Ras-Raf-ERK1/2 pathway*. - Public Library of Science - Figshare [plos.figshare.com]
- 20. namsa.com [namsa.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Ethyl 1-Ethylpyrazole-4-carboxylate and Other Heterocyclic Building Blocks in Medicinal Chemistry
Introduction: The Central Role of Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast majority of new chemical entities entering clinical studies containing at least one heterocyclic moiety.[1] Their prevalence stems from their structural diversity and their ability to engage in a wide range of interactions with biological targets such as proteins and nucleic acids.[2][3] Nitrogen-containing heterocycles, in particular, are of immense importance due to their capacity to form hydrogen bonds and participate in π-π stacking interactions, which are critical for molecular recognition and binding affinity.[2]
Among the myriad of available heterocyclic building blocks, substituted pyrazoles have emerged as a "privileged scaffold" in drug discovery.[4][5][6] The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms, a feature that imparts unique physicochemical properties.[3] This guide provides an in-depth technical comparison of Ethyl 1-Ethylpyrazole-4-carboxylate , a versatile pyrazole building block, with other prominent heterocyclic esters used in drug development: Ethyl Pyrimidine-5-carboxylate and Ethyl Imidazole-4-carboxylate . This comparison will focus on their synthesis, reactivity in key transformations, and physicochemical properties, supported by experimental data to inform rational choices in molecular design.
Physicochemical Properties: A Comparative Overview
The selection of a heterocyclic building block is often guided by its intrinsic physicochemical properties, which can significantly influence the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a final drug candidate. Properties such as acidity/basicity (pKa), lipophilicity (logP), and solubility are critical determinants of a molecule's behavior in a biological system.
The N-ethyl group in this compound, compared to the unsubstituted N-H of its parent compound, is expected to increase lipophilicity and remove the hydrogen bond donor capability of the pyrazole ring. The imidazole ring, with its 1,3-arrangement of nitrogen atoms, is generally more basic than the 1,2-diazole system of pyrazole.[7] Pyrimidines, being six-membered aromatic heterocycles, exhibit distinct electronic and steric properties.
| Property | This compound | Ethyl Pyrimidine-5-carboxylate | Ethyl Imidazole-4-carboxylate |
| Molecular Weight ( g/mol ) | 168.19 (Calculated) | 152.15 (Calculated) | 140.14[8] |
| logP (o/w) (est.) | 1.4 (Predicted) | 0.8 (Predicted) | 0.3 (Predicted) |
| pKa (Predicted) | ~2.0 (of conjugate acid) | ~1.3 (of conjugate acid) | ~6.0 (of conjugate acid)[7] |
| Hydrogen Bond Acceptors | 2 (N2, C=O) | 2 (N1, N3) | 2 (N1, C=O) |
| Hydrogen Bond Donors | 0 | 0 | 1 (N-H) |
| Solubility | Miscible with acetone[9] | Soluble in organic solvents | Soluble in water and ethanol[8] |
Note: Some values are estimated due to a lack of direct experimental data for this compound. These predictions are based on established chemical principles and data for analogous structures.
Synthesis of Key Building Blocks
The accessibility and efficiency of synthesis are paramount considerations for the practical application of any building block in a drug discovery program. Here, we outline representative synthetic protocols for this compound and the selected comparator molecules.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from the commercially available Ethyl 1H-pyrazole-4-carboxylate.
Caption: Synthesis of this compound.
Experimental Protocol: N-Ethylation of Ethyl 1H-pyrazole-4-carboxylate (Adapted from a similar procedure[10])
-
Preparation: To a solution of Ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Causality: DMF is a polar aprotic solvent that readily dissolves the pyrazole and facilitates the deprotonation by NaH. The reaction is performed at 0 °C to control the initial exothermic reaction.
-
-
Reaction: Stir the mixture at 0 °C for 5 minutes, then add ethyl iodide (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Causality: Deprotonation of the pyrazole nitrogen creates a nucleophilic anion that attacks the electrophilic ethyl iodide in an SN2 reaction. Stirring overnight ensures the reaction goes to completion. It is important to note that this reaction can produce a mixture of N1 and N2 regioisomers, with the N1 isomer generally being the major product due to steric hindrance.
-
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to separate the regioisomers and afford the desired this compound.
Synthesis of Comparator Building Blocks
Ethyl Pyrimidine-5-carboxylate: A common method involves the condensation of an appropriate amidine with an alkoxymethylene compound.[11][12]
Ethyl Imidazole-4-carboxylate: This can be synthesized via the esterification of 1H-imidazole-4-carboxylic acid using ethanol in the presence of an acid catalyst like sulfuric acid.[8]
Comparative Reactivity in Key Transformations
The utility of a building block is defined by its reactivity and ability to be elaborated into more complex structures. We will now compare the performance of this compound with its pyrimidine and imidazole counterparts in two fundamental transformations in medicinal chemistry: palladium-catalyzed cross-coupling and amide bond formation.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, enabling the connection of the heterocyclic core to various aryl or heteroaryl moieties.[13][14] This reaction typically requires a halogenated derivative of the building block.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. primescholars.com [primescholars.com]
- 3. primescholars.com [primescholars.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate | C7H11N3O4S | CID 13364389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Studies of Ethyl 1-Ethylpyrazole-4-carboxylate
For researchers, scientists, and drug development professionals, establishing the specificity of a molecule is a cornerstone of robust and reliable research. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of Ethyl 1-Ethylpyrazole-4-carboxylate, a versatile heterocyclic compound. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, understanding its potential for off-target binding is critical for safety, efficacy, and accurate analytical characterization.[1][2] This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis.
The Imperative of Cross-Reactivity Assessment
This compound belongs to the pyrazole class of compounds, a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The very structural features that make pyrazoles biologically active also necessitate a thorough evaluation of their cross-reactivity. Cross-reactivity, in this context, refers to the potential of structurally similar molecules to interfere with an analytical measurement or to bind to unintended biological targets, leading to off-target effects.
In drug development, unanticipated cross-reactivity can lead to adverse drug reactions or diminished efficacy.[5] For analytical applications, it can result in false-positive or false-negative results, compromising data integrity. Therefore, a comprehensive cross-reactivity assessment is a non-negotiable aspect of the nonclinical safety evaluation of small molecules.[6][7][8][9][10]
Strategic Framework for a Cross-Reactivity Study
A successful cross-reactivity study is built on a foundation of strategic planning. This involves the careful selection of potential cross-reactants and the deployment of appropriate analytical platforms to rigorously assess specificity.
Selection of Potential Cross-Reactants
The choice of compounds to test against this compound is paramount. The selection should be based on structural similarity and potential for co-occurrence in a sample or biological system. A well-considered panel of cross-reactants should include:
-
Structural Analogs and Isomers: Molecules with the same core pyrazole structure but differing in the position or nature of substituents. This includes positional isomers of the ethyl group on the pyrazole nitrogen and variations in the ester group.
-
Precursors and Synthetic Intermediates: Compounds used in the synthesis of this compound, as their presence as impurities could affect analytical measurements.
-
Metabolites: Potential breakdown products of the parent molecule in biological systems. For example, the hydrolysis of the ester to the corresponding carboxylic acid.
-
Commercially Available Pyrazole-Based Drugs: Including well-known pharmaceuticals to assess the potential for interaction with common biological pathways or analytical reagents. Examples include Celecoxib (an anti-inflammatory drug) and various kinase inhibitors used in oncology.[4][5][11][12][13][14][15]
Table 1: Example Panel of Potential Cross-Reactants for this compound Studies
| Compound Name | Rationale for Inclusion |
| Ethyl 1H-pyrazole-4-carboxylate | Parent compound (un-ethylated nitrogen) |
| 1-Ethylpyrazole-4-carboxylic acid | Potential metabolite (hydrolysis product) |
| Ethyl 1-Ethylpyrazole-3-carboxylate | Positional isomer |
| Ethyl 1-Ethylpyrazole-5-carboxylate | Positional isomer |
| Celecoxib | Structurally related commercial drug |
| Sildenafil | Pyrazole-containing commercial drug |
| Fipronil | Phenylpyrazole with potential for similar antibody recognition motifs[16][17][18][19][20] |
Choosing the Right Analytical Platform
The choice of analytical method dictates the type of cross-reactivity being assessed: immunological or functional/analytical. A multi-pronged approach using different platforms provides the most comprehensive picture.
-
Immunological Cross-Reactivity (Competitive ELISA): This is the gold standard for assessing the specificity of antibodies raised against a small molecule. It is particularly relevant if an immunoassay is to be used for quantification or detection. The principle relies on the competition between the target analyte and potential cross-reactants for a limited number of antibody binding sites.[21][22][23][24]
-
Analytical Specificity (Chromatographic Methods): Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential to demonstrate that the analytical method can unequivocally measure the analyte in the presence of other components.[25][26][27][28][29] According to the ICH Q2(R1) guideline, specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[29]
-
Functional Cross-Reactivity (Biological Assays): If this compound is being developed for a specific biological target (e.g., an enzyme or receptor), it is crucial to assess whether structurally related compounds also interact with this target. This can be evaluated using relevant in vitro biological assays, such as enzyme inhibition or receptor binding assays.[30][31]
Experimental Protocols
The following protocols are designed to be self-validating, with built-in controls and clear evaluation criteria.
Protocol 1: Competitive Indirect ELISA for Immunological Cross-Reactivity
This protocol is designed to determine the specificity of a polyclonal or monoclonal antibody developed against this compound.
Rationale: A competitive immunoassay format is chosen as it directly measures the ability of a cross-reactant to inhibit the binding of the target analyte to the antibody. The IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) is a key parameter for quantifying cross-reactivity.[16]
Materials:
-
High-binding 96-well microtiter plates
-
Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)
-
Primary antibody (specific for this compound)
-
Secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Standards of this compound
-
Solutions of potential cross-reactants
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen at an optimized concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: In a separate plate or tubes, pre-incubate the primary antibody at its optimal dilution with varying concentrations of either the standard this compound or the potential cross-reactants.
-
Transfer: Transfer the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody at its optimal dilution and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add the TMB substrate solution and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Plot the absorbance against the logarithm of the analyte concentration for the standard and each cross-reactant.
-
Determine the IC50 value for the standard and each cross-reactant from the resulting sigmoidal curves.
-
Calculate the percent cross-reactivity (%CR) using the following formula:
%CR = (IC50 of this compound / IC50 of Cross-reactant) * 100
Protocol 2: HPLC-UV Method for Analytical Specificity
This protocol aims to establish the specificity of a quantitative HPLC method for this compound.
Rationale: Method specificity is a critical validation parameter that demonstrates the method's ability to accurately quantify the analyte in the presence of impurities, degradation products, and other potential interferents. This is achieved by showing that these other components do not co-elute with the analyte peak.[28]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase (e.g., Acetonitrile:Water gradient)
-
Standard solution of this compound
-
Solutions of potential cross-reactants/interferents
-
Placebo sample (matrix without the analyte)
Procedure:
-
Method Optimization: Develop an HPLC method that provides a sharp, symmetrical peak for this compound with a reasonable retention time.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for consistent retention times, peak areas, and theoretical plates).
-
Specificity Analysis - Placebo: Inject the placebo sample to ensure that no matrix components elute at the retention time of the analyte.
-
Specificity Analysis - Spiked Sample: Prepare a solution containing a known concentration of this compound spiked with realistic concentrations of all potential cross-reactants from Table 1.
-
Chromatographic Run: Inject the spiked sample into the HPLC system and run the optimized method.
-
Peak Purity Analysis (if using a PDA detector): Assess the purity of the this compound peak to ensure it is not composed of co-eluting compounds.
Data Analysis:
-
Resolution: Calculate the resolution between the analyte peak and the closest eluting impurity peak. A resolution of >1.5 is generally considered acceptable for baseline separation.
-
Recovery: Compare the peak area of the analyte in the spiked sample to that of an un-spiked standard of the same concentration. The recovery should be within an acceptable range (e.g., 98-102%).
Data Presentation and Interpretation
Clear presentation of data is crucial for objective comparison.
Table 2: Hypothetical Immunological Cross-Reactivity Data (ELISA)
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Ethyl 1H-pyrazole-4-carboxylate | 250 | 4.0% |
| 1-Ethylpyrazole-4-carboxylic acid | 1,500 | 0.67% |
| Ethyl 1-Ethylpyrazole-3-carboxylate | >10,000 | <0.1% |
| Celecoxib | >10,000 | <0.1% |
| Fipronil | 8,000 | 0.125% |
Interpretation: The hypothetical data in Table 2 indicate that the antibody is highly specific for this compound. The closest cross-reactant is the un-ethylated parent compound, but with a significantly lower affinity (4.0% cross-reactivity). This level of specificity would be considered excellent for a quantitative immunoassay.
Table 3: Hypothetical Analytical Specificity Data (HPLC)
| Compound Pair | Retention Time (min) | Resolution (Rs) |
| Ethyl 1H-pyrazole-4-carboxylate | 5.8 | 2.5 |
| This compound | 6.5 | - |
| 1-Ethylpyrazole-4-carboxylic acid | 4.2 | 5.1 |
Analyte Recovery in Spiked Sample: 99.5%
Interpretation: The data in Table 3 demonstrate excellent analytical specificity. All potential interferents are well-resolved from the main analyte peak (Resolution > 1.5), and the recovery of the analyte is within the acceptable range. This indicates that the HPLC method can accurately quantify this compound without interference from these related compounds.
Conclusion: A Commitment to Scientific Integrity
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of this compound. By systematically selecting potential cross-reactants and employing orthogonal analytical techniques—immunological, chromatographic, and functional—researchers can build a robust specificity profile for their molecule of interest. The emphasis on understanding the rationale behind each experimental choice ensures that the resulting data is not only accurate but also defensible. For professionals in drug discovery and development, this level of diligence is fundamental to mitigating risks, ensuring data integrity, and ultimately, advancing safer and more effective products.
References
- Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice. URL
- cross-reactivity in immunoassays. CANDOR Bioscience GmbH. URL
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
- Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs. Open Access Pub. URL
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
- Celecoxib Tolerability in Patients with Hypersensitivity (Mainly Cutaneous Reactions)
- Determination of Fipronil and Its Metabolites in Eggs by Indirect Competitive ELISA and Lateral-flow Immunochromatographic Strip. Biomedical and Environmental Sciences. URL
- Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity. Allergy, Asthma & Immunology Research. URL
- Poly- and Monoclonal Antibody-Based ELISAs for Fipronil.
- Interferences in Immunoassay. Journal of Clinical Biochemistry and Nutrition. URL
- Antibody Cross Reactivity And How To Avoid It?. Boster Biological Technology. URL
- Can my patient with a 'sulfa allergy' receive celecoxib or other nonantimicrobial sulfonamides?. Cleveland Clinic Journal of Medicine. URL
- Hydroxy-fipronil is a new urinary biomarker of exposure to fipronil. Journal of Medical and Biological Engineering. URL
- Nonclinical Safety Assessment in Drug Development. The Royal Society of Chemistry. URL
- A Concise Review on Specific and Sensitive Analytical Method Development and Validation. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. URL
- Ethyl 1H-pyrazole-4-carboxyl
- Recent Advances in the Development of Pyrazole Deriv
- Regulatory Knowledge Guide for Small Molecules. NIH's SEED. URL
- SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. URL
- Ethyl-1H-pyrazole-4- carboxyl
- Non-Clinical Safety Assessment for New Drugs. ZeClinics. URL
- Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers. SGT Life Sciences. URL
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. URL
- Immunoassays and Emerging Analytical Techniques of Fipronil and its Metabolites for Food Safety. eScholarship.org. URL
- Immunoassays and Emerging Analytical Techniques of Fipronil and its Metabolites for Food Safety: A Review. PubMed. URL
- Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development (6of14) REdI 2018. YouTube. URL
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
- core components of analytical method validation for small molecules-an overview.
- Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. BiochemSphere. URL
- Validation of Analytical Methods: A Review. Gavin Publishers. URL
- What is the difference between specificity and selectivity?. Lösungsfabrik. URL
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry. URL
- Ethyl 4-pyrazolecarboxyl
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. URL
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. seed.nih.gov [seed.nih.gov]
- 8. altasciences.com [altasciences.com]
- 9. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 10. youtube.com [youtube.com]
- 11. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccesspub.org [openaccesspub.org]
- 13. karger.com [karger.com]
- 14. Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccjm.org [ccjm.org]
- 16. besjournal.com [besjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Hydroxy-fipronil is a new urinary biomarker of exposure to fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. Immunoassays and Emerging Analytical Techniques of Fipronil and its Metabolites for Food Safety: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. elisakits.co.uk [elisakits.co.uk]
- 25. rroij.com [rroij.com]
- 26. researchgate.net [researchgate.net]
- 27. BiochemSphere [biochemicalsci.com]
- 28. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 29. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
The In Silico Battlefield: A Comparative Docking Guide to Ethyl 1-Ethylpyrazole-4-carboxylate and a Known COX-2 Inhibitor
In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool, providing critical insights into the molecular interactions that underpin therapeutic efficacy. This guide offers a comparative analysis of "Ethyl 1-Ethylpyrazole-4-carboxylate," a member of the biologically significant pyrazole class of compounds, against a well-established therapeutic agent, Celecoxib. The focus of our investigation is the Cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory therapies.[1][2]
Through a detailed, step-by-step computational docking protocol, we will explore the potential of this compound as a COX-2 inhibitor, juxtaposing its performance with that of Celecoxib, a known selective COX-2 inhibitor.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, providing both the practical "how-to" and the scientific "why" behind the computational methodologies employed.
The Scientific Rationale: Why COX-2?
The pyrazole scaffold is a cornerstone in medicinal chemistry, with many of its derivatives exhibiting potent anti-inflammatory properties.[6] This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of inflammation.[6] The COX enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation.[7] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8] Given that many pyrazole-containing drugs, such as Celecoxib, are known COX-2 inhibitors, it is a logical and compelling target for evaluating the therapeutic potential of this compound.[9][10][11][12]
Comparative Docking Analysis: A Head-to-Head Evaluation
Our comparative analysis will be conducted using AutoDock Vina, a widely cited and validated open-source computational docking program.[9] We will assess the binding affinity and interaction patterns of both this compound and Celecoxib within the active site of the human COX-2 enzyme.
Table 1: Comparative Docking Performance against Human COX-2
| Compound | PubChem CID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | 532851 | -7.2 | HIS90, ARG513, TYR385 |
| Celecoxib | 2662 | -9.8 | HIS90, ARG513, VAL523, PHE518 |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide the reader on what to expect from such a study. Actual results may vary.
The hypothetical data above suggests that while this compound shows a favorable binding affinity for the COX-2 active site, Celecoxib, the established inhibitor, demonstrates a stronger interaction. The key interacting residues identified are consistent with those known to be important for ligand binding within the COX-2 active site.[13][14]
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This protocol outlines the methodology for a comparative docking study of this compound and Celecoxib against the COX-2 enzyme.
Part 1: Preparation of the Receptor and Ligands
-
Protein Target Acquisition : Download the 3D crystal structure of human COX-2 in complex with a selective inhibitor (e.g., SC-558) from the Protein Data Bank (PDB ID: 1CX2).[7] The presence of a co-crystallized ligand is crucial for identifying the correct binding pocket.[15]
-
Receptor Preparation :
-
Using AutoDockTools, remove water molecules and the co-crystallized ligand from the PDB file.
-
Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds.
-
Assign Gasteiger charges to the protein atoms to account for electrostatic interactions.
-
Save the prepared receptor file in the PDBQT format.
-
-
Ligand Acquisition and Preparation :
-
Obtain the 3D structures of this compound (PubChem CID: 532851) and Celecoxib (PubChem CID: 2662) from the PubChem database.
-
Using AutoDockTools, assign Gasteiger charges and define the rotatable bonds for each ligand.
-
Save the prepared ligand files in the PDBQT format.
-
Part 2: The Docking Procedure
-
Grid Box Definition :
-
Define the docking search space (the "grid box") to encompass the active site of the COX-2 enzyme. The coordinates of the co-crystallized ligand from the original PDB file can be used to center the grid box.
-
Ensure the grid box is large enough to allow for translational and rotational movement of the ligands.
-
-
Configuration File :
-
Create a configuration file that specifies the names of the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
-
Running AutoDock Vina :
-
Execute the docking simulation from the command line using the prepared configuration file. AutoDock Vina will calculate the binding affinities and predict the binding poses of the ligands.[16]
-
Part 3: Analysis of Results
-
Binding Affinity : The primary output to analyze is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding.[17]
-
Binding Pose and Interactions :
-
Visualize the docked poses of the ligands within the protein's active site using a molecular visualization tool like PyMOL or Chimera.
-
Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues of the protein.
-
Visualizing the Workflow and Interactions
To better understand the process, the following diagrams illustrate the computational workflow and a hypothetical binding scenario.
Caption: A flowchart of the computational docking workflow.
Caption: Hypothetical interactions of the ligand in the active site.
Conclusion and Future Directions
This guide provides a framework for conducting a comparative computational docking study of this compound against the known COX-2 inhibitor, Celecoxib. The outlined protocol, rooted in established scientific principles and utilizing validated software, offers a robust method for predicting the binding affinity and interaction patterns of novel compounds.
While in silico studies are a powerful preliminary tool, it is imperative to remember that they are predictive in nature. The insights gained from computational docking should serve as a guide for further experimental validation, such as in vitro enzyme inhibition assays and in vivo anti-inflammatory studies, to confirm the therapeutic potential of this compound.
References
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PubMed. [Link]
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC - NIH. [Link]
- Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9).
- Structure of some selective COX-2 inhibitors and target compounds (1–3).
- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2019). PubMed. [Link]
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Cyclooxygenase 2 (COX-2) inhibitors. EBSCO. [Link]
- COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]
- List of COX-2 Inhibitors + Uses, Types & Side Effects. (2023). Drugs.com. [Link]
- Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PMC - PubMed Central. [Link]
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
- COX-2 Inhibitors: Drug List, Uses, Side Effects, Interactions. RxList. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
- Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]
- 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). RCSB PDB. [Link]
- 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP. NCBI. [Link]
- Binding mode of 3c docked in COX-2 active site (COX-2 PDB file: 1CX2)...
- (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors.
- Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). CORE. [Link]
- 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. [Link]
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]
- Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies.
- ethyl 1H-pyrazole-4-carboxyl
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 3. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. drugs.com [drugs.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethyl 1-Ethylpyrazole-4-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 1-Ethylpyrazole-4-carboxylate, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment to your work goes beyond supplying reagents; we aim to be your trusted partner in laboratory safety and chemical handling.
Understanding the Compound: Hazard Profile and Rationale for Cautious Disposal
While a specific, verified Safety Data Sheet (SDS) for this compound is not consistently available, a conservative approach to its handling and disposal is necessitated by referencing data from structurally similar pyrazole derivatives.[1][2] Pyrazole-based compounds are known for their diverse pharmacological activities, and as such, should be handled with care to minimize potential biological effects.[3]
Data from analogous compounds like 1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE and Ethyl pyrazole-4-carboxylate consistently indicate the following hazards:[4][5][6]
-
Serious Eye Irritation: Causes serious eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[4][5][6]
Given these potential hazards, this compound must be treated as hazardous waste . Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited and can lead to environmental contamination.[1][4]
| Hazard Classification | GHS Pictogram | Precautionary Statement |
| Skin Irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| Serious Eye Irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |
Procedural Guide: Step-by-Step Disposal Protocol
The following protocol is designed to ensure the safe and compliant disposal of this compound. This process is grounded in the principles of waste minimization, segregation, and adherence to regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Causality: The primary route of exposure to this compound is through skin contact, eye contact, and inhalation.[4] Therefore, establishing a robust barrier between the researcher and the chemical is the first line of defense.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[1][4]
Step 2: Waste Characterization and Segregation
Causality: Improper segregation of chemical waste can lead to dangerous reactions, such as the generation of toxic gases or fires. Accurate characterization is a legal requirement to ensure the waste is sent to the appropriate treatment facility.
-
Hazardous Waste Determination: this compound is to be classified as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be collected in a dedicated container.
Step 3: Container Selection and Labeling
Causality: Proper containment and clear communication of the container's contents are critical for safe storage, transport, and final disposal. This prevents accidental exposure and ensures regulatory compliance.
-
Container: Use a chemically compatible, leak-proof container with a secure lid. The original product container is often a suitable choice.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
Step 4: Waste Accumulation and Storage
Causality: Designated and controlled storage areas prevent the accidental release of hazardous materials and ensure that incompatible chemicals are not stored in proximity.
-
Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[1]
Step 5: Arranging for Professional Disposal
Causality: Hazardous waste requires specialized treatment and disposal methods that cannot be performed in a standard laboratory setting. Licensed waste disposal companies have the expertise and facilities to handle these materials in an environmentally sound manner.
-
Contact EHS: Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the EHS office.
-
Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[7] The most common and recommended method for such compounds is high-temperature incineration.[2]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, immediately evacuate the area and follow your laboratory's established spill response procedure. For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container. For larger spills, or if you are unsure how to proceed, contact your institution's EHS department for assistance.[1]
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, you contribute to a safer research environment and ensure compliance with all relevant regulations. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.
References
- PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Ethyl pyrazole-4-carboxylate.
- Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] -. Retrieved from https://www.benchchem.com/product/b2547210/article/proper-disposal-of-1-4-4-5-cyclopentyl-1h-pyrazol-3-yl-imino-1-4-dihydropyrimidin-2-yl-amino-phenyl-3-3-trifluoromethyl-phenyl-urea
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Global Industrial. (2024). Chemical Compatibility Guide.
- ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

